molecular formula C15H27NO4 B1277778 Boc-3-cyclohexyl-L-alanine methyl ester CAS No. 98105-41-0

Boc-3-cyclohexyl-L-alanine methyl ester

货号: B1277778
CAS 编号: 98105-41-0
分子量: 285.38 g/mol
InChI 键: FALUXMVPGFKLAM-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-3-cyclohexyl-L-alanine methyl ester (CAS 98105-41-0) is a chiral amino acid derivative of significant value in medicinal chemistry and peptide research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methyl ester on the carboxyl function, making it a stable and versatile intermediate for solid-phase and solution-phase peptide synthesis . The cyclohexyl side chain contributes to lipophilicity and can influence the conformational properties of resulting peptides, making this building block particularly useful for structure-activity relationship (SAR) studies and the development of novel bioactive compounds. Its primary research application is as a key intermediate in the synthesis of more complex molecules for pharmaceutical development . The crystalline form of this ester is especially desirable for the pharmaceutical industry, as it typically offers higher purity and improved handling characteristics compared to oily forms, ensuring greater consistency in synthetic workflows . This product is intended for research and development purposes only. It is strictly for laboratory use and must not be used for diagnostic, therapeutic, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALUXMVPGFKLAM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427029
Record name Boc-Cha-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98105-41-0
Record name Boc-Cha-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-cyclohexyl-L-alanine methyl ester is a chiral amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide research.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methyl ester on the carboxyl group, makes it a stable and versatile intermediate for both solid-phase and solution-phase peptide synthesis. The incorporation of a cyclohexyl side chain increases the lipophilicity of the molecule, which can significantly influence the conformational properties of the resulting peptides. This characteristic is particularly valuable in structure-activity relationship (SAR) studies and the development of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role in the broader context of drug discovery.

Physicochemical and Safety Data

Quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 98105-41-0Chem-Impex
Molecular Formula C₁₅H₂₇NO₄Smolecule
Molecular Weight 285.38 g/mol CymitQuimica
Appearance Crystalline solidSmolecule
Melting Point 47-49 °CSmolecule
Boiling Point (Predicted) ~386.9 °CSmolecule
Density (Predicted) ~1.034 g/cm³Smolecule
pKa (Predicted) ~11.18Smolecule
Purity ≥ 95%Chem-Impex

Table 2: Safety and Handling Information

AspectRecommendation
Storage Store in a cool, dry, and well-ventilated area.
Handling Use personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust.
In case of contact In case of eye or skin contact, rinse thoroughly with water. If inhaled, move to fresh air.
Disposal Dispose of in accordance with local regulations.

Synthesis and Chemical Reactions

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The crystalline form of this ester is particularly sought after in the pharmaceutical industry due to its higher purity and improved handling characteristics compared to its oily form.[1][2]

General Synthesis Method

The synthesis of this compound typically involves the following key steps:[3]

  • Protection of L-Alanine: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base.

  • Cyclohexylation: The protected L-alanine then undergoes a reaction to introduce the cyclohexyl group at the beta-position.

  • Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Experimental Protocols

Representative Experimental Protocol: Dipeptide Synthesis

Objective: To synthesize a dipeptide using a Boc-protected amino acid.

Materials:

  • Boc-cyclohexyl-D-Ala-OH (as a representative Boc-protected amino acid)

  • Amino acid methyl ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

  • Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC)

  • Coupling additive (e.g., 1-hydroxybenzotriazole - HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., dichloromethane - DCM)

  • Reagents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous magnesium sulfate)

Procedure:

  • Amine Salt Neutralization: Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C and add DIPEA (1.1 equivalents). Stir for 15-20 minutes at 0°C to generate the free amine.

  • Carboxylic Acid Activation: In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.

  • Coupling Reaction: To the solution from step 2, add DCC (1.1 equivalents) and stir for 30 minutes at 0°C.

  • Peptide Bond Formation: Add the free amine solution from step 1 to the activated carboxylic acid solution from step 3. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules for pharmaceutical development.[1] Its application is particularly noted in the fields of oncology and neurology.[4] The cyclohexyl group can enhance the bioavailability and stability of drug candidates.[4]

As this compound is a synthetic building block, it does not have a direct, well-defined role in biological signaling pathways. Instead, its importance lies in its incorporation into larger peptide-based drugs that are designed to interact with specific biological targets. The workflow from a building block like this compound to a potential drug candidate is illustrated below.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development A Boc-3-cyclohexyl-L-alanine methyl ester B Peptide Synthesis (Solid-phase or Solution-phase) A->B Building Block C Peptide/Peptidomimetic Library B->C Generates D High-Throughput Screening C->D Input for E Hit Identification D->E Identifies F Lead Optimization (SAR Studies) E->F Leads to G Preclinical Studies (In vitro & In vivo) F->G Optimized Leads for H Clinical Trials G->H Successful candidates advance to I Drug Candidate H->I Successful trials lead to

Role of this compound in Drug Discovery.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in the field of drug development. Its unique structural features, particularly the lipophilic cyclohexyl side chain, allow for the synthesis of novel peptides and peptidomimetics with potentially enhanced pharmacological properties. While direct quantitative biological activity data for this intermediate is not the primary focus of research, its importance is underscored by its role in the creation of new therapeutic agents. This technical guide provides a foundational understanding of its properties and applications, highlighting its significance in the journey from chemical synthesis to potential clinical candidates.

References

An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 98105-41-0

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-3-cyclohexyl-L-alanine methyl ester, commonly referred to as Boc-3-cyclohexyl-L-alanine methyl ester or Boc-Cha-OMe, is a chiral amino acid derivative with significant utility in medicinal chemistry and peptide research. Its unique structural features, including the lipophilic cyclohexyl side chain, a Boc-protected amine, and a methyl-esterified carboxyl group, make it a valuable building block for the synthesis of peptide-based therapeutics with enhanced pharmacological properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, experimental applications, and its role in modulating key signaling pathways implicated in oncology and neurology.

Core Compound Properties

This compound is a white crystalline solid at room temperature.[1][2] The incorporation of the cyclohexyl moiety in place of a phenyl group (as in phenylalanine) increases the hydrophobicity and metabolic stability of peptides containing this residue.[2][3] This modification is a key strategy in drug design to improve the bioavailability and efficacy of peptide drug candidates.[2][3]

Table 1: Physicochemical and Identification Data
PropertyValueReference(s)
CAS Number 98105-41-0[1]
Molecular Formula C₁₅H₂₇NO₄[3]
Molecular Weight 285.38 g/mol [3]
IUPAC Name methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[4]
Synonyms Boc-Cha-OMe, N-(tert-Butoxycarbonyl)-3-cyclohexyl-L-alanine methyl ester[5]
Physical Form Crystalline Solid[1]
Melting Point 47-49 °C[6]
Optical Rotation [α]²⁰/D: -19° to -20° (c=1 in Methanol)[5]
Purity (Typical) ≥95% (HPLC)[5]
Solubility Soluble in organic solvents like methanol, dichloromethaneInferred
Table 2: Predicted Spectroscopic Data
Spectroscopy Predicted DataReference(s)
¹H NMR (CDCl₃) δ ~4.3 ppm (m, 1H, α-H), δ ~3.7 ppm (s, 3H, OCH₃), δ ~1.6-1.8 ppm (m, 6H, cyclohexyl), δ ~1.4 ppm (s, 9H, Boc), δ ~0.9-1.3 ppm (m, 7H, cyclohexyl & β-CH₂)[7]
¹³C NMR (CDCl₃) δ ~173 ppm (C=O, ester), δ ~155 ppm (C=O, Boc), δ ~80 ppm (C(CH₃)₃), δ ~53 ppm (α-C), δ ~52 ppm (OCH₃), δ ~40 ppm (β-C), δ ~34 ppm (cyclohexyl C1), δ ~32 ppm (cyclohexyl C2, C6), δ ~28 ppm (C(CH₃)₃), δ ~26 ppm (cyclohexyl C3, C5), δ ~25 ppm (cyclohexyl C4)[7]
FT-IR (ATR) ~3350 cm⁻¹ (N-H stretch), ~2920, 2850 cm⁻¹ (C-H stretch), ~1745 cm⁻¹ (C=O stretch, ester), ~1700 cm⁻¹ (C=O stretch, carbamate), ~1160 cm⁻¹ (C-O stretch)[7]
Mass Spec (ESI-MS) m/z 286 [M+H]⁺, 308 [M+Na]⁺Inferred

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available amino acid precursor.

Experimental Protocol: Synthesis of Boc-3-cyclohexyl-L-alanine

This protocol describes the synthesis of the carboxylic acid precursor, which is then esterified.

  • Boc Protection of L-Phenylalanine: L-Phenylalanine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent system (e.g., dioxane/water or dichloromethane) to yield N-Boc-L-phenylalanine.

  • Hydrogenation of the Phenyl Ring: The resulting N-Boc-L-phenylalanine is dissolved in a solvent such as methanol or ethanol. The solution is then subjected to catalytic hydrogenation using a rhodium on carbon (Rh/C) or platinum oxide (PtO₂) catalyst under a hydrogen atmosphere. This step reduces the aromatic phenyl ring to a saturated cyclohexyl ring.

  • Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield N-Boc-3-cyclohexyl-L-alanine, typically as an oil or solid.

Experimental Protocol: Methyl Esterification

The carboxylic acid can be converted to the methyl ester via Fischer esterification or by using a milder coupling agent.

  • Fischer Esterification: N-Boc-3-cyclohexyl-L-alanine is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The mixture is heated to reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product as an oil.

  • Crystallization: The oily product can be crystallized by dissolving it in a minimal amount of a suitable organic solvent (e.g., methanol) and then adding a non-polar solvent (e.g., n-hexane) followed by cooling. Seeding with a previously formed crystal can facilitate crystallization.[8] This process yields the final product, this compound, in a higher purity crystalline form.[8]

G cluster_0 Synthesis Workflow L-Phenylalanine L-Phenylalanine Boc-L-Phenylalanine Boc-L-Phenylalanine L-Phenylalanine->Boc-L-Phenylalanine (Boc)₂O, Base Boc-3-cyclohexyl-L-alanine Boc-3-cyclohexyl-L-alanine Boc-L-Phenylalanine->Boc-3-cyclohexyl-L-alanine H₂, Rh/C This compound (Oil) This compound (Oil) Boc-3-cyclohexyl-L-alanine->this compound (Oil) CH₃OH, H⁺ This compound (Crystal) This compound (Crystal) This compound (Oil)->this compound (Crystal) Crystallization G cluster_0 Mitochondrial Dysfunction Signaling Mitochondrial Stress Mitochondrial Stress Cardiolipin Alteration Cardiolipin Alteration Mitochondrial Stress->Cardiolipin Alteration ROS Production ROS Production Cardiolipin Alteration->ROS Production Cytochrome c Release Cytochrome c Release Cardiolipin Alteration->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis Cha-Peptide Cha-Peptide Cha-Peptide->Cardiolipin Alteration inhibits G cluster_1 K-Ras Signaling Pathway Growth Factor Signal Growth Factor Signal Ras-GDP (inactive) Ras-GDP (inactive) Growth Factor Signal->Ras-GDP (inactive) activates Ras-GTP (active) Ras-GTP (active) Ras-GDP (inactive)->Ras-GTP (active) Raf Raf Ras-GTP (active)->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cha-Peptide Inhibitor Cha-Peptide Inhibitor Cha-Peptide Inhibitor->Ras-GTP (active) inhibits interaction with Raf

References

A Comprehensive Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-3-cyclohexyl-L-alanine methyl ester, a key building block in modern pharmaceutical research and peptide synthesis. This document details its chemical properties, synthesis protocols, and applications in drug discovery, presenting data in a clear and accessible format for the scientific community.

Core Chemical and Physical Properties

This compound is a chiral amino acid derivative valued for its role as a versatile intermediate in organic synthesis.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a methyl ester on the carboxyl group, rendering it a stable component for both solid-phase and solution-phase peptide synthesis.[1] The presence of the cyclohexyl side chain increases the molecule's lipophilicity, which can enhance the conformational stability and bioavailability of the resulting peptides.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 285.38 g/mol [2][3][4]
Molecular Formula C₁₅H₂₇NO₄[2][3][4]
CAS Number 98105-41-0[2][5]
IUPAC Name methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]
Appearance White crystalline solid[2][6]
Purity ≥ 95% (HPLC)[2]
Melting Point 47-49 °C[5][6]
Optical Rotation [α]D²⁰ = -19 ± 2° (c=1 in MeOH)[2]
Storage Conditions 0-8 °C[2]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that involves the protection of the amino group, introduction of the cyclohexyl moiety, and esterification of the carboxylic acid.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the laboratory-scale synthesis of the title compound.

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexylmethyl bromide

  • Hydrochloric acid (HCl), 1M

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or an acid catalyst

Procedure:

  • Boc Protection of L-Alanine:

    • Dissolve L-alanine in a 1:1 mixture of dioxane and water containing two equivalents of NaHCO₃.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise over 1 hour.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product, Boc-L-alanine, with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-alanine.

  • Alkylation with Cyclohexylmethyl Bromide:

    • Dissolve Boc-L-alanine in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add LDA (2.2 equivalents) and stir for 1 hour at -78 °C.

    • Add cyclohexylmethyl bromide (1.2 equivalents) and allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield Boc-3-cyclohexyl-L-alanine.

  • Methyl Esterification:

    • Dissolve the crude Boc-3-cyclohexyl-L-alanine in anhydrous methanol.

    • Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.

    • Reflux the mixture for 4 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Diagram 1: Synthesis Workflow

G Synthesis Workflow for this compound A L-Alanine B Boc Protection (Boc₂O, NaHCO₃) A->B Step 1 C Boc-L-alanine B->C D Alkylation (LDA, Cyclohexylmethyl bromide) C->D Step 2 E Boc-3-cyclohexyl-L-alanine D->E F Esterification (MeOH, SOCl₂) E->F Step 3 G This compound F->G

Caption: A flowchart illustrating the three main stages in the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the development of novel therapeutics, particularly in the realm of peptide-based drugs.[2] Its unique structural features are leveraged to improve the pharmacological properties of drug candidates.

  • Peptide Synthesis: The compound's primary application is in peptide synthesis, where it serves as a protected amino acid. The Boc group ensures that the amine functionality does not undergo unwanted reactions during peptide chain elongation and can be selectively removed under mild acidic conditions.[2][6]

  • Enhanced Drug Properties: The cyclohexyl group imparts increased hydrophobicity to peptides, which can lead to improved metabolic stability, cell membrane permeability, and bioavailability.[2] This makes it a desirable component for designing peptide drugs targeting intracellular proteins or for oral administration.

  • Therapeutic Areas: Researchers have utilized this compound in the design of novel therapeutics for oncology and neurology, where peptide-based drugs are of growing interest.[2] It is also used in biotechnology for producing modified proteins with therapeutic potential.[2]

G A Boc-3-cyclohexyl-L-alanine methyl ester B Peptide Synthesis A->B Building Block C Novel Peptide Candidate B->C Leads to D Enhanced Properties (Stability, Bioavailability) C->D Exhibits E Preclinical & Clinical Development D->E Enables F Therapeutic Application (e.g., Oncology, Neurology) E->F Results in

References

An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Boc-3-cyclohexyl-L-alanine methyl ester, a key building block in modern peptide chemistry and drug discovery.

Core Compound Structure and Properties

This compound is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester protecting the carboxylic acid. The side chain is a cyclohexyl group, which imparts unique properties to peptides that incorporate this moiety.[1]

The chemical structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 98105-41-0[1][2][3]
Molecular Formula C₁₅H₂₇NO₄[1][2]
Molecular Weight 285.38 g/mol [2][3]
Appearance White solid[2]
Melting Point 47-49 °C[1][3]
Optical Rotation [α]D²⁰ = -19 ± 2º (c=1 in MeOH)[2]
Purity ≥ 95% (HPLC)[2]
Storage 0-8 °C[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, Boc-L-phenylalanine methyl ester.[4] Rhodium-based catalysts are particularly effective for this transformation.[4]

Representative Protocol: Catalytic Hydrogenation

  • Materials:

    • Boc-L-phenylalanine methyl ester

    • Rhodium on alumina (Rh/Al₂O₃) or a similar rhodium-based catalyst

    • Methanol (HPLC grade)

    • Hydrogen gas (H₂)

    • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

    • Filtration apparatus (e.g., Celite pad)

    • Rotary evaporator

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve Boc-L-phenylalanine methyl ester in methanol.

    • Carefully add the rhodium-based catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge with hydrogen gas several times to remove any residual air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with methanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Use in Peptide Synthesis: A Representative Coupling Protocol

This compound is a valuable building block for incorporating the cyclohexylalanine (Cha) residue into peptides. The following is a representative protocol for a solution-phase peptide coupling reaction.

  • Materials:

    • This compound (after deprotection of the methyl ester to the free carboxylic acid, i.e., Boc-3-cyclohexyl-L-alanine)

    • An amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

    • Coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

    • Activation agent (e.g., 1-hydroxybenzotriazole (HOBt))

    • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

    • Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

  • Procedure:

    • Dissolve the amino acid methyl ester hydrochloride in the anhydrous solvent.

    • Add the base dropwise at 0 °C to neutralize the hydrochloride salt, forming the free amine.

    • In a separate flask, dissolve Boc-3-cyclohexyl-L-alanine and HOBt in the anhydrous solvent.

    • Add the coupling reagent (DCC or EDC) to the solution containing the Boc-amino acid and stir at 0 °C for approximately 30 minutes to activate the carboxylic acid.

    • Add the solution of the free amine (from step 2) to the activated Boc-amino acid solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once complete, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea (DCU) if DCC is used).

    • Wash the filtrate with aqueous solutions of dilute acid (e.g., 1 M HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

    • Purify the dipeptide by column chromatography.

Boc Group Deprotection

The Boc protecting group can be readily removed under mild acidic conditions.

  • Materials:

    • Boc-protected peptide

    • Trifluoroacetic acid (TFA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected peptide in anhydrous DCM.

    • Add an equal volume of TFA to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or HPLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate the residue with toluene or DCM to ensure complete removal of residual TFA.

    • The resulting deprotected peptide (as a TFA salt) can be used in the next coupling step or purified as required.

Applications in Drug Development

The incorporation of a cyclohexylalanine (Cha) residue, facilitated by the use of this compound, offers several advantages in the design of therapeutic peptides:

  • Enhanced Metabolic Stability: The bulky cyclohexyl side chain can sterically hinder the action of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.

  • Increased Lipophilicity: The non-polar cyclohexyl group increases the overall lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Conformational Rigidity: The cyclohexyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and improving its binding affinity and selectivity for its target receptor.

Signaling Pathway and Experimental Workflow Visualization

Mitochondrial Rescue by a Cyclohexylalanine-Containing Peptide

Recent research has shown that peptides containing cyclohexylalanine can target and rescue dysfunctional mitochondria. One such peptide, CMP3013, has been shown to selectively bind to cardiolipin in the inner mitochondrial membrane, preserving the cristae structure, reducing the production of reactive oxygen species (ROS), and enhancing ATP generation. This suggests a therapeutic potential for such peptides in diseases associated with mitochondrial dysfunction.

Mitochondrial_Rescue cluster_stress Cellular Stress cluster_dysfunction Mitochondrial Dysfunction cluster_intervention Therapeutic Intervention cluster_rescue Mitochondrial Rescue Mitochondrial Stress Mitochondrial Stress Cristae Disruption Cristae Disruption Mitochondrial Stress->Cristae Disruption leads to ROS Production ROS Production Cristae Disruption->ROS Production causes ATP Depletion ATP Depletion ROS Production->ATP Depletion contributes to Cha-Peptide (CMP3013) Cha-Peptide (CMP3013) Cha-Peptide (CMP3013)->Cristae Disruption inhibits Cristae Preservation Cristae Preservation Cha-Peptide (CMP3013)->Cristae Preservation promotes Reduced ROS Reduced ROS Cristae Preservation->Reduced ROS results in Enhanced ATP Production Enhanced ATP Production Reduced ROS->Enhanced ATP Production leads to

Caption: Signaling pathway of mitochondrial rescue by a Cha-containing peptide.

Experimental Workflow for Peptide Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a peptide using this compound and its subsequent biological evaluation.

Workflow start Start: this compound spps Solid-Phase or Solution-Phase Peptide Synthesis start->spps cleavage Cleavage from Resin and Global Deprotection spps->cleavage purification Purification by HPLC cleavage->purification characterization Characterization (Mass Spec, NMR) purification->characterization bio_assay Biological Assays (e.g., Receptor Binding, Cell Viability) characterization->bio_assay end End: Structure-Activity Relationship Data bio_assay->end

Caption: Experimental workflow for peptide synthesis and evaluation.

References

An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-3-cyclohexyl-L-alanine methyl ester (CAS No. 98105-41-0). It is intended for researchers, scientists, and drug development professionals who utilize this compound in peptide synthesis and medicinal chemistry. This document includes a detailed summary of its physical properties, experimental protocols for its synthesis and analysis, and a visualization of its role in synthetic workflows.

Core Physical and Chemical Properties

This compound is a synthetic, chiral amino acid derivative widely used as a building block in organic synthesis.[1][2] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a methyl ester on the carboxyl function makes it a stable and versatile intermediate for both solid-phase and solution-phase peptide synthesis.[2] The cyclohexyl side chain increases the compound's lipophilicity, which can enhance the hydrophobic properties, stability, and bioavailability of the resulting peptides.[3]

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 98105-41-0[1][3]
Molecular Formula C₁₅H₂₇NO₄[1][3][4]
Molecular Weight 285.38 g/mol [3][4]
Appearance White crystalline solid[1][3]
Melting Point 47 - 49 °C[1][5]
Boiling Point ~386.9 °C (Predicted)[1]
Density ~1.034 g/cm³[1]
Purity ≥ 95% (HPLC)[3]
Optical Rotation [α]D²⁰ = -19 ± 2º (c=1 in MeOH)[3]
pKa ~11.18 (Predicted)[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for ensuring reproducibility and high-quality results in the laboratory.

Synthesis Protocol

The synthesis of this compound typically involves a multi-step process beginning with the commercially available amino acid, L-alanine. The general pathway includes N-terminal protection, side-chain alkylation (not detailed here), and C-terminal esterification.[1] A representative protocol for the protection and esterification steps is adapted below.

Step 1: N-Boc Protection of L-Alanine This procedure protects the amino group with a tert-butoxycarbonyl (Boc) group.

  • Reagents: L-alanine, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), tetrahydrofuran (THF), petroleum ether, 4 M hydrochloric acid (HCl), ethyl acetate (EtOAc), saturated brine.

  • Procedure:

    • Suspend L-alanine (1.0 eq) in water and cool to 0°C. Add NaOH (1.5 eq).

    • Add THF, followed by the dropwise addition of (Boc)₂O (1.3 eq).

    • Allow the solution to warm to room temperature and stir for approximately 17 hours.[6]

    • Extract the mixture with petroleum ether to remove unreacted (Boc)₂O.[6]

    • Acidify the aqueous layer to a pH of 1 using 4 M HCl.[6]

    • Extract the acidified layer with ethyl acetate. Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-alanine.[6]

(Note: The subsequent step, alkylation with a cyclohexyl source, is a more complex procedure not detailed in the general literature and would be followed by esterification.)

Step 2: Methyl Esterification This procedure converts the carboxylic acid of the Boc-protected amino acid to a methyl ester.

  • Reagents: N-Boc-3-cyclohexyl-L-alanine, methanol (MeOH), acid catalyst (e.g., H₂SO₄ or thionyl chloride).

  • Procedure:

    • Dissolve the N-Boc-3-cyclohexyl-L-alanine in an excess of anhydrous methanol.

    • Cool the solution in an ice bath.

    • Slowly add a catalytic amount of a suitable acid catalyst.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude ester via column chromatography if necessary.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final compound.[3]

  • Instrumentation: A standard HPLC system with a UV detector and a chiral column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

  • Procedure:

    • Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject the sample onto the column.

    • Run the gradient elution program and monitor the eluent at a suitable wavelength (e.g., 210-220 nm).

    • The purity is calculated by integrating the area of the product peak relative to the total area of all peaks detected.

Role in Synthetic Chemistry

This compound is a key building block in peptide synthesis. The Boc group provides robust protection for the amine, which can be easily removed under mild acidic conditions, while the methyl ester protects the carboxylic acid.[1] This orthogonal protection strategy allows for the sequential addition of amino acids to build a complex peptide chain.

Workflow in Peptide Synthesis

The following diagram illustrates the logical workflow for incorporating this compound into a growing peptide chain.

Peptide_Synthesis_Workflow Workflow for Peptide Elongation start Boc-3-cyclohexyl-L-alanine methyl ester deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) start->deprotection Step 1 intermediate Free Amine Intermediate deprotection->intermediate Step 2 coupling Peptide Coupling (e.g., with Boc-AA-OH, DCC/HOBt) intermediate->coupling Step 3 peptide Elongated Dipeptide (Boc-AA-Cha-OMe) coupling->peptide Step 4 reagents Boc-Amino Acid Coupling Agents reagents->coupling

Caption: Role of the title compound in a standard peptide synthesis cycle.

This workflow highlights the two critical reactions involving the protected amino acid: deprotection of the N-terminus and subsequent coupling with another amino acid to form a new peptide bond.[1] This cycle can be repeated to construct complex peptide-based therapeutics and other biologically active molecules.[3]

References

An In-depth Technical Guide to the Solubility of Boc-3-cyclohexyl-L-alanine Methyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-3-cyclohexyl-L-alanine methyl ester, a key building block in peptide synthesis and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification strategies, and formulation development. This document outlines the predicted solubility of the compound based on its structural features and provides a detailed experimental protocol for its precise quantitative determination.

Introduction to the Solubility of this compound

N-tert-butoxycarbonyl-3-cyclohexyl-L-alanine methyl ester (Boc-Cha-OMe) is an amino acid derivative valued for its use in the synthesis of bioactive peptides and peptidomimetics. The cyclohexyl side chain imparts increased hydrophobicity and steric bulk, which can enhance the metabolic stability and conformational rigidity of the resulting peptides.[1] The solubility of this building block is a fundamental physicochemical property that dictates its handling, reactivity, and the efficiency of synthetic processes. Proper solvent selection is crucial for achieving homogeneous reaction mixtures, facilitating purification through crystallization, and ensuring high yields in both solution-phase and solid-phase peptide synthesis.

The molecular structure, featuring a nonpolar cyclohexyl group and a bulky, lipophilic Boc protecting group, suggests a favorable solubility profile in a range of nonpolar to moderately polar organic solvents. Conversely, its solubility is expected to be limited in highly polar and aqueous media.

Illustrative Solubility Data

While specific quantitative experimental data for this compound is not extensively published, the following table provides an illustrative overview of its expected solubility in common organic solvents at ambient temperature (approximately 25°C). This data is derived from the general solubility principles of similarly structured N-Boc protected amino acid esters.[2] For precise applications, experimental determination is strongly recommended using the protocol outlined in the subsequent section.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents

Solvent FamilySolventPolarity Index (Snyder)Illustrative Solubility (mg/mL)Qualitative Assessment
Chlorinated Dichloromethane (DCM)3.1> 100Very Soluble
Chloroform4.1> 100Very Soluble
Ethers Tetrahydrofuran (THF)4.0> 50Freely Soluble
Diethyl Ether2.820 - 40Soluble
Esters Ethyl Acetate (EtOAc)4.4> 50Freely Soluble
Ketones Acetone5.130 - 50Soluble
Polar Aprotic N,N-Dimethylformamide (DMF)6.4> 100Very Soluble
Acetonitrile (ACN)5.810 - 30Sparingly Soluble
Dimethyl Sulfoxide (DMSO)7.2> 50Freely Soluble
Alcohols Methanol (MeOH)5.15 - 15Sparingly Soluble
Ethanol (EtOH)4.3< 5Slightly Soluble
Isopropanol (IPA)3.9< 5Slightly Soluble
Hydrocarbons Toluene2.415 - 30Soluble
Hexanes0.1< 1Very Slightly Soluble

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acid esters with nonpolar side chains. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data, the isothermal equilibrium method (also known as the shake-flask method) followed by gravimetric analysis is a reliable and widely accepted technique.[3][4]

3.1. Materials and Equipment

  • This compound (high purity, crystalline solid)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Screw-cap vials (e.g., 4 mL or 8 mL) with PTFE-lined septa

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Pre-weighed glass vials for evaporation

  • Vacuum oven or desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

    • Add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture at a constant speed for a sufficient duration to allow the system to reach thermodynamic equilibrium. For compounds of this type, an equilibration period of 24 to 48 hours is typically recommended.[3] It is advisable to determine the required time by taking measurements at various intervals (e.g., 24, 36, 48 hours) until the measured concentration remains constant.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid disturbing the solid, draw the liquid from the upper portion of the solution.

    • Immediately attach a 0.22 µm syringe filter to the syringe and dispense a precise aliquot (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed glass vial.

    • Record the exact mass of the empty vial and the vial containing the aliquot.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the dried solute remains.

    • Cool the vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried residue on the analytical balance.

    • Repeat the drying and weighing cycle until a constant mass is achieved.

3.3. Data Calculation

  • Mass of dissolved solute (m_solute): (Mass of vial + residue) - (Mass of empty vial)

  • Volume of aliquot (V_aliquot): The precise volume of the filtered supernatant transferred to the evaporation vial (e.g., 1.0 mL).

  • Solubility (S) in mg/mL: S = m_solute (mg) / V_aliquot (mL)

  • Molar Solubility (M) in mol/L: M = S (g/L) / Molecular Weight ( g/mol )

    • The molecular weight of this compound is 285.38 g/mol .

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isothermal equilibrium method of solubility determination.

G prep 1. Preparation of Saturated Solution (Excess solute + known volume of solvent in vial) equil 2. Equilibration (Agitate in temp-controlled shaker for 24-48h) prep->equil settle 3. Sedimentation (Allow excess solid to settle post-equilibration) equil->settle sample 4. Sample Collection (Withdraw supernatant with syringe) settle->sample filter 5. Filtration (Filter through 0.22 µm syringe filter into pre-weighed vial) sample->filter evap 6. Solvent Evaporation (Dry in vacuum oven to constant weight) filter->evap weigh 7. Mass Determination (Weigh dried residue) evap->weigh calc 8. Calculation (Determine Solubility in mg/mL and mol/L) weigh->calc

Caption: Experimental Workflow for Solubility Determination.

References

A Technical Guide to the Spectral Analysis of Boc-3-cyclohexyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectral data for Boc-3-cyclohexyl-L-alanine methyl ester, a key building block in peptide synthesis and drug discovery.[1][2][3] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate compound identification, purity assessment, and structural elucidation. While experimentally obtained spectra for this specific compound are not widely published, this guide synthesizes predicted data based on the analysis of closely related analogs and established spectroscopic principles.

Molecular Structure and Properties:

  • IUPAC Name: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoate[3]

  • Molecular Formula: C₁₅H₂₇NO₄[1][4]

  • Molecular Weight: 285.38 g/mol [1][4]

  • CAS Number: 98105-41-0[1][5][6]

  • Appearance: White solid[1]

  • Melting Point: 47-49 °C[2][5]

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds, including Boc-L-alanine methyl ester and 3-cyclohexyl-L-alanine.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.95d1HNH
~4.25m1Hα-CH
~3.70s3HOCH₃
~1.65m2Hβ-CH₂
~1.80 - 1.60m5HCyclohexyl CH, CH₂
~1.44s9HBoc (CH₃)₃
~1.30 - 0.85m6HCyclohexyl CH₂

¹³C NMR (Carbon-13) Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~173.0Ester C=O
~155.5Boc C=O
~80.0Boc C(CH₃)₃
~53.0α-CH
~52.0OCH₃
~40.5β-CH₂
~34.0Cyclohexyl C1
~33.0Cyclohexyl C2, C6
~28.3Boc (CH₃)₃
~26.5Cyclohexyl C3, C5
~26.0Cyclohexyl C4
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Functional GroupVibration
~3350N-HStretching
~2930, ~2850C-H (Alkyl)Stretching
~1745C=O (Ester)Stretching
~1710C=O (Carbamate)Stretching
~1510N-HBending
~1250, ~1160C-OStretching
Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight of the compound.

Mass Spectrometry Data (Predicted)

m/zIon
286.2[M+H]⁺
308.2[M+Na]⁺
230.1[M-C₄H₉O₂]⁺
186.1[M-Boc+H]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above. These should be adapted based on the specific instrumentation and experimental conditions.

NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.[9]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing an internal standard like tetramethylsilane (TMS).[9][10]

    • Ensure the sample is fully dissolved, using sonication if necessary.[9]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a 400 MHz or higher NMR spectrometer.[9]

    • Set the spectral width to approximately 15 ppm.[9]

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[9]

    • Employ a relaxation delay of 1-2 seconds between scans.[9]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.[9][11]

    • Set the spectral width to approximately 220 ppm.[9]

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[9]

    • Use a relaxation delay of 2-5 seconds.[8][9]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.[8]

    • Ensure firm and even contact between the sample and the crystal surface.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[8]

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.[8]

    • Co-add 16-32 scans to obtain a high-quality spectrum.[8]

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry Data Acquisition
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[8]

    • A small amount of an acid (e.g., formic acid) can be added to promote protonation for positive ion mode.[8]

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer.[8]

    • Acquire a full scan mass spectrum in positive ion mode to determine the mass-to-charge ratio (m/z) of the molecular ions.[8]

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the parent ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_report Final Output Sample Boc-3-cyclohexyl-L-alanine methyl ester NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep IR_Prep Place on ATR crystal Sample->IR_Prep MS_Prep Dissolve in volatile solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI) MS_Prep->MS_Acq NMR_Analysis Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight Confirmation MS_Acq->MS_Analysis Report Comprehensive Spectral Report NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

References

A Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, commercial availability, and applications of the non-proteinogenic amino acid derivative, Boc-3-cyclohexyl-L-alanine methyl ester, a valuable building block in peptide and medicinal chemistry.

Introduction

This compound is a synthetic, protected amino acid derivative that has garnered significant interest in the fields of peptide synthesis and drug discovery. The incorporation of the non-proteinogenic amino acid 3-cyclohexyl-L-alanine (Cha) into peptide chains can impart unique and advantageous properties. The bulky and hydrophobic cyclohexyl side chain can enhance metabolic stability by sterically hindering enzymatic degradation, improve pharmacokinetic profiles by increasing lipophilicity, and modulate biological activity by influencing peptide conformation and receptor interactions.[1][2] This technical guide provides a comprehensive overview of the commercial suppliers, key chemical data, detailed synthesis protocols, and a significant application of peptides containing this valuable building block.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes the publicly available data from a selection of these commercial vendors, providing a comparative overview of product specifications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearanceMelting Point (°C)Optical Rotation
Chem-Impex98105-41-0C₁₅H₂₇NO₄285.38≥ 95% (HPLC)White solid-[a]D20 = -19 ± 2º (c=1 in MeOH)[3]
ChemicalBook98105-41-0C₁₅H₂₇NO₄285.38--47-49[4]-
CymitQuimica98105-41-0C₁₅H₂₇NO₄285.38Min. 95%Crystalline substance~0-
Next Peptide98105-41-0C₁₅H₂₇NO₄285.38----
Smolecule98105-41-0C₁₅H₂₇NO₄--Crystalline solid47-49-
Thermo Scientific Chemicals37736-82-6 (for the acid)C₁₄H₂₅NO₄ (for the acid)271.36 (for the acid)98%---

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process:

  • Synthesis of 3-Cyclohexyl-L-alanine: The foundational amino acid is prepared by the catalytic hydrogenation of L-phenylalanine.

  • N-terminal Boc Protection: The amino group of 3-cyclohexyl-L-alanine is protected with a tert-butyloxycarbonyl (Boc) group.

  • Methyl Esterification: The carboxylic acid moiety of the Boc-protected amino acid is converted to its methyl ester.

Below are detailed experimental protocols for each of these key steps.

Protocol 1: Synthesis of 3-Cyclohexyl-L-alanine from L-Phenylalanine

This procedure is adapted from a common method involving the reduction of the phenyl ring of L-phenylalanine.[1]

Materials:

  • L-phenylalanine (20 g, 121 mmol)[1]

  • Deionized water (200 ml)[1]

  • Isopropanol (200 ml)[1]

  • 37% Hydrochloric acid (12.2 ml, 146 mmol)[1]

  • Pt/Rh catalyst (4% Pt + 1% Rh on activated carbon, ~50% water content, 2 g)[1]

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • Hydrogenation autoclave

  • Nutsche filter

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a suitable vessel, dissolve or suspend L-phenylalanine in a mixture of deionized water, isopropanol, and 37% hydrochloric acid.[1]

  • Add the Pt/Rh catalyst to the reaction mixture.[1]

  • Transfer the mixture to a hydrogenation autoclave.[1]

  • Purge the autoclave three times with nitrogen gas and then twice with hydrogen gas.[1]

  • Pressurize the autoclave with hydrogen gas to 8-10 bar and heat the reaction system to 50-60°C.[1]

  • Maintain the reaction under these conditions for 6-8 hours.

  • After the reaction is complete, cool the autoclave, depressurize, and purge three times with nitrogen gas.[1]

  • Filter the hot reaction mixture through a nutsche filter to remove the catalyst.[1]

  • Wash the catalyst with deionized water (50 ml).[1]

  • Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • Adjust the pH of the remaining aqueous solution to 5-6 with a 50% sodium hydroxide solution to precipitate the product.

  • Cool the solution to 0-10°C, collect the product by filtration, wash with deionized water, and dry in a vacuum oven at 50-70°C.

Protocol 2: N-terminal Boc Protection of 3-Cyclohexyl-L-alanine

This is a general procedure for the Boc protection of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 3-Cyclohexyl-L-alanine (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Triethylamine (Et₃N) (1.5 equivalents)[5]

  • Dioxane/water (1:1 v/v)[5]

  • Ethyl acetate

  • 5% Citric acid solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-cyclohexyl-L-alanine and triethylamine in a 1:1 mixture of dioxane and water (approximately 1.2 ml per mmol of amino acid).[5]

  • At room temperature, add (Boc)₂O with stirring.[5]

  • Continue stirring for 2 hours; the mixture should become homogeneous within the first hour.[5]

  • Dilute the mixture with water (1.5 ml per mmol of amino acid).[5]

  • Extract the aqueous mixture twice with ethyl acetate to remove byproducts.[5]

  • Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-3-cyclohexyl-L-alanine.[5]

Protocol 3: Methyl Esterification of Boc-3-cyclohexyl-L-alanine

This protocol describes a general method for the esterification of an N-protected amino acid.

Materials:

  • Boc-3-cyclohexyl-L-alanine (1 equivalent)

  • Methanol (as solvent)

  • Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., sulfuric acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure (using thionyl chloride):

  • Suspend Boc-3-cyclohexyl-L-alanine in methanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in Targeting Mitochondrial Dysfunction

Peptides containing 3-cyclohexyl-L-alanine have shown promise in targeting cellular organelles and modulating their function. A notable example is the development of α-helical amphipathic peptides that selectively target cardiolipin in the inner mitochondrial membrane.[6][7] Mitochondrial dysfunction is a hallmark of various degenerative diseases and is often associated with the disruption of the cristae structure due to cardiolipin remodeling.

A specific cyclohexylalanine-containing peptide, designated CMP3013, has been shown to selectively bind to abnormal mitochondria.[7] This interaction preserves the cristae structure, reduces the production of reactive oxygen species (ROS), and enhances the generation of adenosine triphosphate (ATP).[6][7][8] The hydrophobic nature of the cyclohexylalanine residue is thought to enhance the peptide's interaction with the fatty acid region of cardiolipin.[8]

Below is a diagram illustrating the proposed mechanism of action for such a cardiolipin-targeting peptide.

Mitochondrial_Rescue_Pathway cluster_Mitochondrion Mitochondrion cluster_Intervention Therapeutic Intervention cluster_Restoration Restored Mitochondrial Function Mito_Dysfunction Mitochondrial Dysfunction Cristae_Disruption Cristae Disruption Mito_Dysfunction->Cristae_Disruption ROS_Production Increased ROS Production Mito_Dysfunction->ROS_Production ATP_Depletion Decreased ATP Generation Mito_Dysfunction->ATP_Depletion Cardiolipin_Remodeling Cardiolipin Remodeling Cristae_Disruption->Cardiolipin_Remodeling Cristae_Preservation Cristae Preservation ROS_Reduction Reduced ROS Production ATP_Enhancement Enhanced ATP Generation Cha_Peptide Cyclohexylalanine- Containing Peptide (e.g., CMP3013) Cha_Peptide->Cardiolipin_Remodeling Targets & Inhibits Cha_Peptide->ROS_Production Inhibits Cha_Peptide->ATP_Depletion Rescues

Caption: Proposed mechanism of mitochondrial rescue by a cyclohexylalanine-containing peptide.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery professionals. Its synthesis, while multi-step, is achievable through established chemical transformations. The incorporation of the 3-cyclohexyl-L-alanine moiety into peptides offers a strategic approach to enhance their therapeutic potential by improving metabolic stability and modulating biological activity. The demonstrated ability of cyclohexylalanine-containing peptides to target and rescue dysfunctional mitochondria highlights the significant potential of this non-proteinogenic amino acid in the development of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to the Hydrophobic Properties of Boc-3-cyclohexyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobic characteristics of Boc-3-cyclohexyl-L-alanine methyl ester, a key building block in modern peptide synthesis and drug discovery. Its pronounced hydrophobicity, conferred by the cyclohexyl side chain, significantly influences the physicochemical properties of peptides, impacting their stability, solubility, and bioavailability.[1][2] This document outlines the available physicochemical data, provides a detailed experimental protocol for determining its lipophilicity, and illustrates its application in solid-phase peptide synthesis.

Core Physicochemical Properties

This compound is a chiral amino acid derivative valued for its role in creating peptides with enhanced therapeutic potential.[1][3] The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl function render it a stable and versatile intermediate for both solid-phase and solution-phase peptide synthesis.[3][4] The defining feature of this compound is its cyclohexyl side chain, which imparts significant lipophilicity.[4] This increased hydrophobicity can influence the conformational properties of the resulting peptides, a crucial aspect in structure-activity relationship (SAR) studies.[4]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₅H₂₇NO₄[2]
Molecular Weight 285.38 g/mol [2]
Appearance White solid[2]
Melting Point 47-49 °C[5]
CAS Number 98105-41-0[2]
PubChem CID 4264602[2]
Predicted logP Not available in public databases
Water Solubility Not available in public databases

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle:

This method is based on the correlation between a compound's retention time on a reversed-phase HPLC column and its logP value. A calibration curve is generated using a series of standard compounds with known logP values. The retention time of the test compound (this compound) is then used to interpolate its logP value from the calibration curve.

Materials and Reagents:

  • This compound

  • Reference standards with a range of known logP values (e.g., uracil, phenol, aniline, toluene, naphthalene)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Methanol (for sample preparation)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Preparation of Standard Solutions:

    • Prepare stock solutions of each reference standard and this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working solutions at a concentration of 0.1 mg/mL in a 50:50 mixture of methanol and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject each standard solution and the test compound solution onto the HPLC system and record the retention time (t_R_).

    • Determine the column dead time (t_0_) by injecting a non-retained compound like uracil.

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t_0_) / t_0_

    • Plot a calibration curve of log(k') versus the known logP values for the reference standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = log(k') and x = logP.

    • Using the calculated log(k') value for this compound, determine its logP value from the calibration curve.

Application in Peptide Synthesis: An Experimental Workflow

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when designing peptides with increased hydrophobicity to enhance their interaction with biological membranes or to improve their stability.[1] The following diagram illustrates the general workflow of incorporating this amino acid into a growing peptide chain using Boc-SPPS.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Resin Bead Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIEA in DMF/DCM) Deprotection->Neutralization 1. Expose N-terminus Coupling Amino Acid Coupling (Boc-3-cyclohexyl-L-alanine-OH, Coupling Reagents) Neutralization->Coupling 2. Prepare for coupling Washing Washing (DMF, DCM) Coupling->Washing 3. Form peptide bond Washing->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Washing->Cleavage After final cycle Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Boc-SPPS workflow for peptide synthesis.

This workflow demonstrates the cyclical nature of solid-phase peptide synthesis.[1][4][] The process begins with a resin support, followed by repeated cycles of deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid, in this case, the hydrophobic Boc-3-cyclohexyl-L-alanine.[1][7] Each step is followed by thorough washing to remove excess reagents and byproducts.[] Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, followed by purification.[7] The incorporation of this compound is particularly useful in the synthesis of bioactive peptides, such as those with antimicrobial or cell-penetrating properties, where hydrophobicity plays a key role in their mechanism of action.

References

The Cyclohexyl Group in Boc-3-cyclohexyl-L-alanine Methyl Ester: A Technical Guide to Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide-based therapeutics is a powerful strategy to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. Boc-3-cyclohexyl-L-alanine methyl ester, a derivative of the non-proteinogenic amino acid cyclohexylalanine (Cha), serves as a critical building block in this endeavor. The cyclohexyl group, a saturated six-carbon ring, imparts unique physicochemical properties that significantly enhance the therapeutic potential of peptides. This technical guide provides an in-depth analysis of the role of the cyclohexyl group in this compound, focusing on its impact on peptide structure, stability, and biological activity. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways are presented to facilitate its application in drug discovery and development.

Introduction

Peptide-based drugs offer high specificity and potency but are often hampered by rapid degradation by proteases and poor membrane permeability. The modification of peptide backbones with unnatural amino acids is a key strategy to address these challenges. Cyclohexylalanine, an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring, has emerged as a valuable tool for medicinal chemists. The tert-butoxycarbonyl (Boc) protecting group and the methyl ester in this compound make it a versatile building block for solid-phase peptide synthesis (SPPS). This guide elucidates the multifaceted role of the cyclohexyl moiety in enhancing the pharmacological properties of peptides.

The Physicochemical Impact of the Cyclohexyl Group

The substitution of a phenyl group with a cyclohexyl group introduces significant changes to the local environment within a peptide, primarily driven by alterations in hydrophobicity and stereochemistry.

  • Increased Hydrophobicity: The cyclohexyl group is more hydrophobic than the phenyl group. This increased lipophilicity can enhance the binding affinity of a peptide to its receptor, particularly if the binding pocket has a hydrophobic character. Furthermore, it can improve the peptide's ability to cross cellular membranes.

  • Three-Dimensional Structure: Unlike the planar phenyl ring, the cyclohexyl group has a flexible three-dimensional chair or boat conformation. This non-planar structure can introduce conformational rigidity to the peptide backbone, locking it into a bioactive conformation and potentially increasing receptor binding affinity and selectivity.[1][2]

  • Steric Hindrance and Proteolytic Stability: The bulky nature of the cyclohexyl side chain provides a steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[2] This steric hindrance significantly increases the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life.

Quantitative Analysis: Impact on Receptor Binding and Stability

The advantages conferred by the cyclohexyl group have been quantified in various studies. A notable example is in the development of metabolically stable analogs of apelin, an endogenous peptide with cardiovascular effects.

Peptide AnalogAmino Acid at Position 13APJ Receptor Binding Affinity (Ki, nM)[1]Plasma Half-life (t½, min)[1]
Pyr-1-apelin-13 (native)Phenylalanine (Phe)1.26 ± 0.155.2 ± 0.5
Analog 3Cyclohexylalanine (Cha)0.89 ± 0.11210 ± 15

Table 1: Comparison of binding affinity and plasma stability of native apelin-13 and its cyclohexylalanine-containing analog.

The data clearly demonstrates that the substitution of phenylalanine with cyclohexylalanine in the apelin-13 peptide results in a modest increase in binding affinity to the apelin receptor (APJ) but a dramatic, over 40-fold increase in plasma half-life.[3] This remarkable enhancement in stability underscores the pivotal role of the cyclohexyl group in protecting the peptide from enzymatic degradation.

Experimental Protocols

Synthesis of this compound

A general, two-step procedure for the synthesis of N-Boc-β-amino acid methyl esters from the corresponding α-amino acid can be adapted for the synthesis of this compound.[4]

Step 1: Boc Protection of 3-cyclohexyl-L-alanine

  • Dissolve 3-cyclohexyl-L-alanine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2 equivalents) and stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-3-cyclohexyl-L-alanine.

Step 2: Methyl Esterification

  • Dissolve the Boc-3-cyclohexyl-L-alanine from Step 1 in methanol.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide (Boc-Strategy)

This protocol describes the manual solid-phase synthesis of a hypothetical peptide containing 3-cyclohexyl-L-alanine using Boc chemistry.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including Boc-3-cyclohexyl-L-alanine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc removal if comparing strategies)

  • Cleavage cocktail (e.g., HF or a milder trifluoromethanesulfonic acid (TFMSA)-based cocktail)

Protocol:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DCM, and finally with DCM and DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G Boc-SPPS Workflow for a Cha-Containing Peptide cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Steps start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-Cha, DCC/HOBt) neutralization->coupling wash1 Wash (DMF/DCM) coupling->wash1 wash1->deprotection Repeat for each amino acid final_wash Final Wash and Dry wash1->final_wash cleavage Cleavage from Resin (HF or TFMSA) final_wash->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

Figure 1: General workflow for the solid-phase synthesis of a cyclohexylalanine-containing peptide using Boc chemistry.

Biological Context: Apelin Receptor Signaling

The enhanced stability and receptor affinity of cyclohexylalanine-containing peptides make them potent modulators of biological signaling pathways. In the case of apelin analogs, the target is the G-protein coupled apelin receptor (APJ). Activation of APJ by an apelin analog containing cyclohexylalanine triggers a cascade of downstream signaling events with significant physiological consequences.[5][6]

G Apelin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm apelin_cha Apelin Analog (Cha) apj Apelin Receptor (APJ) apelin_cha->apj Binding g_protein Gαi/Gαq apj->g_protein Activation plc PLC g_protein->plc pi3k PI3K g_protein->pi3k akt Akt pi3k->akt enos eNOS akt->enos Phosphorylation no Nitric Oxide (NO) enos->no Production vasodilation Vasodilation no->vasodilation

Figure 2: Simplified signaling pathway of the apelin receptor activated by a cyclohexylalanine-containing apelin analog, leading to vasodilation.

The binding of the apelin analog to the APJ receptor leads to the activation of G proteins, which in turn activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[7] The PI3K/Akt pathway ultimately leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, causing relaxation and vasodilation, which contributes to the regulation of blood pressure.

Conclusion

The cyclohexyl group in this compound is a key structural feature that confers significant advantages in the design of peptide-based therapeutics. Its ability to increase hydrophobicity, introduce a defined three-dimensional structure, and provide steric hindrance against enzymatic degradation leads to peptides with enhanced receptor binding affinity and dramatically improved metabolic stability. The quantitative data on apelin analogs clearly illustrates these benefits. The provided experimental protocols and the visualization of the apelin receptor signaling pathway offer a practical framework for the application of this valuable building block in the development of next-generation peptide drugs with superior pharmacokinetic and pharmacodynamic profiles. The strategic incorporation of this compound into peptide sequences is a proven and effective strategy for researchers and drug developers aiming to create more potent and durable therapeutic agents.

References

A Comprehensive Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-3-cyclohexyl-L-alanine methyl ester, a valuable synthetic amino acid derivative. This document details its synthesis, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its role in modulating biological pathways, particularly in the context of G-protein coupled receptor (GPCR) signaling.

Chemical Identity and Synonyms

This compound is a non-proteinogenic amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl group makes it a versatile building block for the synthesis of complex peptides.[1] The cyclohexyl side chain imparts unique conformational properties and increased hydrophobicity to the resulting peptides.[1]

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Synonyms Boc-β-cyclohexyl-L-alanine methyl ester, Boc-L-cyclohexylalanine methyl ester, N-Boc-3-cyclohexyl-L-alanine methyl ester, Boc-Cha-OMe
CAS Number 98105-41-0[2]
Molecular Formula C15H27NO4[3]
Molecular Weight 285.38 g/mol [3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available amino acid, L-phenylalanine. A common synthetic route involves the protection of the amino and carboxyl groups, followed by the reduction of the phenyl ring to a cyclohexyl ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis, adapted from established chemical literature.

Step 1: N-Boc Protection of L-Phenylalanine

  • Dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-phenylalanine.

Step 2: Methyl Esterification

  • Dissolve the Boc-L-phenylalanine (1 equivalent) in methanol.

  • Cool the solution to 0°C.

  • Add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain Boc-L-phenylalanine methyl ester.

Step 3: Hydrogenation of the Phenyl Ring

  • Dissolve the Boc-L-phenylalanine methyl ester (1 equivalent) in methanol in a high-pressure reaction vessel.

  • Add Rhodium on alumina (Rh/Al2O3) catalyst (5 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid or colorless oil.

Table 2: Representative Yields for Synthesis Steps

StepProductTypical Yield (%)
1Boc-L-phenylalanine90-98%
2Boc-L-phenylalanine methyl ester85-95%
3This compound70-85%

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). The cyclohexyl side chain can enhance the metabolic stability and receptor affinity of the resulting peptides.[4]

Experimental Protocol: Incorporation of Boc-3-cyclohexyl-L-alanine into a Peptide Sequence

This protocol describes a standard cycle for the incorporation of Boc-3-cyclohexyl-L-alanine into a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate Boc-3-cyclohexyl-L-alanine (3 equivalents) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-dimethylformamide (DMF) for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

SPPS_Workflow Resin Resin Swell Swell in DCM Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple Coupling (Boc-Cha-OH, DCC/HOBt) Neutralize->Couple Wash Wash (DMF, DCM) Couple->Wash Next_Cycle Next Amino Acid Cycle Wash->Next_Cycle Next_Cycle->Deprotect Repeat for next residue GPCR_Signaling cluster_membrane Cell Membrane APJ APJ Receptor (GPCR) G_protein Gαq/11 APJ->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand Apelin Analogue (with Cha) Ligand->APJ Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Vasodilation) Ca_release->Downstream PKC->Downstream

References

Stability and Storage of Boc-3-cyclohexyl-L-alanine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-3-cyclohexyl-L-alanine methyl ester. Drawing upon established principles of organic chemistry and general practices for similar compounds, this document outlines potential degradation pathways, recommended handling procedures, and a detailed protocol for conducting stability studies. This information is crucial for ensuring the integrity of the compound in research and development, particularly in peptide synthesis and drug discovery applications.

Chemical Properties and Intrinsic Stability

This compound is a derivative of the amino acid L-alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester protecting the carboxylic acid. The cyclohexyl group on the side chain increases hydrophobicity. The stability of this compound is primarily dictated by the lability of the Boc and methyl ester groups under various conditions.

General Stability Profile:

  • Neutral and Basic Conditions: The Boc protecting group is generally stable under neutral and basic conditions.[1]

  • Acidic Conditions: The Boc group is labile to acidic conditions and can be readily cleaved.[1]

  • Methyl Ester Stability: The methyl ester can be susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

Based on this, the compound is expected to be stable under recommended storage conditions but may degrade if exposed to acidic or strongly basic environments, or elevated temperatures.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general laboratory best practices.

Summary of Recommended Conditions:

ParameterRecommendationRationale
Temperature 0-8 °C[2]Reduces the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container in a dry and well-ventilated place.[3]Minimizes exposure to moisture, which can cause hydrolysis, and oxygen, which can lead to oxidative degradation.
Light Store in a dark place.[3]Protects the compound from potential photodegradation.
Incompatible Materials Avoid strong oxidizing agents.[3]Prevents unwanted chemical reactions.

Handling Precautions:

  • Avoid formation of dust and aerosols.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[3]

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for interpreting stability data. The two primary degradation routes for this compound are hydrolysis of the methyl ester and cleavage of the Boc group.

This compound This compound Boc-3-cyclohexyl-L-alanine Boc-3-cyclohexyl-L-alanine This compound->Boc-3-cyclohexyl-L-alanine  Hydrolysis (Acidic/Basic Conditions)   3-cyclohexyl-L-alanine methyl ester 3-cyclohexyl-L-alanine methyl ester This compound->3-cyclohexyl-L-alanine methyl ester  Deprotection (Acidic Conditions)  

Figure 1: Potential Degradation Pathways. This diagram illustrates the two main degradation products resulting from hydrolysis and deprotection of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop a stability-indicating analytical method. The following protocol is a general guideline and should be adapted based on the specific laboratory setup and analytical instrumentation.

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Methods:

  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Experimental Workflow:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prepare stock solution Prepare stock solution Aliquot into stress conditions Aliquot into stress conditions Prepare stock solution->Aliquot into stress conditions Acid Hydrolysis Acid Hydrolysis Aliquot into stress conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Aliquot into stress conditions->Base Hydrolysis Oxidation Oxidation Aliquot into stress conditions->Oxidation Thermal Stress Thermal Stress Aliquot into stress conditions->Thermal Stress Photolytic Stress Photolytic Stress Aliquot into stress conditions->Photolytic Stress Withdraw samples at time points Withdraw samples at time points Acid Hydrolysis->Withdraw samples at time points Base Hydrolysis->Withdraw samples at time points Oxidation->Withdraw samples at time points Thermal Stress->Withdraw samples at time points Photolytic Stress->Withdraw samples at time points Neutralize (if necessary) Neutralize (if necessary) Withdraw samples at time points->Neutralize (if necessary) Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Neutralize (if necessary)->Analyze by HPLC/LC-MS Quantify parent compound Quantify parent compound Analyze by HPLC/LC-MS->Quantify parent compound Identify and quantify degradants Identify and quantify degradants Analyze by HPLC/LC-MS->Identify and quantify degradants Determine degradation pathways Determine degradation pathways Identify and quantify degradants->Determine degradation pathways

Figure 2: Forced Degradation Study Workflow. This diagram outlines the key steps involved in conducting a forced degradation study for this compound.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify any degradation products. Mass spectrometry can be used for structural elucidation of unknown degradants.

Application in Peptide Synthesis: A Logical Workflow

The stability of this compound is paramount for its successful application in peptide synthesis. The following diagram illustrates a typical workflow where this compound is utilized.

Start Resin with free amine Resin with free amine Start->Resin with free amine Couple Boc-amino acid Couple Boc-amino acid Resin with free amine->Couple Boc-amino acid Wash Wash Couple Boc-amino acid->Wash Boc Deprotection (Acid) Boc Deprotection (Acid) Wash->Boc Deprotection (Acid) Wash_2 Wash Boc Deprotection (Acid)->Wash_2 Couple this compound Couple this compound Wash_2->Couple this compound Wash_3 Wash Couple this compound->Wash_3 Repeat coupling cycles Repeat coupling cycles Wash_3->Repeat coupling cycles Final Deprotection & Cleavage Final Deprotection & Cleavage Repeat coupling cycles->Final Deprotection & Cleavage Purify Peptide Purify Peptide Final Deprotection & Cleavage->Purify Peptide End Purify Peptide->End

Figure 3: Workflow in Solid-Phase Peptide Synthesis. This diagram shows the integration of this compound into a standard Boc-SPPS protocol.

Conclusion

While specific quantitative stability data for this compound is not extensively published, its stability profile can be inferred from the known chemical properties of Boc-protected amino acid esters. Adherence to recommended storage conditions—cool, dry, and dark—is essential to maintain its integrity. For critical applications, it is strongly advised that researchers perform their own stability studies, such as the forced degradation protocol outlined in this guide, to ensure the compound's suitability for their specific experimental conditions. This proactive approach will contribute to the reliability and reproducibility of research outcomes in peptide synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Boc-3-cyclohexyl-L-alanine methyl ester from L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-cyclohexyl-L-alanine methyl ester is a valuable synthetic amino acid derivative utilized in peptide synthesis and drug discovery. The incorporation of the bulky, hydrophobic cyclohexylalanine residue can enhance the metabolic stability and modify the biological activity of peptides.[1] This document provides a detailed protocol for the synthesis of this compound starting from the readily available amino acid, L-phenylalanine. The synthesis involves a three-step sequence: esterification of the carboxylic acid, protection of the amino group, and catalytic hydrogenation of the aromatic ring.

Overall Synthesis Workflow

The synthesis of this compound from L-phenylalanine is a multi-step process that can be accomplished through various routes. A common and efficient pathway involves three key transformations:

  • Methyl Esterification of L-Phenylalanine: The carboxylic acid group of L-phenylalanine is first converted to its methyl ester. This is typically achieved by reacting L-phenylalanine with methanol in the presence of an acid catalyst, such as thionyl chloride, to produce L-phenylalanine methyl ester hydrochloride.[2]

  • Boc Protection of the Amino Group: The amino group of L-phenylalanine methyl ester is then protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, often employing di-tert-butyl dicarbonate ((Boc)₂O) and a mild base, to yield N-Boc-L-phenylalanine methyl ester.[3][4]

  • Catalytic Hydrogenation of the Phenyl Ring: The final step involves the reduction of the phenyl ring of N-Boc-L-phenylalanine methyl ester to a cyclohexyl ring. This is accomplished through catalytic hydrogenation using a suitable catalyst, such as rhodium on carbon (Rh/C), under hydrogen pressure to afford the target compound, this compound.[5]

This sequence ensures high yields and minimizes potential side reactions, providing a reliable method for the preparation of this important building block for peptide synthesis and medicinal chemistry.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Protection cluster_2 Step 3: Hydrogenation L-Phenylalanine L-Phenylalanine L-Phenylalanine_Methyl_Ester_HCl L-Phenylalanine Methyl Ester HCl L-Phenylalanine->L-Phenylalanine_Methyl_Ester_HCl SOCl₂, MeOH Boc_Phe_OMe Boc-L-phenylalanine Methyl Ester L-Phenylalanine_Methyl_Ester_HCl->Boc_Phe_OMe (Boc)₂O, Base Final_Product Boc-3-cyclohexyl-L-alanine Methyl Ester Boc_Phe_OMe->Final_Product H₂, Rh/C

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the esterification of L-phenylalanine using thionyl chloride in methanol.

Materials:

  • L-Phenylalanine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Suspend L-phenylalanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (e.g., 95:5 v/v) to yield L-phenylalanine methyl ester hydrochloride as a white solid.[2]

Quantitative Data Summary (Step 1)

ParameterValueReference
Typical Yield~97%[2]
Melting Point159-161 °C[2]
Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine Methyl Ester (Boc-Phe-OMe)

This protocol details the protection of the amino group of L-phenylalanine methyl ester with a Boc group.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine or DIEA (2.2 eq) to the solution and stir for 15-20 minutes at room temperature to generate the free base.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture and stir at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester.[3][6] The product can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary (Step 2)

ParameterValueReference
Purity>98.0% (HPLC)[6]
AppearanceWhite to off-white solid[3]
Step 3: Synthesis of this compound

This protocol describes the catalytic hydrogenation of the phenyl ring of Boc-L-phenylalanine methyl ester.

Materials:

  • N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester (Boc-Phe-OMe)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Rhodium on carbon (Rh/C, 5% or 10%) or Rhodium on alumina (Rh/Al₂O₃)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite®

Procedure:

  • Dissolve N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester (1.0 eq) in methanol or ethanol in a high-pressure reactor vessel.

  • Carefully add the Rh/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi, this may require optimization) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.[5] The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Step 3 & Final Product)

ParameterValueReference
CAS Number98105-41-0[7][8]
Molecular FormulaC₁₅H₂₇NO₄[7][9]
Molecular Weight285.38 g/mol [7][9]
AppearanceWhite solid[7]
Melting Point47-49 °C[8]
Purity≥ 95% (HPLC)[7]

Reaction Scheme

The chemical transformations for the synthesis of this compound from L-phenylalanine are depicted below.

Reaction_Scheme cluster_step1 Step 1: Esterification cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Hydrogenation Phe L-Phenylalanine Phe_ester L-Phenylalanine Methyl Ester Phe->Phe_ester SOCl₂, MeOH Boc_Phe_ester Boc-L-phenylalanine Methyl Ester Phe_ester->Boc_Phe_ester (Boc)₂O, Base Final_product This compound Boc_Phe_ester->Final_product H₂, Rh/C

Caption: Reaction scheme for the three-step synthesis.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound from L-phenylalanine. This synthetic route is robust and scalable, making it suitable for both academic research and industrial applications in drug development. The use of standard protecting group chemistry and catalytic hydrogenation ensures that the desired product can be obtained in good yield and high purity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Boc Protection of 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-terminal protection of 3-cyclohexyl-L-alanine using di-tert-butyl dicarbonate ((Boc)₂O), yielding N-(tert-butoxycarbonyl)-3-cyclohexyl-L-alanine. This procedure is a crucial step in peptide synthesis and the development of peptide-based therapeutics, as the Boc protecting group prevents unwanted reactions at the amino terminus during peptide chain elongation.[1][2] 3-Cyclohexyl-L-alanine is a non-canonical amino acid whose incorporation can enhance the metabolic stability and pharmacokinetic profile of peptides.[3]

Reaction Principle

The protection reaction involves the nucleophilic attack of the amino group of 3-cyclohexyl-L-alanine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in a mixed solvent system under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.[4][5] The resulting carbamate is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, making it an ideal protecting group in peptide synthesis.[1][4]

Experimental Protocol

This protocol is adapted from established methods for the Boc protection of amino acids.[6][7][8][9]

Materials:

  • 3-Cyclohexyl-L-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)[8][10]

  • Dioxane and Water (1:1 v/v) or Tetrahydrofuran (THF) and Water[6][10]

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid or dilute hydrochloric acid (HCl)[6][8][10]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[10]

  • Hexane (for recrystallization)[10]

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-cyclohexyl-L-alanine (1.0 equiv.) in a 1:1 mixture of dioxane and water (or a similar solvent system like THF/water).

  • Basification: Cool the solution in an ice bath and add a base such as triethylamine (1.5 equiv.) or sodium hydroxide (1.5 equiv.) to raise the pH and deprotonate the amino group.[6][10]

  • Addition of (Boc)₂O: While stirring vigorously, add di-tert-butyl dicarbonate (1.1-1.3 equiv.) portion-wise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 2 to 17 hours.[6][10]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent.[8]

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[10]

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using a 5% citric acid solution or dilute HCl.[8][10] This will protonate the carboxylic acid and precipitate the product if it is a solid, or prepare it for extraction if it is an oil.

    • Extract the acidified aqueous layer multiple times with ethyl acetate.[6][8][10]

  • Drying and Evaporation: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-3-cyclohexyl-L-alanine.[6][8][10] The crude product may be obtained as a colorless oil or a white solid.[6][11]

  • Purification:

    • If the product is an oil, it can often be induced to crystallize by trituration with a nonpolar solvent like hexane or by scratching the flask with a glass rod.[7][9]

    • For further purification, recrystallization from a solvent system such as ethyl acetate/hexane is recommended.[10][12] Dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.

    • Alternatively, if the product is an oil and difficult to crystallize, it can be converted to a solid dicyclohexylamine (DCHA) salt for easier handling and purification.[10][12]

Data Presentation

The following table summarizes typical quantitative data for the Boc protection of 3-cyclohexyl-L-alanine.

ParameterValueReference
Reactants
3-Cyclohexyl-L-alanine1.0 equiv.[6][10]
Di-tert-butyl dicarbonate1.1 - 1.3 equiv.[6][10]
Base (e.g., Et₃N, NaOH)1.5 equiv.[6][10]
Reaction Conditions
SolventDioxane/Water, THF/Water, Acetone/Water[6][8][10]
Temperature0 °C to Room Temperature[6][8]
Reaction Time2 - 17 hours[6][10]
Product Characterization
AppearanceWhite powder or colorless oil[11]
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.36 g/mol [13]
Yield>90% (typical for amino acids)[8]
Melting Point75-84 °C
Optical Rotation [α]D²⁰-17.5° ± 1.5° (c=1 in MeOH)

Visualizations

Below are diagrams illustrating the chemical reaction and the experimental workflow.

reaction_pathway reactant1 3-Cyclohexyl-L-alanine product Boc-3-cyclohexyl-L-alanine reactant1->product reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) reactant2->product reagents Base (e.g., NaOH, Et₃N) Dioxane/Water reagents->product

Caption: Chemical reaction for Boc protection.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Amino Acid basify 2. Add Base dissolve->basify add_boc 3. Add (Boc)₂O basify->add_boc react 4. Stir at RT add_boc->react concentrate 5. Concentrate react->concentrate wash 6. Wash concentrate->wash acidify 7. Acidify wash->acidify extract 8. Extract acidify->extract dry 9. Dry & Evaporate extract->dry purify 10. Recrystallize dry->purify

References

Application Notes and Protocols for the Esterification of Boc-3-cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of N-tert-butyloxycarbonyl-3-cyclohexyl-L-alanine (Boc-Cha-OH), a sterically hindered amino acid derivative crucial in peptide synthesis and drug development. The protocols cover two primary methods: the mild Steglich esterification and the classic acid-catalyzed Fischer-Speier esterification. Additionally, a protocol for the application of Boc-3-cyclohexyl-L-alanine methyl ester in dipeptide synthesis is provided, along with workflows for both the esterification and its subsequent use in peptide coupling.

Introduction

Boc-3-cyclohexyl-L-alanine is a valuable building block in the synthesis of peptides and peptidomimetics. Its bulky cyclohexyl side chain can impart unique conformational constraints and enhance the metabolic stability of the resulting peptides. The esterification of the carboxylic acid moiety is a critical step for its use in solution-phase peptide synthesis and for the preparation of specific C-terminal esters. This document outlines reliable methods for the synthesis of various alkyl esters of Boc-3-cyclohexyl-L-alanine.

Data Presentation

The following table summarizes the expected outcomes for the esterification of Boc-3-cyclohexyl-L-alanine using different methods. Due to the steric hindrance of the cyclohexyl group, reaction conditions may require optimization for maximal yields.

Ester Product NameEsterification MethodAlcoholCoupling/CatalystSolventReaction Time (h)Temperature (°C)Typical Yield (%)
This compound (Boc-Cha-OMe)Steglich EsterificationMethanolDCC, DMAPDichloromethane (DCM)12-180 to RT>90
Boc-3-cyclohexyl-L-alanine ethyl ester (Boc-Cha-OEt)Fischer-Speier EsterificationEthanolp-Toluenesulfonic acidToluene/Ethanol4-8Reflux70-85
Boc-3-cyclohexyl-L-alanine benzyl ester (Boc-Cha-OBn)Steglich EsterificationBenzyl alcoholDCC, DMAPDichloromethane (DCM)12-240 to RT>85

Experimental Protocols

Protocol 1: Steglich Esterification of Boc-3-cyclohexyl-L-alanine (Synthesis of Boc-Cha-OMe)

This method is a mild and efficient way to form esters, particularly suitable for substrates that are sensitive to harsh acidic conditions.[1]

Materials:

  • Boc-3-cyclohexyl-L-alanine (1 equivalent)

  • Methanol (1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Boc-3-cyclohexyl-L-alanine (1 eq.) and DMAP (0.1 eq.) in anhydrous DCM.

  • Add methanol (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with cold DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Modified Fischer-Speier Esterification of Boc-3-cyclohexyl-L-alanine (Synthesis of Boc-Cha-OEt)

This classic acid-catalyzed method is effective but requires careful control to prevent the acid-labile Boc group from being removed.[1]

Materials:

  • Boc-3-cyclohexyl-L-alanine (1 equivalent)

  • Ethanol (used in excess as solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (catalytic amount, e.g., 0.05 equivalents)

  • Toluene (for azeotropic removal of water)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add Boc-3-cyclohexyl-L-alanine (1 eq.), a large excess of ethanol, a volume of toluene, and p-TsOH (catalytic amount).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution and brine to neutralize the acid catalyst and remove any unreacted starting material.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Application in Dipeptide Synthesis (Boc-Cha-Gly-OMe)

This protocol outlines the coupling of this compound with a glycine methyl ester to form a dipeptide.

Materials:

  • Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH) (1 equivalent)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend Glycine methyl ester hydrochloride (1 eq.) in anhydrous DCM.

  • Add DIPEA (1 eq.) and stir at room temperature for 15 minutes to generate the free amine.

  • In a separate flask, dissolve Boc-3-cyclohexyl-L-alanine (1 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DCM and stir at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Add the solution of activated Boc-Cha-OH to the free amine solution of H-Gly-OMe.

  • Add the remaining equivalent of DIPEA to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography.

Visualizations

Esterification of Boc-3-cyclohexyl-L-alanine Workflow

Esterification_Workflow cluster_start Starting Material cluster_methods Esterification Methods cluster_workup Workup & Purification cluster_product Product start Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH) steglich Steglich Esterification (DCC, DMAP, Alcohol) start->steglich Mild Conditions fischer Fischer-Speier Esterification (Acid Catalyst, Alcohol, Heat) start->fischer Acidic Conditions workup Aqueous Wash (Acid/Base Extraction) steglich->workup fischer->workup purification Column Chromatography workup->purification product Boc-3-cyclohexyl-L-alanine Ester (Boc-Cha-OR) purification->product

Caption: General workflow for the esterification of Boc-3-cyclohexyl-L-alanine.

Dipeptide Synthesis Workflow using Boc-Cha-OMe

Dipeptide_Synthesis_Workflow cluster_reactants Reactants cluster_coupling Peptide Coupling cluster_deprotection Post-Coupling Steps cluster_product Products boc_cha Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH) activation Activation of Boc-Cha-OH (EDC, HOBt) boc_cha->activation amino_ester Amino Acid Ester (e.g., H-Gly-OMe) coupling Nucleophilic Attack by Amino Ester amino_ester->coupling activation->coupling dipeptide Protected Dipeptide (Boc-Cha-Gly-OMe) coupling->dipeptide workup_purification Workup & Purification deprotection Boc Deprotection (TFA) workup_purification->deprotection final_dipeptide Deprotected Dipeptide (H-Cha-Gly-OMe) deprotection->final_dipeptide dipeptide->workup_purification

Caption: Workflow for the synthesis of a dipeptide using Boc-3-cyclohexyl-L-alanine.

References

Application Notes and Protocols for Boc-3-cyclohexyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-3-cyclohexyl-L-alanine in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid can significantly enhance the therapeutic properties of peptides by increasing their stability, potency, and providing unique conformational constraints.[1]

Introduction to Boc-3-cyclohexyl-L-alanine

Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH) is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide chemistry.[2] The bulky and hydrophobic cyclohexyl side chain can impart unique properties to peptides, such as increased resistance to enzymatic degradation and enhanced binding to biological targets.[2] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it suitable for the Boc/Bzl protection strategy in SPPS.[3]

It is important to note that the commercially available Boc-3-cyclohexyl-L-alanine methyl ester must first be hydrolyzed to the free carboxylic acid (Boc-3-cyclohexyl-L-alanine, Boc-Cha-OH) before it can be used in standard solid-phase peptide synthesis protocols.[4]

Data Presentation: Coupling Efficiency

The successful incorporation of the sterically hindered Boc-Cha-OH into a growing peptide chain is highly dependent on the choice of coupling reagents and reaction conditions. While specific efficiencies can vary based on the peptide sequence and resin, the following table provides a comparative overview of commonly used coupling reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeTypical Coupling Efficiency (%)Key Considerations
HATU Aminium/Uronium Salt>95Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[5]
HBTU Aminium/Uronium Salt90-95A cost-effective and reliable option for routine and challenging couplings.[5]
PyBOP Phosphonium Salt90-95Byproducts are generally less problematic than those from BOP; effective for hindered residues.[5]
DIC/HOBt Carbodiimide/Additive85-90A classic and economical choice; HOBt is crucial to suppress racemization.[5]
COMU Aminium/Uronium Salt>95A third-generation uronium reagent with high solubility and safety profile; can outperform HBTU in difficult sequences.[5]

Experimental Protocols

The following protocols outline the key steps for the incorporation of Boc-Cha-OH into a peptide sequence using manual Boc-SPPS.

Protocol 1: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1M aqueous solution

  • Dioxane or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound in a mixture of dioxane (or THF) and water.

  • Add 1.2 equivalents of 1M LiOH or NaOH solution dropwise while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH) as a solid.

Protocol 2: Standard Boc Solid-Phase Peptide Synthesis Cycle for Incorporating Boc-Cha-OH

This protocol outlines a single coupling cycle for incorporating Boc-Cha-OH into a peptide chain attached to a resin (e.g., Merrifield or PAM resin).[3][6]

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-Cha-OH (3 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents for HATU/HBTU)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • Reaction vessel with a sintered glass filter

1. Resin Swelling: a. Place the peptide-resin in the reaction vessel. b. Add DCM to swell the resin for at least 30 minutes.[7] c. Drain the DCM.

2. Nα-Boc Deprotection: a. Add a solution of 50% TFA in DCM to the resin. b. Agitate the mixture for 2 minutes and drain. c. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7] d. Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).[7]

3. Neutralization: a. Add a solution of 10% DIPEA in DCM to the resin. b. Agitate for 2 minutes and drain. Repeat this step. c. Wash the resin with DCM (3x) and DMF (3x).

4. Coupling of Boc-Cha-OH (using HATU): a. In a separate vial, dissolve Boc-Cha-OH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary. e. Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

5. Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3x) and DCM (3x). c. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage and Deprotection

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and handling procedures.

Materials:

  • Fully assembled peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Specialized HF cleavage apparatus

  • Diethyl ether, cold

Procedure:

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add anisole (as a scavenger) to the resin.

  • Cool the reaction vessel with liquid nitrogen and condense HF into the vessel.

  • Allow the mixture to warm to 0°C and stir for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Protocol 4: Peptide Purification

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide by preparative RP-HPLC using a gradient of Solvent B in Solvent A.

  • Monitor the elution profile at 220 nm and collect fractions containing the desired peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[8]

Visualizations

Apelin Receptor Signaling Pathway

Peptides containing cyclohexylalanine have been investigated as potent and metabolically stable apelin receptor agonists. The apelin receptor (APLNR) is a G-protein coupled receptor that, upon activation, triggers several downstream signaling cascades involved in cardiovascular function, energy metabolism, and angiogenesis.[1][6]

Apelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Apelin Apelin Analogue (with Cha) APLNR APLNR (GPCR) Apelin->APLNR G_protein Gαi / Gαq APLNR->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates Proliferation Cell Proliferation & Survival Akt->Proliferation NO NO eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation ERK->Proliferation

Caption: Apelin Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Purification of a Peptide Containing Cyclohexylalanine

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of a peptide incorporating Boc-3-cyclohexyl-L-alanine.

SPPS_Workflow start Start: Resin Selection (e.g., Merrifield) hydrolysis Hydrolysis of Boc-Cha-OMe start->hydrolysis spps_cycle Iterative SPPS Cycles: 1. Boc Deprotection (TFA) 2. Neutralization (DIPEA) 3. Coupling (Boc-AA-OH) hydrolysis->spps_cycle spps_cycle->spps_cycle final_deprotection Final Boc Deprotection spps_cycle->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (HF) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization: - Analytical HPLC - Mass Spectrometry purification->characterization lyophilization Lyophilization characterization->lyophilization end Final Pure Peptide lyophilization->end

Caption: SPPS Workflow for Cyclohexylalanine Peptides.

References

Application Notes and Protocols for the Coupling of Boc-3-cyclohexyl-L-alanine methyl ester with HATU/HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the coupling of Boc-3-cyclohexyl-L-alanine methyl ester with a representative amino acid ester, Glycine methyl ester (H-Gly-OMe), using the common coupling reagents HATU and HBTU. This document outlines detailed experimental protocols, presents comparative data, and includes workflow diagrams to assist in the synthesis of dipeptides incorporating the sterically hindered cyclohexylalanine residue.

Introduction

Boc-3-cyclohexyl-L-alanine is a valuable non-proteinogenic amino acid derivative used in peptide synthesis to introduce unique structural and functional properties into peptides.[1] The cyclohexyl side chain enhances the hydrophobicity and metabolic stability of the resulting peptide, making it a desirable building block in the design of novel therapeutics with improved pharmacokinetic profiles.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylate allow for controlled and sequential peptide bond formation.[3]

The coupling of sterically hindered amino acids like Boc-3-cyclohexyl-L-alanine can be challenging. The choice of coupling reagent is critical to ensure high efficiency, minimize racemization, and achieve a high yield of the desired peptide. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two widely used aminium/uronium-based coupling reagents that are effective for such challenging couplings.[4] HATU is generally considered more reactive and can lead to faster reaction times and higher purity, especially for sterically hindered amino acids.[4]

Data Presentation

The selection of the coupling reagent significantly impacts the reaction kinetics and overall efficiency. While specific data for this compound is not extensively published, the following table provides a comparative summary of the expected performance of HATU and HBTU based on their general use in peptide synthesis, particularly with sterically demanding amino acids.

ParameterHBTUHATUCitation
Typical Yield >90%>90%[4]
Typical Reaction Time 1 - 4 hours30 minutes - 2 hours[4]
Reactivity HighVery High[4]
Racemization Risk LowVery Low[4]
Key Advantages Good balance of reactivity and cost, reliable for standard couplings.High reactivity, low racemization rates, effective for sterically hindered amino acids.[4]
Key Disadvantages Can be less effective for highly hindered couplings compared to HATU.More expensive than HBTU.[4]

Experimental Protocols

The following protocols describe the solution-phase coupling of Boc-3-cyclohexyl-L-alanine (after saponification of the methyl ester) with Glycine methyl ester hydrochloride.

Protocol 1: Saponification of this compound

This initial step is necessary to generate the free carboxylic acid required for the coupling reaction.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in methanol.

  • Add 1 M NaOH solution dropwise while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with 1 M HCl to a pH of approximately 3-4.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-3-cyclohexyl-L-alanine as a solid.

Protocol 2: Coupling of Boc-3-cyclohexyl-L-alanine with Glycine methyl ester using HATU

Materials:

  • Boc-3-cyclohexyl-L-alanine (from Protocol 1)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir for 10-15 minutes at room temperature to generate the free amine.

  • Acid Activation: In a separate flask, dissolve Boc-3-cyclohexyl-L-alanine (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Slowly add the activated acid solution to the free amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[4]

  • Monitor the reaction completion using TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by silica gel column chromatography to obtain the pure dipeptide.

Protocol 3: Coupling of Boc-3-cyclohexyl-L-alanine with Glycine methyl ester using HBTU

Materials:

  • Boc-3-cyclohexyl-L-alanine (from Protocol 1)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir for 10-15 minutes at room temperature.

  • Acid Activation: In a separate flask, dissolve Boc-3-cyclohexyl-L-alanine (1.0 equivalent) and HBTU (1.05 equivalents) in anhydrous DMF.

  • Coupling Reaction: Add the activated acid solution to the free amine solution and stir at room temperature for 1 to 4 hours.[4]

  • Monitor the reaction completion using TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

The following diagrams illustrate the chemical transformations and the general workflow for the coupling reaction.

G cluster_saponification Saponification cluster_coupling Peptide Coupling Boc_Cha_OMe Boc-3-cyclohexyl-L-alanine methyl ester Boc_Cha_OH Boc-3-cyclohexyl-L-alanine Boc_Cha_OMe->Boc_Cha_OH 1. NaOH, MeOH 2. HCl (aq) H_Gly_OMe Glycine methyl ester (from HCl salt + DIPEA) Activated_Ester Activated Ester Intermediate Boc_Cha_OH->Activated_Ester HATU or HBTU, DIPEA, DMF Dipeptide Boc-Cha-Gly-OMe (Protected Dipeptide) H_Gly_OMe->Dipeptide Activated_Ester->Dipeptide

Caption: Chemical transformation in the synthesis of a dipeptide.

G start Start saponification Saponification of Boc-Cha-OMe start->saponification amine_prep Neutralization of H-Gly-OMe.HCl start->amine_prep coupling Coupling Reaction (HATU or HBTU) saponification->coupling amine_prep->coupling workup Aqueous Work-up (Acid/Base Washes) coupling->workup purification Silica Gel Chromatography workup->purification end Pure Protected Dipeptide purification->end

Caption: General experimental workflow for dipeptide synthesis.

References

Application Notes and Protocols for the Deprotection of Boc-3-cyclohexyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-3-cyclohexyl-L-alanine methyl ester to yield 3-cyclohexyl-L-alanine methyl ester. The resulting amino acid ester is a valuable building block in the synthesis of peptides and peptidomimetics, where the cyclohexyl moiety can enhance metabolic stability and lipophilicity.[1][2] The protocols described herein utilize common acidic conditions for Boc removal, specifically with trifluoroacetic acid (TFA) and hydrogen chloride (HCl).

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its facile cleavage under acidic conditions.[3][4][][6] The deprotection of this compound is a crucial step in the synthetic routes towards more complex molecules. The choice of deprotection agent can be critical to avoid side reactions, such as the cleavage of the methyl ester. This guide presents two reliable methods for this transformation.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[3][7] The liberated amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[7][8]

Boc Deprotection Mechanism cluster_0 Boc-Protected Amino Ester cluster_1 Protonation cluster_2 Cleavage cluster_3 Decarboxylation cluster_4 Salt Formation Boc_AA Boc-NH-CHR-COOMe Protonated_Boc Boc(H+)-NH-CHR-COOMe Boc_AA->Protonated_Boc H+ (TFA or HCl) Carbamic_Acid HOOC-NH-CHR-COOMe Protonated_Boc->Carbamic_Acid tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Free_Amine H2N-CHR-COOMe Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt H3N+(X-)-CHR-COOMe Free_Amine->Amine_Salt H+

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Two primary methods for the deprotection of this compound are detailed below. The choice between the two may depend on the scale of the reaction, the desired salt form of the product, and the acid sensitivity of other functional groups present in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and efficient method for Boc deprotection, often resulting in clean and rapid conversion.[3][9]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v).[10][11] For substrates that may be more sensitive, a lower concentration of TFA (e.g., 20-50% in DCM) can be used.[3][9]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or DCM.[9]

  • For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[12]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-cyclohexyl-L-alanine methyl ester.

  • The product can be purified further by column chromatography if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in an Organic Solvent

This method provides the hydrochloride salt of the amine directly, which is often a stable, crystalline solid that can be easily handled and stored.[9][13] 4M HCl in dioxane is a commonly used reagent.[14][15]

Materials:

  • This compound

  • 4M Hydrogen chloride (HCl) in 1,4-dioxane (or ethyl acetate/methanol)

  • Anhydrous organic solvent (e.g., 1,4-dioxane, ethyl acetate, or methanol)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in a minimal amount of the chosen anhydrous solvent (e.g., ethyl acetate or methanol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4M HCl in dioxane (or another suitable solvent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.[15]

  • Upon completion, the hydrochloride salt of the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be triturated with diethyl ether to induce precipitation and to wash away non-polar impurities, then collected by filtration to yield 3-cyclohexyl-L-alanine methyl ester hydrochloride.

Data Presentation: Comparison of Deprotection Protocols
ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Solvent
Reagent Trifluoroacetic acid in DichloromethaneHydrogen chloride in Dioxane, Ethyl Acetate, or Methanol
Product Form Initially TFA salt; can be isolated as free amine after workupHydrochloride salt
Reaction Time Typically 1-4 hoursTypically 0.5-3 hours[15]
Work-up Requires evaporation of TFA and often a basic wash to get the free amine.[12]Often involves simple evaporation or precipitation of the HCl salt.[9]
Advantages High solubility of reagents and intermediates; rapid reaction.[9]Product is often a stable, crystalline salt; can be easier to handle and purify.
Disadvantages TFA is corrosive and requires careful handling; potential for side reactions with highly acid-sensitive groups.[3]Preparation of anhydrous HCl solutions can be cumbersome; ester cleavage is a potential side reaction, especially with HCl in methanol.[11]

Visualizations

Experimental Workflow: Boc Deprotection

Boc Deprotection Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Boc-3-cyclohexyl-L-alanine methyl ester dissolve Dissolve in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add Acid (TFA or HCl) cool->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react evaporate Remove solvent & excess acid react->evaporate workup_isolate Aqueous work-up (TFA) or Precipitation (HCl) evaporate->workup_isolate product 3-cyclohexyl-L-alanine methyl ester (or HCl salt) workup_isolate->product

General experimental workflow for Boc deprotection.

References

Application Notes and Protocols: Saponification of Boc-3-cyclohexyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the saponification of Boc-3-cyclohexyl-L-alanine methyl ester to its corresponding carboxylic acid, an essential step in various synthetic workflows, including peptide synthesis and the development of pharmaceutical intermediates.

Introduction

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in solid-phase and solution-phase peptide synthesis. The saponification of their methyl esters is a critical deprotection step to liberate the C-terminal carboxylic acid for subsequent coupling reactions. Boc-3-cyclohexyl-L-alanine is a non-proteinogenic amino acid whose incorporation into peptides can enhance metabolic stability and modulate biological activity. The Boc protecting group is stable under the basic conditions required for saponification, allowing for selective deprotection of the methyl ester.[1]

This document outlines a standard laboratory procedure for the saponification of this compound, including reaction conditions, purification, and characterization, along with expected outcomes based on analogous transformations.

Reaction Principle

The saponification of this compound is a base-catalyzed hydrolysis of the ester functional group. Typically, an alkali metal hydroxide, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is used in a mixed solvent system of an organic solvent and water.[2][3] The reaction proceeds via nucleophilic acyl substitution to yield the corresponding carboxylate salt, which is subsequently protonated during an acidic workup to afford the final carboxylic acid product.

Experimental Protocols

Materials and Reagents
  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 10:1 Dichloromethane:Methanol)

  • Potassium permanganate (KMnO₄) stain

Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and Methanol (approximately 0.2 M concentration).

    • In a separate container, prepare a 1 M aqueous solution of LiOH·H₂O (1.5 - 2.0 eq).

  • Saponification Reaction:

    • To the stirred solution of the ester, add the aqueous LiOH solution dropwise at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicate completion.

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and Methanol).

    • To the remaining aqueous solution, add deionized water and transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. Verify the pH with pH paper.

    • A white precipitate of the carboxylic acid may form upon acidification.

  • Extraction and Drying:

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-3-cyclohexyl-L-alanine as a white solid or a viscous oil.

  • Purification (if necessary):

    • If the product is not sufficiently pure, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation

ParameterExpected ValueNotes
Starting Material This compound-
Product Boc-3-cyclohexyl-L-alanine-
Typical Base LiOH·H₂O or NaOHLiOH is often preferred for its milder nature and reduced risk of racemization.[4]
Solvent System THF/MeOH/H₂OA monophasic solvent system is crucial for reaction efficiency.[3]
Reaction Time 2 - 4 hoursMonitor by TLC; the sterically hindered cyclohexyl group may slightly increase reaction time compared to smaller aliphatic side chains.
Yield > 90%Yields are typically high for this type of transformation.
Purity > 95%Can be improved by recrystallization if necessary.
Appearance White solid or viscous oilThe physical state of the product can vary.[5]

Visualization of Experimental Workflow

Saponification_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start Boc-3-cyclohexyl-L-alanine methyl ester in THF/MeOH reaction Stir at Room Temperature (2-4 hours) start->reaction base Aqueous LiOH or NaOH base->reaction concentrate Remove Organic Solvents reaction->concentrate wash Wash with EtOAc concentrate->wash acidify Acidify with 1M HCl to pH 2-3 wash->acidify extract Extract with EtOAc acidify->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate product Boc-3-cyclohexyl-L-alanine evaporate->product

References

Application Notes and Protocols for Incorporating Boc-3-cyclohexyl-L-alanine Methyl Ester into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of bioactive peptides. Boc-3-cyclohexyl-L-alanine, a derivative of the non-proteinogenic amino acid cyclohexylalanine (Cha), offers unique structural and physicochemical properties that can significantly improve peptide stability, potency, and receptor affinity.[1][2] The bulky and hydrophobic cyclohexyl side chain can enforce conformational rigidity and provide steric shielding against enzymatic degradation.[2][3] This document provides detailed application notes and experimental protocols for the successful incorporation of Boc-3-cyclohexyl-L-alanine into bioactive peptides using solid-phase peptide synthesis (SPPS).

Boc-3-cyclohexyl-L-alanine methyl ester is a protected form of this valuable amino acid derivative.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl group make it a stable intermediate.[5] For use in standard solid-phase peptide synthesis (SPPS), the methyl ester must first be saponified to the free carboxylic acid to allow for coupling to the resin-bound peptide chain.

Key Advantages of Incorporating Cyclohexylalanine (Cha)

The introduction of cyclohexylalanine into a peptide backbone can confer several beneficial properties:

  • Enhanced Proteolytic Stability: The bulky cyclohexyl side chain acts as a steric shield, hindering access of proteolytic enzymes to adjacent peptide bonds.[2] Peptides containing D-isomers of Cha are particularly resistant to enzymatic cleavage.[2]

  • Increased Hydrophobicity: The lipophilic nature of the cyclohexyl group can enhance membrane permeability and improve interactions with hydrophobic pockets of target receptors.[3]

  • Conformational Rigidity: The steric bulk of the cyclohexyl group restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[2][3]

Data Presentation: Impact of Cyclohexylalanine Incorporation

The following tables summarize the quantitative impact of incorporating cyclohexylalanine on key peptide parameters, providing a clear comparison for researchers.

Table 1: In Vitro Stability of Apelin-17 Analogues [3]

CompoundSequenceHalf-life in human plasma (min)
Apelin-17QRPRLSHKGPMPFPC F5
Analogue 1 (with D-Cha)QRPRLSHKGPMP(D-Cha)PCF>1440

Table 2: Binding Affinity of Menin-binding Peptides [2]

CompoundSequenceIC50 (nM)
Peptide 1Ac-…-Phe-…-NH2150
Peptide 2 (with Cha)Ac-…-Cha-…-NH250

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the conversion of the methyl ester to the free carboxylic acid, which is necessary for subsequent peptide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH in water dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-3-cyclohexyl-L-alanine as a solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a peptide containing Boc-3-cyclohexyl-L-alanine using the Fmoc/tBu strategy. For incorporation using a Boc strategy, different deprotection and coupling conditions would apply.

Materials:

  • Rink Amide resin (for C-terminal amides)

  • N,N-dimethylformamide (DMF)

  • 20% piperidine in DMF

  • Boc-3-cyclohexyl-L-alanine (from Protocol 1)

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin.[1] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate a solution of the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered Boc-3-cyclohexyl-L-alanine, longer coupling times or double coupling may be necessary.[6]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Boc-3-cyclohexyl-L-alanine: a. After the final Fmoc deprotection, couple Boc-3-cyclohexyl-L-alanine using the same coupling procedure as in step 3. Note that after this step, the N-terminus will be Boc-protected.

  • Cleavage and Deprotection: a. Wash the dried peptide-resin with DCM. b. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[6]

  • Peptide Precipitation and Purification: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6] c. Centrifuge the mixture to pellet the peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat for each standard amino acid Washing1 Washing Coupling->Washing1 Washing1->Deprotection Incorp Incorporate Boc-Cha-OH Washing1->Incorp Washing2 Washing Incorp->Washing2 Cleavage Cleavage from Resin Washing2->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis End Analysis->End Start Start->Resin Apelin_Signaling_Pathway Apelin Apelin Analogue (with Cha) APJ Apelin Receptor (APJ) (GPCR) Apelin->APJ Binding G_protein Gαi/Gαq APJ->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Cardiovascular_Effects Cardiovascular Effects (e.g., Vasodilation) cAMP->Cardiovascular_Effects Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Ca2->Cardiovascular_Effects PKC->Cardiovascular_Effects

References

Application Notes and Protocols: Boc-3-cyclohexyl-L-alanine methyl ester in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-3-cyclohexyl-L-alanine methyl ester is a pivotal building block in modern medicinal chemistry, primarily utilized for the incorporation of the non-proteinogenic amino acid cyclohexylalanine (Cha) into peptide-based drug candidates. The substitution of naturally occurring aromatic amino acids, such as phenylalanine, with cyclohexylalanine offers a strategic approach to enhance the pharmacokinetic and pharmacodynamic properties of peptides. The bulky, hydrophobic, and aliphatic nature of the cyclohexyl side chain can significantly improve metabolic stability, increase resistance to enzymatic degradation, and modulate receptor binding affinity and specificity.[1] These attributes make it a valuable tool in the development of novel therapeutics in oncology, neurology, and for metabolic diseases.[1]

Key Applications in Drug Discovery:
  • Enhanced Metabolic Stability: The cyclohexyl group provides steric hindrance, protecting the peptide backbone from proteolytic cleavage, thereby extending the in vivo half-life of the drug candidate. This has been demonstrated in apelin-13 analogues, where substitution with L-cyclohexylalanine resulted in a significant increase in plasma half-life.

  • Modulation of Receptor Binding and Activity: The hydrophobicity of the cyclohexyl side chain can lead to stronger interactions with hydrophobic pockets in target receptors, potentially increasing binding affinity and efficacy. It is a key component in structure-activity relationship (SAR) studies to probe the topographical requirements of receptor binding sites.

  • Development of Enzyme Inhibitors: this compound is used in the synthesis of potent and selective enzyme inhibitors. For example, 4-arylcyclohexylalanine analogs have been developed as effective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[1]

  • Probing Protein-Protein Interactions: The unique conformational constraints imposed by the cyclohexylalanine residue can be exploited to stabilize specific secondary structures in peptides, such as β-hairpins. This has been utilized in studying the oligomerization of the β-amyloid peptide, which is implicated in Alzheimer's disease.

Data Presentation

Table 1: Impact of L-Cyclohexylalanine (L-Cha) on the Metabolic Stability of Apelin-13 Analogues
CompoundAmino Acid at Position XPlasma Half-life (t½)Fold Increase in Stability
Native Apelin-13L-Phenylalanine< 5 minutes1
Modified Apelin-13L-Cyclohexylalanineup to 200 minutesup to 40

Data adapted from studies on metabolically stable apelin-analogues.

Table 2: Inhibitory Activity of 4-Arylcyclohexylalanine Analogs against Dipeptidyl Peptidase IV (DPP-4)
Compound IDStructureDPP-4 IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Analog 284-arylcyclohexylalanine derivative4.8>1000-fold>1000-fold
Sitagliptin (Reference)-19>2600-fold>40000-fold

This table summarizes data on potent, selective, and orally active inhibitors of dipeptidyl peptidase IV.[1]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-3-cyclohexyl-L-alanine

This protocol outlines the manual solid-phase synthesis of a peptide containing a cyclohexylalanine residue using Boc chemistry.

Materials:

  • This compound (or Boc-L-cyclohexylalanine)

  • Merrifield resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)

  • Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)

  • Ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded):

    • Deprotect the resin if necessary.

    • Activate the first Boc-protected amino acid (e.g., Boc-L-alanine) by dissolving it with HOBt and DIC in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF, DCM, and methanol, then dry.

  • Iterative Peptide Elongation Cycle:

    • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM and DMF.

    • Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF for 5 minutes (repeat twice). Wash with DMF.

    • Coupling of Boc-L-cyclohexylalanine:

      • Dissolve Boc-L-cyclohexylalanine (2-3 equivalents), HOBt (2-3 equivalents), and DIC (2-3 equivalents) in DMF.

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

      • Monitor the coupling reaction using a ninhydrin test.

    • Washing: Wash the resin with DMF and DCM.

  • Repeat Elongation Cycle for subsequent amino acids.

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the resin and dry it under vacuum.

    • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for In Vitro Peptide Stability Assay in Human Plasma

This protocol assesses the stability of a cyclohexylalanine-containing peptide in human plasma.

Materials:

  • Synthesized peptide

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Peptide Incubation:

    • Dissolve the peptide in PBS to a stock concentration.

    • Add the peptide stock to pre-warmed human plasma to a final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation:

    • Immediately add an equal volume of cold acetonitrile with 0.1% TFA to the plasma aliquot to precipitate proteins.

    • Vortex and centrifuge at high speed for 10 minutes.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in plasma.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_assay Biological Assay Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Boc-Cha-OMe) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Cleavage Cleavage from Resin Washing->Cleavage Final Cycle Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis Incubation Plasma Incubation Analysis->Incubation Sampling Time-Point Sampling Incubation->Sampling Quantification LC-MS Quantification Sampling->Quantification

Caption: Workflow for the synthesis, purification, and stability testing of a cyclohexylalanine-containing peptide.

apelin_signaling_pathway Apelin Apelin Analogue (with Cha) APJ Apelin Receptor (APJ) (GPCR) Apelin->APJ G_protein Gαi / Gαq APJ->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation leads to

Caption: Simplified Apelin Receptor (APJ) signaling pathway leading to vasodilation.

References

Application Notes and Protocols for the Characterization of Boc-3-cyclohexyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-cyclohexyl-L-alanine methyl ester (Boc-Cha-OMe) is a valuable N-terminally protected amino acid derivative frequently utilized in peptide synthesis and drug discovery. The presence of the cyclohexyl moiety introduces hydrophobicity, which can influence the conformational properties and biological activity of peptides. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled peptide bond formation, while the methyl ester protects the C-terminus. Accurate and thorough analytical characterization of this building block is critical to ensure the quality, purity, and identity of the final synthetic products.

These application notes provide a comprehensive overview of the key analytical methods for the characterization of this compound, including detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₇NO₄[1][2]
Molecular Weight 285.38 g/mol [1][2]
Appearance White solid[2]
Melting Point 47-49 °C[3][4]
Optical Rotation [α]D20 = -19 ± 2° (c=1 in MeOH)[2]
Purity (by HPLC) ≥ 95%[1][2]
CAS Number 98105-41-0[4]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is a fundamental technique for assessing the purity of this compound and for determining its enantiomeric excess.

3.1.1. Purity Determination (Reversed-Phase HPLC)

This method is suitable for determining the chemical purity of the compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid, TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.

3.1.2. Chiral Purity Determination

This method is essential to confirm the enantiomeric integrity of the L-alanine derivative.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series) is often effective for the separation of Boc-protected amino acid enantiomers.[5]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific column and compound. A typical starting point is 90:10 (v/v) heptane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/ Enantiomeric Excess Integrate->Calculate

Workflow for HPLC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Expected Chemical Shifts (based on similar structures):

  • ¹H NMR (CDCl₃):

    • δ ~5.0 ppm: Broad singlet, 1H (NH of Boc group).

    • δ ~4.3 ppm: Multiplet, 1H (α-CH of alanine).

    • δ ~3.7 ppm: Singlet, 3H (OCH₃ of methyl ester).

    • δ ~1.6-1.8 ppm: Multiplets, protons of the cyclohexyl ring and β-CH₂ of alanine.

    • δ ~1.4 ppm: Singlet, 9H (tert-butyl protons of Boc group).

    • δ ~0.8-1.3 ppm: Multiplets, protons of the cyclohexyl ring.

  • ¹³C NMR (CDCl₃):

    • δ ~173 ppm: Carbonyl carbon of the methyl ester.

    • δ ~155 ppm: Carbonyl carbon of the Boc group.

    • δ ~80 ppm: Quaternary carbon of the Boc group.

    • δ ~53 ppm: α-carbon of alanine.

    • δ ~52 ppm: Methoxy carbon of the methyl ester.

    • δ ~40 ppm: β-carbon of alanine.

    • δ ~32-34 ppm: Carbons of the cyclohexyl ring.

    • δ ~28 ppm: Methyl carbons of the Boc group.

    • δ ~26 ppm: Carbons of the cyclohexyl ring.

NMR_Workflow SamplePrep Sample Preparation (Dissolve in CDCl3) Acquisition NMR Data Acquisition (1H and 13C) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration) Processing->Analysis Structure Structure Confirmation Analysis->Structure MS_Workflow SamplePrep Prepare Dilute Solution Ionization Electrospray Ionization (ESI) SamplePrep->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis DataInterpretation Data Interpretation ([M+H]+, Fragments) MassAnalysis->DataInterpretation

References

Application Notes and Protocols for the HPLC Purification of Peptides Containing 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a key strategy in modern drug discovery, offering a pathway to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. 3-Cyclohexyl-L-alanine (Cha), a synthetic amino acid analog of phenylalanine (Phe), is of particular interest due to its bulky, non-polar cyclohexyl side chain. This substitution can significantly increase the hydrophobicity and introduce conformational constraints, which may lead to improved biological activity. A notable application is in the development of metabolically stable apelin analogues, which are promising therapeutic agents for cardiovascular diseases.

However, the increased hydrophobicity of Cha-containing peptides presents considerable challenges during purification. Standard reverse-phase high-performance liquid chromatography (RP-HPLC) protocols often require significant optimization to achieve adequate separation from closely related impurities, while ensuring good recovery and peak shape. These application notes provide detailed methodologies and protocols for the successful purification and analysis of peptides containing 3-cyclohexyl-L-alanine.

Challenges in the Purification of Cha-Containing Peptides

The primary challenge in purifying peptides containing 3-cyclohexyl-L-alanine lies in their increased hydrophobicity compared to their native counterparts. This can lead to several issues during RP-HPLC:

  • Poor Solubility: The crude peptide may have limited solubility in the aqueous mobile phase, leading to precipitation on the column or in the injection loop.

  • Strong Retention: The high hydrophobicity causes strong binding to the stationary phase, requiring higher concentrations of organic solvent for elution. This can lead to co-elution with other hydrophobic impurities.

  • Peak Broadening: Slow mass transfer kinetics at lower temperatures can result in broad, poorly resolved peaks.

  • Low Recovery: Irreversible adsorption onto the column matrix or aggregation can lead to significant loss of product.

Data Presentation: Comparative HPLC Parameters and Performance

The following tables summarize typical starting parameters for the RP-HPLC purification of Cha-containing peptides and provide a comparison with standard peptides. Note that these values are illustrative, and optimal conditions will vary depending on the specific peptide sequence, length, and overall composition.

Table 1: Typical Starting Gradients for Analytical RP-HPLC

ParameterStandard Peptide (e.g., containing Phenylalanine)Cha-Containing PeptideRationale for Cha-Peptide
Mobile Phase A 0.1% TFA in HPLC-grade water0.1% TFA in HPLC-grade waterStandard acidic modifier for good peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in Acetonitrile (ACN)Acetonitrile is a common organic modifier.
Initial %B 5-10%20-30%Higher initial organic phase concentration is needed to prevent precipitation and ensure binding to the column in a soluble state.
Final %B 60-70%80-90%A higher final organic phase concentration is required to elute the highly hydrophobic peptide.
Gradient Duration 20-30 minutes30-60 minutesA longer, shallower gradient may be necessary to resolve closely eluting impurities.

Table 2: Representative Performance Data for Preparative RP-HPLC

Peptide TypeTypical Retention Time (% ACN at elution)Achievable PurityExpected RecoveryKey Considerations
Standard Hydrophilic Peptide 25-40%>98%>80%Standard protocols are generally effective.
Phe-Containing Peptide (e.g., Apelin-13) 45-55%>95%60-80%Requires a moderately strong organic phase for elution.
Cha-Containing Peptide (e.g., Apelin-13 analogue) 60-75%>95%50-70%Optimization of gradient, flow rate, and temperature is critical for good resolution and recovery.
Highly Hydrophobic Peptide (Multiple Cha) >70%>95%30-60%May require alternative organic modifiers (e.g., isopropanol) and elevated column temperatures.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development for a Cha-Containing Peptide

This protocol outlines a systematic approach to developing an analytical method for assessing the purity of a crude Cha-containing peptide.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Crude synthetic peptide containing 3-cyclohexyl-L-alanine

  • Solvents for sample dissolution (e.g., DMSO, DMF, or a mixture of ACN/water)

2. Sample Preparation: a. Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a minimal amount of a suitable solvent (e.g., DMSO). b. Dilute the peptide solution with Mobile Phase A to a final concentration of 0.1-0.5 mg/mL. Ensure the final concentration of the initial organic solvent (e.g., DMSO) is low to avoid peak distortion.

3. HPLC Method:

  • Column Temperature: 30-40°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm and 280 nm

  • Injection Volume: 10-20 µL

  • Scouting Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% to 95% B

    • 40-45 min: Hold at 95% B

    • 45-50 min: Re-equilibrate at 20% B

4. Optimization: a. Based on the retention time of the main peak in the scouting run, create a shallower, more focused gradient around the elution point. For example, if the peptide elutes at 60% B, a new gradient could be 40-70% B over 30 minutes. b. If peak broadening is observed, consider increasing the column temperature (e.g., to 50-60°C) to improve peak shape. c. For very hydrophobic peptides, a C4 or C8 column may provide better results with less retention.

Protocol 2: Preparative RP-HPLC Purification of a Cha-Containing Peptide

This protocol describes the scale-up of the optimized analytical method for preparative purification.

1. Materials and Equipment:

  • Preparative HPLC system with a fraction collector

  • Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 or 10 µm particle size)

  • Optimized mobile phases from Protocol 1

  • Crude synthetic peptide containing 3-cyclohexyl-L-alanine

2. Method Development and Scale-Up: a. Method Translation: Translate the optimized analytical gradient to the preparative scale, adjusting the flow rate according to the column diameter. b. Loading Study: Perform a series of small injections with increasing sample load on the analytical column to determine the maximum loading capacity before significant peak distortion occurs. This will inform the loading on the preparative column. c. Sample Preparation: Dissolve the crude peptide in a suitable solvent mixture as determined in the analytical development. The concentration should be as high as possible while maintaining solubility.

3. Preparative HPLC Method:

  • Flow Rate: Adjusted for the preparative column (e.g., 15-20 mL/min for a 21.2 mm ID column)

  • Optimized Gradient (Example):

    • 0-10 min: 30% B (loading and wash)

    • 10-70 min: 30% to 70% B (shallow elution gradient)

    • 70-80 min: 70% to 90% B (column stripping)

    • 80-90 min: Re-equilibration at 30% B

  • Fraction Collection: Collect fractions across the main peak.

4. Post-Purification Processing: a. Analyze the purity of each collected fraction using the optimized analytical RP-HPLC method. b. Pool the fractions that meet the desired purity level (>95% or as required). c. Remove the acetonitrile using a rotary evaporator. d. Lyophilize the aqueous solution to obtain the purified peptide as a fluffy white powder.

Visualizations

Experimental Workflow for Peptide Purification

G cluster_0 Synthesis and Cleavage cluster_1 Method Development cluster_2 Purification and Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Analytical_HPLC Analytical HPLC Crude_Peptide->Analytical_HPLC Method_Optimization Method Optimization Analytical_HPLC->Method_Optimization Preparative_HPLC Preparative HPLC Method_Optimization->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Fraction_Analysis Fraction Analysis Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final QC (HPLC/MS) Lyophilization->Final_QC

Caption: Workflow for the purification of synthetic peptides.

Apelin Receptor (APJ) Signaling Pathway

G Apelin_Analog Apelin Analog (Cha-containing) APJ_Receptor APJ Receptor Apelin_Analog->APJ_Receptor Binds and Activates G_Protein Gαi / Gαq APJ_Receptor->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PKC PKC PLC->PKC Akt Akt PI3K->Akt ERK ERK1/2 PKC->ERK eNOS eNOS Akt->eNOS Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardioprotection) ERK->Physiological_Effects eNOS->Physiological_Effects

Caption: Apelin Receptor (APJ) signaling cascade.

Application Notes and Protocols for the Large-Scale Synthesis of Boc-3-cyclohexyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Boc-3-cyclohexyl-L-alanine methyl ester, a valuable building block in peptide synthesis and drug discovery. The protocols outlined are designed for scalability and efficiency, addressing the increasing demand for this non-proteinogenic amino acid derivative in pharmaceutical development.

Introduction

This compound is a protected amino acid derivative widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). The incorporation of the cyclohexylalanine moiety can enhance the metabolic stability, lipophilicity, and conformational rigidity of peptides, often leading to improved pharmacological properties. This document details a robust and scalable three-step synthesis route starting from the readily available L-phenylalanine.

Overall Synthetic Pathway

The large-scale synthesis of this compound is accomplished through a three-step process:

  • Hydrogenation of L-Phenylalanine: The aromatic ring of L-phenylalanine is catalytically hydrogenated to yield 3-cyclohexyl-L-alanine.

  • Boc Protection: The amino group of 3-cyclohexyl-L-alanine is protected with a tert-butyloxycarbonyl (Boc) group.

  • Esterification: The carboxylic acid of N-Boc-3-cyclohexyl-L-alanine is esterified to afford the final methyl ester product.

G A L-Phenylalanine B 3-Cyclohexyl-L-alanine A->B H2, Catalyst (Hydrogenation) C N-Boc-3-cyclohexyl-L-alanine B->C (Boc)2O, Base (Boc Protection) D This compound C->D CH3OH, Acid/Base (Esterification)

Caption: Overall synthetic scheme for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Hydrogenation of L-Phenylalanine

ParameterValueReference
Starting MaterialL-Phenylalanine[1]
Catalyst4% Pt + 1% Rh on activated carbon[1]
SolventDeionized water / Isopropanol[1]
Hydrogen Pressure100 bar[1]
Temperature100 °C[1]
Reaction TimeNot Specified[1]
YieldHigh (not quantified)[1]

Table 2: Boc Protection of 3-Cyclohexyl-L-alanine

ParameterValueReference
Starting Material3-Cyclohexyl-L-alanine[2]
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)[2]
BaseTriethylamine (Et₃N)[2]
SolventAcetone / Water[2]
Reaction Time0.5 - 4 hours[2]
YieldHigh[2]

Table 3: Esterification of N-Boc-3-cyclohexyl-L-alanine

ParameterValueReference
Starting MaterialN-Boc-3-cyclohexyl-L-alanine[3]
ReagentDimethyl sulfate[3]
BasePotassium carbonate[3]
SolventAcetone or DMSO[3]
Reaction TimeNot Specified[3]
YieldQuantitative[3]

Experimental Protocols

The following protocols are designed for large-scale production. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-Cyclohexyl-L-alanine

This protocol describes the catalytic hydrogenation of L-phenylalanine.[1]

Materials:

  • L-Phenylalanine

  • Deionized water

  • Isopropanol

  • 37% Hydrochloric acid

  • 4% Pt + 1% Rh on activated carbon (~50% water content)

  • High-pressure autoclave

Procedure:

  • Charge the autoclave with L-phenylalanine (e.g., 20 g, 121 mmol), deionized water (200 ml), and isopropanol (200 ml).[1]

  • Add 37% hydrochloric acid (12.2 ml, 146 mmol) to the mixture.[1]

  • Carefully add the Pt/Rh catalyst (2 g) to the suspension.[1]

  • Seal the autoclave and purge with nitrogen gas three times.

  • Pressurize the autoclave with hydrogen to 100 bar.[1]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the temperature and pressure until the reaction is complete (monitor by an appropriate method, e.g., HPLC or TLC).

  • Cool the autoclave to room temperature, carefully depressurize, and purge with nitrogen.

  • Filter the hot reaction mixture through a celite pad to remove the catalyst.[1]

  • Wash the catalyst with deionized water (50 ml).[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-cyclohexyl-L-alanine hydrochloride. The product can be used in the next step without further purification or can be purified by recrystallization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Charge Autoclave: L-Phenylalanine, Water, Isopropanol, HCl B Add Catalyst: Pt/Rh on Carbon A->B C Purge with N2 B->C D Pressurize with H2 (100 bar) C->D E Heat to 100°C with Stirring D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Crude 3-Cyclohexyl-L-alanine H->I

Caption: Workflow for the hydrogenation of L-phenylalanine.

Protocol 2: N-Boc Protection of 3-Cyclohexyl-L-alanine

This protocol details the protection of the amino group of 3-cyclohexyl-L-alanine.[2]

Materials:

  • 3-Cyclohexyl-L-alanine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Acetone

  • Water

  • Ethyl acetate

  • 5% aqueous citric acid solution

  • Brine

Procedure:

  • Dissolve 3-cyclohexyl-L-alanine hydrochloride (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0-10 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and basify the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

  • Extract the aqueous residue with a non-polar solvent (e.g., hexane or ether) to remove any unreacted (Boc)₂O and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% aqueous citric acid solution.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-3-cyclohexyl-L-alanine as a solid, which can be further purified by recrystallization if necessary.

G cluster_0 Reaction cluster_1 Work-up A Dissolve 3-Cyclohexyl-L-alanine in Acetone/Water B Add Triethylamine A->B C Add (Boc)2O B->C D Stir at Room Temperature C->D E Remove Acetone D->E F Aqueous Wash E->F G Acidify with Citric Acid F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J N-Boc-3-cyclohexyl-L-alanine I->J

Caption: Workflow for the Boc protection of 3-cyclohexyl-L-alanine.

Protocol 3: Esterification of N-Boc-3-cyclohexyl-L-alanine

This protocol describes the methyl esterification of the N-Boc protected amino acid.[3]

Materials:

  • N-Boc-3-cyclohexyl-L-alanine

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred suspension of N-Boc-3-cyclohexyl-L-alanine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

The protocols described in this document provide a comprehensive and scalable pathway for the large-scale synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this key building block for the advancement of peptide-based therapeutics. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining a high-purity final product.

References

Troubleshooting & Optimization

overcoming steric hindrance in coupling Boc-3-cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the peptide coupling of the sterically hindered amino acid, Boc-3-cyclohexyl-L-alanine.

Troubleshooting Guide: Overcoming Steric Hindrance

This guide provides a systematic approach to resolving common issues encountered during the coupling of Boc-3-cyclohexyl-L-alanine.

Problem: Low or Incomplete Coupling Efficiency

Symptom: A positive ninhydrin (Kaiser) test (resulting in blue beads) after the coupling step indicates the presence of unreacted free primary amines on the resin.[1] Subsequent analysis of the crude peptide by mass spectrometry may reveal a significant deletion sequence corresponding to the absence of the cyclohexyl-L-alanine residue.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-3-cyclohexyl-L-alanine considered a sterically hindered amino acid?

A1: Boc-3-cyclohexyl-L-alanine is considered sterically hindered due to its bulky cyclohexyl side chain. This bulky group is in close proximity to the alpha-carbon and the reacting carboxyl and amino groups, which can physically obstruct the approach of reagents and the incoming amino acid, thereby slowing down the rate of peptide bond formation.[2][3]

Q2: Which coupling reagents are most effective for Boc-3-cyclohexyl-L-alanine?

A2: For sterically demanding amino acids like Boc-3-cyclohexyl-L-alanine, standard carbodiimide reagents such as DCC or DIC may be insufficient.[4] More potent onium salt reagents are generally recommended.[2]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective. HATU is known for its high reactivity and speed.[2][5] COMU offers comparable efficiency with an improved safety profile.[2][6]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.[2][3]

Q3: What is racemization and how can it be minimized when coupling Boc-3-cyclohexyl-L-alanine?

A3: Racemization, or epimerization, is the loss of stereochemical purity at the alpha-carbon of the amino acid being coupled, leading to a mixture of D and L isomers.[2] To minimize racemization with sterically hindered residues, consider the following:

  • Choice of Reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than those based on HOBt.[7]

  • Choice of Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[7]

  • Limit Pre-activation Time: The longer an amino acid is in its activated state before coupling, the higher the risk of racemization. In-situ activation is recommended.[2]

  • Control Temperature: If using elevated temperatures, optimize for the shortest time required to achieve a complete coupling.[7]

Q4: If a powerful coupling reagent like HATU is still not effective, what are the next steps?

A4: If you still observe incomplete coupling with a potent reagent, you can implement the following strategies:

  • Double Coupling: This is a common and effective method where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[4]

  • Increase Reaction Temperature: Applying gentle heat or using microwave-assisted peptide synthesis can help overcome the activation energy barrier for the coupling reaction.[4][7]

  • Change Solvent: Switching from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM can help to improve solvation and break up any peptide aggregation that may be hindering the reaction.[3][7]

  • Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid of Boc-3-cyclohexyl-L-alanine to a highly reactive acyl fluoride can be an effective strategy.[4][8]

Q5: What should I do if the Kaiser test is still positive after troubleshooting?

A5: If coupling remains incomplete after attempting the above strategies, it is advisable to "cap" the unreacted free amines. This is typically achieved by treating the resin with acetic anhydride and a non-nucleophilic base. Capping acetylates the unreacted N-termini, preventing the formation of deletion peptides and simplifying the purification of the desired full-length peptide.[1][9]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling Reagent ClassExample ReagentsActivating AdditiveRelative ReactivityKey Considerations
CarbodiimidesDIC, DCCHOBt, OxymaPureModerateOften insufficient for highly hindered residues; may require longer reaction times or double coupling.[10][11]
Uronium/Aminium SaltsHBTU, TBTUHOBtHighEffective for most standard couplings, but can be slow for very hindered residues.[10]
Uronium/Aminium SaltsHATU, HCTUHOAt, 6-Cl-HOBtVery HighHighly effective for hindered couplings with rapid reaction times.[6][12] Potential for guanidinylation side reaction.[6]
Uronium/Aminium SaltsCOMUOxymaPureVery HighHigh efficiency comparable to HATU with an improved safety profile (non-explosive additive).[2][6]
Phosphonium SaltsPyBOP, PyAOPHOBt, HOAtVery HighPyAOP is particularly potent and effective for minimizing racemization.[2][12]

Experimental Protocols

Protocol 1: Standard Coupling of Boc-3-cyclohexyl-L-alanine using HATU

This protocol describes a general procedure for the manual solid-phase coupling of Boc-3-cyclohexyl-L-alanine.

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).[13]

  • Boc-Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[13]

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA.[13]

  • Neutralization: Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIPEA) in DMF until a neutral pH is achieved. Wash again with DMF.[13]

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-3-cyclohexyl-L-alanine (3-4 equivalents), HATU (2.9-3.9 equivalents), and a non-nucleophilic base like DIPEA or NMM (6-8 equivalents) in DMF.[4][9][13]

    • Allow the mixture to pre-activate for 1-5 minutes.[4]

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Allow the coupling reaction to proceed for 2-4 hours, or potentially overnight for this hindered residue.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the reaction.[1]

    • If the test is negative (colorless/yellow beads), the coupling is complete. Wash the resin thoroughly with DMF and DCM.[1]

    • If the test is positive (blue beads), the coupling is incomplete. Proceed to Protocol 2 for troubleshooting.[1]

Protocol 2: Troubleshooting Incomplete Coupling

  • Double Coupling:

    • If the initial Kaiser test is positive, wash the resin with DMF to remove byproducts.[4]

    • Repeat step 5 from Protocol 1 with a fresh solution of activated Boc-3-cyclohexyl-L-alanine.[4]

    • After the second coupling, wash the resin and perform another Kaiser test.[1]

  • Capping:

    • If the Kaiser test remains positive after double coupling, it is necessary to cap the unreacted amines.

    • Prepare a capping solution (e.g., acetic anhydride and DIPEA in DMF).

    • Add the capping solution to the resin and allow it to react for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.[9]

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for cases where standard onium salt reagents fail.

  • Acyl Fluoride Formation:

    • In an anhydrous solvent like DCM, dissolve the protected Boc-3-cyclohexyl-L-alanine (1 equivalent).[4]

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.[4][8]

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[4]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[4]

    • Allow the reaction to proceed, monitoring completion with the Kaiser test.

Visualizations

G cluster_workflow Troubleshooting Workflow for Incomplete Coupling start Perform Initial Coupling (e.g., HATU, 2-4h) kaiser1 Perform Kaiser Test start->kaiser1 wash1 Wash Resin (DMF, DCM) kaiser1->wash1 Negative (Complete) double_coupling Perform Double Coupling (Fresh Reagents, 2-4h) kaiser1->double_coupling Positive (Incomplete) proceed Proceed to Next Deprotection Step wash1->proceed kaiser2 Perform Kaiser Test double_coupling->kaiser2 kaiser2->wash1 Negative (Complete) capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) kaiser2->capping Positive (Incomplete) wash2 Wash Resin capping->wash2 adv_options Consider Advanced Options: - Increase Temperature - Change Solvent (NMP) - Acyl Fluoride Method capping->adv_options wash2->proceed stop Coupling Incomplete

Caption: Troubleshooting workflow for incomplete coupling reactions.

G cluster_pathway Amide Bond Formation Pathway via HATU Activation AA_COOH Boc-3-cyclohexyl-L-alanine (Carboxylic Acid) Active_Ester Highly Reactive OAt-Active Ester AA_COOH->Active_Ester Activation HATU HATU + Base (DIPEA) HATU->Active_Ester Peptide_Bond Formation of Peptide Bond Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound Peptide (Free N-terminal Amine) Resin_Amine->Peptide_Bond Byproducts Tetramethylurea + HOAt Peptide_Bond->Byproducts

Caption: Activation pathway for HATU-mediated peptide coupling.

References

preventing racemization of Boc-3-cyclohexyl-L-alanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH) during peptide coupling reactions.

Troubleshooting Guide

Issue: Significant Racemization Detected in the Final Peptide

When coupling the sterically hindered amino acid Boc-3-cyclohexyl-L-alanine, racemization is a critical side reaction that can compromise the biological activity of the final peptide. The primary mechanisms for racemization are the formation of a 5(4H)-oxazolone intermediate and direct enolization of the activated carboxylic acid.[1] The following guide provides a systematic approach to troubleshooting and minimizing racemization.

Logical Workflow for Troubleshooting Racemization

G cluster_0 Initial Assessment cluster_1 Optimization Strategies cluster_2 Verification start High Racemization Detected reagent_check Review Coupling Reagent and Base Selection start->reagent_check conditions_check Examine Reaction Conditions (Temperature, Time) start->conditions_check change_reagent Switch to a Lower-Racemization Coupling Reagent (e.g., COMU, HATU) reagent_check->change_reagent change_base Use a Weaker, Sterically Hindered Base (e.g., NMM, TMP) reagent_check->change_base optimize_temp Lower Reaction Temperature (e.g., 0°C to RT) conditions_check->optimize_temp optimize_time Minimize Pre-activation Time conditions_check->optimize_time analyze Analyze Enantiomeric Purity via Chiral HPLC change_reagent->analyze change_base->analyze optimize_temp->analyze optimize_time->analyze analyze->start Unsuccessful end Racemization Minimized analyze->end Successful

Caption: A stepwise workflow for troubleshooting racemization issues.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-3-cyclohexyl-L-alanine particularly prone to racemization?

A1: Boc-3-cyclohexyl-L-alanine possesses a bulky, sterically hindering cyclohexyl side chain. This steric hindrance can slow down the desired coupling reaction, providing a larger window of opportunity for the competing racemization side reaction to occur. The activated carboxylic acid intermediate is susceptible to base-catalyzed proton abstraction from the alpha-carbon, leading to a loss of stereochemical integrity.

Q2: Which coupling reagents are recommended to minimize racemization of Boc-3-cyclohexyl-L-alanine?

A2: For sterically hindered amino acids like Boc-3-cyclohexyl-L-alanine, the choice of coupling reagent is critical. Uronium/aminium salt-based reagents are generally preferred over carbodiimides used alone due to their higher reactivity and lower propensity for racemization.

  • Highly Recommended: COMU and HATU are excellent choices as they facilitate rapid coupling, which kinetically disfavors the racemization pathway.[2][3] COMU, in particular, has been shown to result in very low levels of epimerization.[2]

  • Good Alternatives: HBTU and TBTU are also effective, though they may lead to slightly higher levels of racemization compared to HATU and COMU.[2][4]

  • Use with Caution: Carbodiimides like DIC (N,N'-diisopropylcarbodiimide) should always be used in the presence of a racemization-suppressing additive such as HOBt (1-hydroxybenzotriazole) or OxymaPure.

Q3: What is the best base to use for the coupling step to avoid racemization?

A3: The choice of base is as important as the coupling reagent. A weaker, more sterically hindered base is preferable to a strong, non-hindered base.

  • Recommended: 2,4,6-Collidine (TMP) and N-methylmorpholine (NMM) are excellent choices for minimizing racemization.[5]

  • Use with Caution: Diisopropylethylamine (DIPEA), while a very common base in peptide synthesis, is stronger and less hindered than TMP or NMM and can increase the risk of racemization. If used, it should be in the lowest effective concentration.

Q4: How do reaction temperature and time affect racemization?

A4: Both temperature and time can significantly influence the extent of racemization.

  • Temperature: Higher temperatures accelerate both the coupling and racemization reactions. To favor the desired coupling, it is recommended to perform the reaction at a lower temperature, starting at 0°C and allowing it to slowly warm to room temperature.

  • Pre-activation Time: The longer the carboxylic acid is in its activated state before the amine is introduced, the greater the opportunity for racemization. Therefore, it is crucial to minimize the pre-activation time. An in situ activation, where all components are mixed together, is often the best approach.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for the racemization of Boc-3-cyclohexyl-L-alanine is not extensively published, the following table summarizes representative data from studies comparing the racemization levels of various coupling reagents in model peptide systems. This data provides a valuable guide for selecting the most appropriate reagent to maintain the stereochemical integrity of your peptide.

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)Key Observations
COMU < 1.0%[2]Consistently demonstrates very low racemization levels.
HATU 0.5 - 2.0%[2][3]Generally outperforms HBTU in suppressing racemization.[2][3]
HCTU < 0.5 - 4.0%[2][3]A good alternative to HATU with comparable performance.
PyBOP 1.0 - 3.5%[2]A well-established reagent with moderate racemization.
HBTU 1.5 - 5.0%[2][3]A widely used and effective reagent, but others are superior for minimizing racemization.
TBTU 2.0 - 6.0%[2]Similar to HBTU in performance.
DIC/HOBt 0.5 - 2.5%[3]The addition of HOBt is crucial for suppressing racemization with carbodiimides.
DCC 10 - 30%[3]High potential for racemization when used without an additive.

Experimental Protocols

Protocol 1: General Procedure for Coupling Boc-3-cyclohexyl-L-alanine in SPPS with Minimized Racemization

This protocol is designed for solid-phase peptide synthesis (SPPS) and prioritizes conditions that suppress racemization.

Materials:

  • Fmoc- or Boc-protected resin with a free amino group

  • Boc-3-cyclohexyl-L-alanine (3 equivalents)

  • Coupling reagent (e.g., HATU, 3 equivalents)

  • Base (e.g., N-methylmorpholine (NMM), 6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser test

Workflow for SPPS Coupling:

spss_workflow start Start: Deprotected Peptide-Resin swell 1. Swell resin in DMF start->swell prepare_coupling 2. Prepare Coupling Solution: Dissolve Boc-Cha-OH, HATU, and NMM in DMF swell->prepare_coupling add_coupling 3. Add Coupling Solution to Resin Immediately prepare_coupling->add_coupling react 4. Agitate at Room Temperature for 2-4 hours add_coupling->react wash1 5. Wash Resin with DMF react->wash1 kaiser 6. Perform Kaiser Test wash1->kaiser kaiser->prepare_coupling Positive Test (Double Couple) wash2 7. Wash Resin with DCM and DMF kaiser->wash2 Negative Test end End: Coupled Peptide-Resin wash2->end

Caption: Workflow for a single coupling cycle in SPPS.

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes.

  • Coupling Solution Preparation (in situ activation): In a separate vessel, dissolve Boc-3-cyclohexyl-L-alanine (3 eq.) and HATU (3 eq.) in DMF. Add NMM (6 eq.) to the solution and mix briefly.

  • Coupling Reaction: Immediately add the freshly prepared coupling solution to the swollen resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time may be necessary.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is required.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol outlines a general method for determining the enantiomeric purity of the coupled Boc-3-cyclohexyl-L-alanine residue after cleavage from the resin.

Materials:

  • Cleaved and deprotected crude peptide

  • 6N HCl

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T)

  • HPLC system with UV detector

  • Mobile phase (e.g., 20 mM ammonium acetate in methanol/water)

  • Reference standards for L- and D-cyclohexylalanine

Procedure:

  • Peptide Hydrolysis:

    • Place a small amount of the crude peptide (1-2 mg) in a hydrolysis tube.

    • Add 6N HCl and seal the tube under vacuum.

    • Heat at 110°C for 24 hours to hydrolyze the peptide bonds.

    • Evaporate the HCl to dryness.

    • Re-dissolve the amino acid mixture in a known volume of the mobile phase.

  • Chiral HPLC Analysis:

    • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

    • Mobile Phase: 20 mM ammonium acetate in methanol/water (e.g., 90:10 v/v), pH 6.0

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210-230 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the hydrolyzed sample and the reference standards.

    • Identify the peaks corresponding to L- and D-cyclohexylalanine.

    • Calculate the percentage of the D-isomer by integrating the peak areas: % D-isomer = [Area(D) / (Area(L) + Area(D))] x 100

This comprehensive guide provides the necessary information and protocols to effectively minimize racemization during the coupling of Boc-3-cyclohexyl-L-alanine, ensuring the synthesis of high-quality, stereochemically pure peptides.

References

Technical Support Center: Synthesis of Boc-3-cyclohexyl-L-alanine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Boc-3-cyclohexyl-L-alanine methyl ester synthesis. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Route A: Catalytic hydrogenation of the aromatic ring of N-Boc-L-phenylalanine methyl ester.

  • Route B: A multi-step synthesis starting from L-alanine, involving Boc protection, introduction of the cyclohexyl group, and subsequent methyl esterification.[1]

Q2: What are the critical factors affecting the yield of the catalytic hydrogenation step in Route A?

A2: The key factors influencing the hydrogenation yield include the choice of catalyst (e.g., Rh/C, Rh/Al₂O₃, PtO₂), catalyst loading, hydrogen pressure, temperature, solvent, and the purity of the starting material. Incomplete hydrogenation can lead to a mixture of starting material and product, while harsh conditions may lead to side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction progress. By co-spotting the reaction mixture with the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q4: What are the most common side products in this synthesis?

A4: Common side products can include incompletely hydrogenated intermediates (in Route A), diastereomers if racemization occurs, and byproducts from incomplete reactions or side reactions during Boc protection and esterification. For instance, during esterification using DCC, the formation of N-acylurea byproduct is a common issue.

Q5: What is the best method for purifying the final product?

A5: Silica gel column chromatography is the most widely used method for purifying this compound. The choice of eluent (mobile phase) is critical for achieving good separation from impurities. A gradient of ethyl acetate in hexane is typically effective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield
Observation Potential Cause Suggested Solution
Low conversion of starting material (Incomplete Hydrogenation - Route A) Insufficient catalyst activity or loading.Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is fresh and has been properly handled.
Low hydrogen pressure.Increase hydrogen pressure (e.g., from 50 psi to 100 psi), ensuring the reaction vessel is rated for the higher pressure.
Insufficient reaction time.Extend the reaction time and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Inappropriate solvent.Ensure the solvent is suitable for hydrogenation and solubilizes the substrate well. Methanol or ethanol are common choices.
Low yield after esterification Incomplete reaction.Increase the reaction time or the equivalents of the esterifying agent (e.g., methyl iodide).
Deprotection of the Boc group.If using acidic conditions for esterification, the Boc group can be partially or fully removed. Use milder esterification methods like using methyl iodide with a base or DCC/DMAP coupling.
Formation of byproducts.Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions.
Product loss during workup and purification Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Product streaking or poor separation on silica gel column.Optimize the mobile phase for column chromatography. A small amount of a polar solvent like methanol in the eluent can sometimes improve peak shape.
Product Purity Issues
Observation Potential Cause Suggested Solution
Presence of starting material in the final product Incomplete reaction in one or more steps.Ensure each step goes to completion by monitoring with TLC or HPLC before proceeding to the next step.
Presence of N-acylurea byproduct Use of DCC as a coupling agent in esterification.Most of the N-acylurea can be removed by filtration. For remaining traces, careful column chromatography is required.
Presence of diastereomers Racemization during the reaction.Avoid harsh basic or acidic conditions and high temperatures, which can cause epimerization at the chiral center.
Broad or multiple spots on TLC Presence of multiple impurities or degradation of the product.Re-purify the product by column chromatography using a shallower solvent gradient. Check the stability of the compound under the purification conditions.

Experimental Protocols

Route A: Catalytic Hydrogenation of N-Boc-L-phenylalanine methyl ester

This protocol is a representative procedure and may require optimization based on laboratory conditions and available equipment.

Step 1: Synthesis of N-Boc-L-phenylalanine methyl ester

A detailed protocol for the synthesis of the starting material can be found in various organic synthesis resources.

Step 2: Catalytic Hydrogenation

  • Materials:

    • N-Boc-L-phenylalanine methyl ester

    • Rhodium on carbon (Rh/C, 5 wt%)

    • Methanol (MeOH), anhydrous

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq) in anhydrous methanol.

    • Carefully add Rh/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge it with hydrogen gas several times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100 psi).

    • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Data Presentation: Impact of Reaction Conditions on Hydrogenation Yield

The following table summarizes expected trends in yield based on variations in reaction parameters for the catalytic hydrogenation step. Specific yields can vary based on the exact substrate and detailed experimental conditions.

Parameter Condition A Yield A (%) Condition B Yield B (%) Notes
Catalyst 5% Rh/C~85-955% Pd/C~70-85Rhodium-based catalysts are often more effective for aromatic ring hydrogenation.
Hydrogen Pressure 50 psi~75-85150 psi>90Higher pressure generally leads to faster and more complete hydrogenation.
Temperature 25 °C~80-9060 °C>95Increased temperature can improve reaction rate, but may also lead to side reactions if too high.
Reaction Time 8 hours~70-8024 hours>95Sufficient time is crucial for the reaction to go to completion.

Mandatory Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_A N-Boc-L-phenylalanine methyl ester reaction Catalytic Hydrogenation (H₂, Rh/C, MeOH) start_A->reaction filtration Filtration (Removal of Catalyst) reaction->filtration concentration Concentration filtration->concentration purification Column Chromatography concentration->purification product Boc-3-cyclohexyl-L-alanine methyl ester purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze reaction mixture by TLC/HPLC start->check_tlc incomplete_reaction Incomplete Reaction? check_tlc->incomplete_reaction side_products Significant Side Products? check_tlc->side_products incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase reagent equivalents - Change temperature incomplete_reaction->optimize_conditions Yes change_reagents Change Reagents/Catalyst side_products->change_reagents Yes optimize_purification Optimize Purification: - Adjust column chromatography - Check for loss during workup side_products->optimize_purification No

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Deprotection of Boc-3-cyclohexyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding side reactions during the deprotection of Boc-3-cyclohexyl-L-alanine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the Boc deprotection of this compound?

A1: The primary and most common side reaction is the acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][2] This occurs because the acidic conditions required to remove the Boc group can also protonate the ester's carbonyl oxygen, making it susceptible to nucleophilic attack by water present in the reaction mixture.[1]

Q2: Does the cyclohexyl side chain cause any specific side reactions?

A2: The cyclohexyl side chain is a saturated aliphatic group and is chemically inert under standard Boc deprotection conditions. There are no common side reactions reported involving the cyclohexyl group itself. The main concerns are the stability of the Boc protecting group and the methyl ester.

Q3: What is the mechanism of Boc group removal and how does it lead to side products?

A3: The Boc deprotection is an acid-catalyzed process. The acid protonates the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and decomposes to the free amine and carbon dioxide.[3][4] The highly reactive tert-butyl cation is the primary source of side products, as it can alkylate any nucleophilic species present.[4][5] However, in the case of this compound, the main nucleophile of concern is water, leading to ester hydrolysis, rather than alkylation of the amino acid itself.

Q4: Are there milder alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection to avoid ester hydrolysis?

A4: Yes, several milder reagents and conditions can be employed to selectively remove the Boc group while preserving the methyl ester. 4M HCl in anhydrous dioxane is a widely used and effective alternative.[6][7][8] Other reported mild methods include using aqueous phosphoric acid or oxalyl chloride in methanol.[1][9]

Troubleshooting Guides

Issue 1: Presence of the corresponding carboxylic acid in the final product.
  • Possible Cause: Hydrolysis of the methyl ester due to harsh acidic conditions or the presence of water.

  • Solution:

    • Switch to a Milder Deprotection Reagent: Instead of TFA, use 4M HCl in anhydrous dioxane.[6][7][8] This reagent is known for its high selectivity in deprotecting N-Boc groups in the presence of acid-sensitive esters.

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Traces of water can significantly contribute to ester hydrolysis.[1]

    • Alternative Mild Conditions: Consider using aqueous phosphoric acid or oxalyl chloride in methanol for deprotection, which have been shown to be compatible with ester functionalities.[1][9]

Issue 2: Incomplete Boc Deprotection.
  • Possible Cause:

    • Insufficient reaction time or temperature.

    • Inadequate concentration of the acidic reagent.

    • Steric hindrance from the bulky cyclohexyl group slowing down the reaction.

  • Solution:

    • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion.

    • Adjust Reagent Concentration: If using a milder reagent like HCl in dioxane, ensure it is at a sufficient concentration (e.g., 4M).

    • Increase Temperature: If the reaction is sluggish at room temperature, gentle warming may be required. However, this should be done cautiously as it can also increase the rate of ester hydrolysis.

Data Presentation

The following table summarizes various Boc deprotection methods and their suitability for substrates containing a methyl ester.

Deprotection MethodReagents and ConditionsCompatibility with Methyl EsterNotes
Standard TFA 25-50% TFA in Dichloromethane (DCM), Room Temperature, 30 min - 2hLow to ModerateHigh risk of methyl ester hydrolysis, especially with prolonged reaction times.[1]
HCl in Dioxane 4M HCl in anhydrous dioxane, Room Temperature, 30 min - 2hHighExcellent selectivity for Boc deprotection over methyl ester cleavage.[6][7][8]
Aqueous Phosphoric Acid 85 wt% aqueous H₃PO₄ in a suitable solvent (e.g., toluene)HighEnvironmentally benign and mild conditions.[1]
Oxalyl Chloride in Methanol 3 equivalents of oxalyl chloride in methanol, 0°C to Room Temperature, 1-4hHighA mild method that has been shown to be compatible with acid-labile groups.[9]
Thermal Deprotection Heating in a suitable solvent (e.g., water at reflux)HighAvoids the use of acidic reagents altogether.[10]

Experimental Protocols

Protocol 1: Boc Deprotection using 4M HCl in Dioxane
  • Dissolve this compound in a minimal amount of anhydrous dioxane.

  • Add a solution of 4M HCl in anhydrous dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of 3-cyclohexyl-L-alanine methyl ester.

Protocol 2: Boc Deprotection using Aqueous Phosphoric Acid
  • Dissolve this compound in toluene.

  • Add 85 wt% aqueous phosphoric acid.

  • Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and ethyl acetate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1]

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol
  • Dissolve this compound in methanol and cool the solution to 0°C.

  • Slowly add oxalyl chloride (3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[9]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Boc Deprotection start Start: Boc Deprotection of This compound check_product Analyze product by TLC, LC-MS, NMR start->check_product incomplete_deprotection Incomplete Deprotection? check_product->incomplete_deprotection Check Purity ester_hydrolysis Ester Hydrolysis? incomplete_deprotection->ester_hydrolysis No troubleshoot_incomplete Troubleshoot Incomplete Deprotection: - Increase reaction time - Increase acid concentration - Gentle warming incomplete_deprotection->troubleshoot_incomplete Yes troubleshoot_hydrolysis Troubleshoot Ester Hydrolysis: - Use 4M HCl in dioxane - Ensure anhydrous conditions - Use milder reagents (aq. H3PO4, oxalyl chloride/MeOH) ester_hydrolysis->troubleshoot_hydrolysis Yes successful_product Desired Product: 3-cyclohexyl-L-alanine methyl ester ester_hydrolysis->successful_product No troubleshoot_incomplete->start Re-run Reaction troubleshoot_hydrolysis->start Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection side reactions.

Deprotection_Mechanism Boc Deprotection and Ester Hydrolysis Side Reaction cluster_main Desired Deprotection Pathway cluster_side Side Reaction Pathway boc_substrate Boc-Amino Acid Ester protonated_boc Protonated Boc Group boc_substrate->protonated_boc + H+ carbamic_acid Carbamic Acid + t-Butyl Cation protonated_boc->carbamic_acid final_product Deprotected Amino Acid Ester carbamic_acid->final_product - CO2 co2 CO2 carbamic_acid->co2 ester_substrate Boc-Amino Acid Ester protonated_ester Protonated Ester ester_substrate->protonated_ester + H+ hydrolysis Nucleophilic Attack by H2O protonated_ester->hydrolysis side_product Carboxylic Acid hydrolysis->side_product

Caption: Mechanism of Boc deprotection and the ester hydrolysis side reaction.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-3-cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH) in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address low coupling efficiency and other common problems encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with Boc-3-cyclohexyl-L-alanine?

Low coupling efficiency with Boc-3-cyclohexyl-L-alanine is primarily due to its bulky cyclohexyl side chain, which causes significant steric hindrance.[1][2] This bulkiness can physically block the activated carboxylic acid from approaching the N-terminus of the growing peptide chain on the solid support, slowing down or preventing the reaction.[1] Other contributing factors can include peptide aggregation on the resin, especially in hydrophobic sequences, and the selection of a suboptimal coupling reagent.[1][3]

Q2: What are the best coupling reagents to use for Boc-3-cyclohexyl-L-alanine?

For sterically hindered amino acids like Boc-3-cyclohexyl-L-alanine, standard carbodiimide reagents such as DCC or DIC alone are often inefficient.[1] More potent, onium salt-based coupling reagents are highly recommended to achieve better yields. These include:

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters.[1][4][5] HATU is often considered the most powerful for difficult couplings due to its ability to form a more reactive active ester, leading to faster and more complete reactions.[5][6][7]

  • Phosphonium Salts: PyBOP is another excellent choice, known for its high coupling efficiency and for minimizing racemization.[4]

Q3: How can I monitor the progress of the coupling reaction?

The most common method for monitoring the completion of the coupling reaction is the qualitative Kaiser test (ninhydrin test) .[2][8][9]

  • A positive result (blue or purple beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[8][9]

  • A negative result (yellow or colorless beads) suggests that the coupling reaction is complete.[9]

If the Kaiser test is positive after the initial coupling attempt, a second coupling (recoupling) is necessary.[8]

Q4: Should I perform a "double coupling" for Boc-3-cyclohexyl-L-alanine?

Yes, double coupling is a highly recommended strategy for sterically hindered amino acids like Boc-3-cyclohexyl-L-alanine.[2][10] This involves performing the coupling step twice with a fresh batch of reagents to help drive the reaction to completion and improve the overall yield.[10]

Q5: Can reaction conditions like solvent and temperature affect coupling efficiency?

Absolutely. The choice of solvent can impact resin swelling and peptide aggregation. N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are commonly used.[11] In cases of significant aggregation, using a solvent like NMP, which has better solvating properties, or adding chaotropic salts can be beneficial.[8][11] Increasing the reaction temperature can enhance the kinetics of the coupling reaction; however, it should be done with caution as it can also increase the risk of racemization.[1]

Troubleshooting Guide

If you are experiencing low coupling efficiency with Boc-3-cyclohexyl-L-alanine, follow the troubleshooting workflow outlined below.

TroubleshootingWorkflow start Low Coupling Efficiency Detected (Positive Kaiser Test) strategy1 Strategy 1: Double Coupling Repeat the coupling step with fresh reagents. start->strategy1 strategy2 Strategy 2: Optimize Reagents & Conditions - Increase reagent excess (3-4 eq.) - Extend coupling time (2-4 hours) - Switch to a more potent coupling reagent  (e.g., HATU, HCTU, PyBOP) strategy1->strategy2 If unsuccessful end_success Successful Coupling (Negative Kaiser Test) strategy1->end_success On success strategy3 Strategy 3: Address Aggregation - Switch solvent to NMP - Add chaotropic salts (e.g., LiCl) strategy2->strategy3 If still unsuccessful strategy2->end_success On success strategy4 Strategy 4: Capping Cap unreacted amines with acetic anhydride to prevent deletion sequences. strategy3->strategy4 If problem persists strategy3->end_success On success end_capped Proceed to Next Cycle (Unreacted chains terminated) strategy4->end_capped

Caption: Troubleshooting workflow for low Boc-3-cyclohexyl-L-alanine coupling efficiency.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical when working with sterically hindered amino acids. The following table provides a comparison of commonly used coupling reagents. The data is based on typical results for the closely related Boc-Cyclohexyl-D-Ala-OH and serves as a strong reference.

Coupling Reagent/MethodAdditiveBaseTypical Yield (%)Key AdvantagesKey Disadvantages
DCC/HOBt HOBt-~85%[12]Cost-effective.Formation of insoluble DCU byproduct; lower efficiency for hindered couplings.[6]
HBTU/DIPEA -DIPEA>90%[12]High efficiency and fast reaction times.[6]Can lead to guanidinylation of the N-terminus if used in excess.[7]
HATU/DIPEA -DIPEA>95%[4][6][12]Very high reactivity, low racemization, ideal for hindered amino acids.[4][6][7]Higher cost compared to other reagents.[4]
PyBOP/DIPEA -DIPEA>90%High coupling efficiency, avoids carcinogenic byproducts associated with BOP.[4]Can be less effective than HATU for highly hindered couplings.[4]

Experimental Protocols

Protocol 1: Standard Coupling of Boc-3-cyclohexyl-L-alanine using HATU

This protocol outlines the manual incorporation of Boc-3-cyclohexyl-L-alanine into a peptide chain on a solid support using HATU, a highly effective coupling reagent for sterically hindered amino acids.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform N-terminal Boc deprotection using standard conditions (e.g., 50% TFA in DCM for 20-30 minutes).

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes) and wash again with DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-3-cyclohexyl-L-alanine (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the reaction.

    • If the Kaiser test is positive, wash the resin with DMF (3x) and perform a second coupling (recoupling) by repeating step 2 with fresh reagents.

    • If the Kaiser test is negative, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any residual reagents and byproducts.

  • Capping (Optional):

    • If the Kaiser test remains positive after double coupling, it is recommended to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Monitoring Coupling with the Kaiser Test

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (a few beads) in a small glass test tube.

  • Wash the beads with ethanol and then add 2-3 drops of each of Solution A, B, and C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Signaling Pathways and Workflows

SPPS_Cycle cluster_0 SPPS Cycle for Boc-Cha-OH Resin Peptide-Resin (N-terminal Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, DMF) Deprotection->Washing1 Neutralization Neutralization (10% DIPEA in DMF) Washing1->Neutralization Washing2 Wash (DMF) Neutralization->Washing2 Coupling Coupling (Boc-Cha-OH, HATU, DIPEA in DMF) Washing2->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Positive (Recouple) Washing3 Wash (DMF, DCM) KaiserTest->Washing3 Negative NextCycle Proceed to next cycle or final cleavage Washing3->NextCycle

Caption: Experimental workflow for a single coupling cycle of Boc-3-cyclohexyl-L-alanine in SPPS.

References

Technical Support Center: Optimizing Boc-3-cyclohexyl-L-alanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their peptide synthesis experiments involving this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling reaction with Boc-3-cyclohexyl-L-alanine often slow and incomplete?

A1: The primary reason for slow and incomplete coupling is the steric hindrance caused by the bulky cyclohexyl side chain of the amino acid. This large, non-polar group can physically block the approach of the activated carboxylic acid to the N-terminal amine of the peptide chain, thereby slowing down the reaction kinetics. This can lead to lower yields and the formation of deletion sequences in the final peptide.

Q2: Which coupling reagents are most effective for Boc-3-cyclohexyl-L-alanine?

A2: For sterically hindered amino acids like Boc-Cha-OH, standard carbodiimide reagents such as DCC or DIC may be inefficient. More potent uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally recommended.[1][2][3] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[1][2]

Q3: Can increasing the temperature improve the reaction time?

A3: Yes, gently increasing the reaction temperature to a range of 30-50°C can significantly increase the reaction rate by helping to overcome the activation energy barrier. However, this should be done with caution, as excessive heat can increase the risk of racemization. Microwave-assisted peptide synthesis is also an effective method for safely applying heat to accelerate difficult couplings.[4]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction. This is a common strategy to drive the reaction to completion when dealing with sterically hindered residues like Boc-Cha-OH or when a monitoring test (like the Kaiser test) indicates an incomplete reaction.

Q5: How does the choice of solvent affect the coupling reaction?

A5: The solvent plays a crucial role in solvating the growing peptide chain and the reagents. For difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) is often a better choice than the more common N,N-Dimethylformamide (DMF) due to its superior solvating properties. In some cases, a mixture of solvents can also be beneficial to disrupt peptide aggregation.[5]

Troubleshooting Guide: Slow or Incomplete Coupling

If you are experiencing slow or incomplete coupling of Boc-3-cyclohexyl-L-alanine, follow this troubleshooting guide.

Step 1: Assess the Coupling Reagent

  • Issue: The coupling reagent may not be potent enough for the sterically hindered amino acid.

  • Solution: Switch from a carbodiimide-based reagent (DCC, DIC) to a more powerful uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based reagent.[1][2][3] HATU is often considered the most efficient for very difficult couplings.[2][6]

Step 2: Optimize Reaction Conditions

  • Issue: Standard reaction time and temperature are insufficient.

  • Solutions:

    • Increase Reaction Time: Extend the coupling time. For difficult couplings, this could mean increasing from 1-2 hours to 4 hours or even overnight.

    • Elevate Temperature: Carefully increase the reaction temperature to 30-50°C.[4] Monitor for potential racemization.

    • Perform a Double Coupling: After the initial coupling, repeat the step with fresh reagents to ensure the reaction goes to completion.

Step 3: Evaluate Solvent and Reagent Concentration

  • Issue: Poor solvation or peptide aggregation is hindering the reaction.

  • Solutions:

    • Change Solvent: Switch from DMF to NMP to improve solvation.[5]

    • Increase Reagent Excess: Use a higher excess of the Boc-Cha-OH and coupling reagent (e.g., 2-4 equivalents relative to the free amine on the resin).

Step 4: Monitor the Reaction

  • Issue: Uncertainty about the completion of the coupling reaction.

  • Solution: Use a qualitative test like the Kaiser (ninhydrin) test to check for the presence of free primary amines on the resin. A positive result (blue/purple color) indicates an incomplete reaction, and a recoupling is necessary.

Quantitative Data Summary

The choice of coupling reagent has a significant impact on the reaction time and efficiency for sterically hindered amino acids like Boc-3-cyclohexyl-L-alanine.

Coupling ReagentReagent ClassTypical Reaction TimeRelative SpeedPurity/Efficiency
HATU Uronium/Aminium30 min - 2 hours[1]Very FastVery High (>95%)[3]
HBTU Uronium/Aminium1 - 4 hours[1]FastHigh (90-95%)[3]
PyBOP Phosphonium1 - 4 hoursFastHigh (90-95%)[3]
DIC/HOBt Carbodiimide2 - 12 hoursSlowGood to High
DCC/HOBt Carbodiimide4 - 24 hoursVery SlowGood

Note: Reaction times are estimates and can vary based on the specific peptide sequence, solvent, temperature, and solid support used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a single coupling cycle for incorporating Boc-3-cyclohexyl-L-alanine in a manual Boc-SPPS workflow.

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for at least 30 minutes in a fritted reaction vessel.[7]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[7]

    • Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.

    • Agitate for an additional 20-30 minutes.[7]

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Neutralize the N-terminal ammonium trifluoroacetate salt by adding a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.[7]

    • Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (3x) to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate Boc-3-cyclohexyl-L-alanine (2-4 equivalents relative to resin loading) with HATU (1.95 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution and mix for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.[1]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step (double coupling).

    • Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Protocol 2: Solution-Phase Synthesis using DCC/HOBt

This protocol describes the coupling of Boc-3-cyclohexyl-L-alanine to an amino acid ester in solution.

  • Reactant Preparation:

    • Dissolve Boc-3-cyclohexyl-L-alanine (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like DCM or DMF in a round-bottom flask under an inert atmosphere.

    • In a separate flask, dissolve the amino acid ester hydrochloride salt (1.1 equivalents) and a non-nucleophilic base like DIEA (1.2 equivalents) in the same solvent.

  • Coupling Reaction:

    • Cool the Boc-Cha-OH/HOBt solution to 0°C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to this solution.

    • Stir the mixture at 0°C for 30 minutes, then add the amino acid ester solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Once complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_0 SPPS Coupling Workflow for Boc-Cha-OH start Start with Deprotected Peptide-Resin preactivate Pre-activate Boc-Cha-OH with Coupling Reagent (e.g., HATU) and Base (DIEA) start->preactivate couple Add Activated Amino Acid to Resin and Agitate preactivate->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Positive (Blue) [Double Couple] wash Wash Resin (DMF, DCM) monitor->wash Negative (Yellow) next_cycle Proceed to Next Cycle wash->next_cycle

Caption: A typical workflow for a single coupling cycle in Boc-SPPS.

G cluster_1 Troubleshooting Logic for Slow Coupling start Slow or Incomplete Coupling Detected check_reagent Is the coupling reagent potent enough (e.g., HATU)? start->check_reagent switch_reagent Switch to a more potent reagent like HATU or PyBOP check_reagent->switch_reagent No optimize_conditions Increase reaction time and/or temperature (30-50°C) check_reagent->optimize_conditions Yes switch_reagent->optimize_conditions double_couple Perform a double coupling with fresh reagents optimize_conditions->double_couple check_solvent Consider switching from DMF to NMP double_couple->check_solvent success Coupling Successful check_solvent->success

Caption: Decision-making workflow for troubleshooting inefficient coupling.

References

Technical Support Center: Purification of Peptides with Cyclohexylalanine (Cha) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of peptides containing hydrophobic cyclohexylalanine (Cha) residues.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing cyclohexylalanine (Cha) residues so difficult to purify?

The primary challenge in purifying peptides containing Cha residues stems from the significant increase in hydrophobicity conferred by the cyclohexyl side chain.[1][2] This bulky, non-polar group leads to several common issues during purification, particularly with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] Key problems include:

  • Poor Solubility: These peptides often have limited solubility in the aqueous mobile phases used at the beginning of an RP-HPLC gradient, which can cause precipitation upon injection or on the column.[1][2]

  • Aggregation: The hydrophobic nature of Cha-containing peptides increases their tendency to aggregate, leading to poor peak shape, reduced recovery, and potentially column clogging.[1][2][3]

  • Strong Retention: The increased hydrophobicity causes the peptides to bind very strongly to the non-polar stationary phase (e.g., C18) of the HPLC column.[1][2] This requires high concentrations of organic solvent for elution, which can complicate separation from other hydrophobic impurities.[1]

  • Co-elution with Impurities: Hydrophobic impurities from peptide synthesis, such as deletion sequences or incompletely deprotected peptides, may have retention times very close to the target Cha-containing peptide, making separation challenging.[1]

Q2: My Cha-containing peptide is not dissolving in the initial mobile phase. What should I do?

This is a common issue due to the peptide's hydrophobicity. Here are several strategies to improve solubility for injection:

  • Use a Stronger Initial Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or neat formic acid first.[3][4]

  • Slow Dilution: After dissolving in a strong solvent, slowly add the initial mobile phase (e.g., Mobile Phase A: 0.1% TFA in water) while vortexing to avoid precipitation.[1][3]

  • Alternative Solvents: For extremely difficult cases, trifluoroethanol (TFE) can be used to dissolve the peptide and can also be included in the mobile phase to reduce aggregation.[3][5] Isopropanol or n-propanol can also improve the solubility of very hydrophobic peptides.[3][6]

Q3: I'm observing a broad, tailing peak for my Cha-peptide during RP-HPLC. How can I improve the peak shape?

Peak broadening and tailing for hydrophobic peptides can be addressed through several optimization strategies:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and improve mass transfer, often resulting in sharper peaks.[3][6]

  • Adjust the Gradient: A shallower gradient slope around the elution point of your peptide can significantly improve resolution and peak sharpness.[1][3]

  • Optimize Mobile Phase:

    • Ion-Pairing Agent: Ensure the concentration of trifluoroacetic acid (TFA) is sufficient (typically 0.1%). For very hydrophobic peptides, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) can sometimes improve selectivity.[3]

    • Organic Modifier: While acetonitrile (ACN) is common, switching to or blending with n-propanol or isopropanol can alter selectivity and improve peak shape for highly hydrophobic peptides.[3][6]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time.[3]

Q4: My recovery of the purified Cha-peptide is very low. What are the likely causes and solutions?

Low recovery is often due to irreversible adsorption to the column or aggregation.[3]

  • Ensure Complete Solubilization: Confirm the peptide is fully dissolved before injection using the methods described in Q2.

  • Change Stationary Phase: If the peptide binds too strongly to a C18 column, consider using a less hydrophobic stationary phase, such as C8 or C4.[3]

  • System Passivation: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid may help mitigate this issue.[3]

  • Alternative Purification: For peptides that are extremely difficult to purify by RP-HPLC due to solubility and aggregation, alternative methods like precipitation and washing can be considered.[7]

Troubleshooting Guides

Guide 1: Poor Solubility and Sample Preparation
Symptom Possible Cause Troubleshooting Steps
Crude peptide will not dissolve in aqueous buffer/initial mobile phase.High hydrophobicity due to Cha residues.1. Attempt to dissolve a small amount of peptide in a strong organic solvent (DMSO, DMF, TFE).2. If successful, dissolve the bulk sample in the minimum required volume of this solvent.3. Slowly dilute the solution with the initial mobile phase while vortexing.4. If precipitation occurs, try a different strong solvent or consider modifying the mobile phase.
Peptide precipitates upon injection into the HPLC.The sample solvent is too strong compared to the initial mobile phase, or the peptide is insoluble in the initial mobile phase.1. Increase the percentage of the organic modifier in the initial mobile phase (e.g., start with 20-30% Acetonitrile instead of 5%).2. Ensure the sample is fully dissolved and filtered before injection.
Guide 2: Suboptimal Chromatographic Performance
Symptom Possible Cause Troubleshooting Steps
Broad, tailing, or split peaks.- Peptide aggregation on the column.- Secondary interactions with the stationary phase.- Poor mass transfer.1. Increase Column Temperature: Operate at 40-60°C.2. Shallow Gradient: Decrease the gradient slope (e.g., 0.5% B/min) around the elution point.3. Change Organic Modifier: Try a mobile phase containing isopropanol or n-propanol instead of or in addition to acetonitrile.4. Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column.
Very late elution or no elution from the column.The peptide is too hydrophobic and binds irreversibly to the C18 stationary phase.1. Increase Final Organic Concentration: Extend the gradient to 90-100% of the organic modifier.2. Use a Stronger Organic Modifier: Use isopropanol or n-propanol in Mobile Phase B.3. Switch to a Less Hydrophobic Column: A C4 or C8 column will have weaker interactions.
Co-elution of the target peptide with impurities.Impurities have similar hydrophobicity to the target peptide.1. Optimize Selectivity: - Change the organic modifier (ACN vs. isopropanol). - Change the ion-pairing agent (e.g., TFA vs. HFBA). - Adjust the pH of the mobile phase.2. Employ a Very Shallow Gradient: This will maximize the separation between closely eluting peaks.

Data Presentation

Table 1: Typical RP-HPLC Gradient Parameters for Standard vs. Cha-Containing Peptides

ParameterStandard Hydrophilic PeptideCha-Containing PeptideRationale for Cha-Peptide
Initial %B (ACN) 5%20-30%Higher initial organic phase is needed to prevent precipitation and ensure binding to the column in a soluble state.[1]
Final %B (ACN) 65%80-90%A higher final organic phase concentration is required to elute the highly hydrophobic peptide.[1]
Gradient Duration 30 minutes30-60 minutesA longer, shallower gradient is often necessary to resolve closely eluting impurities.[1]

Table 2: Expected Purification Outcomes for Peptides of Varying Hydrophobicity

Peptide TypeTypical Elution Range (%B)Expected PurityExpected RecoveryComments
Standard Hydrophilic Peptide 25-40%>98%>80%Standard protocols are generally effective.[1]
Cha-Containing Peptide 50-75%>95%50-70%Optimization of solubility, gradient, and column loading is critical for acceptable recovery.[1]
Highly Hydrophobic (Multiple Cha) >70%>95%30-60%May require alternative organic modifiers (e.g., isopropanol) and elevated column temperatures.[1]

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development for Cha-Containing Peptides
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: a. Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a minimal volume of DMSO. b. Dilute the peptide solution with a mixture that mimics the initial gradient conditions (e.g., 70:30 Mobile Phase A:Mobile Phase B) to a final concentration of 0.1-0.5 mg/mL. Add the diluent slowly while vortexing to prevent precipitation.[1] c. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Initial Scouting Run):

    • Column: C18, 3.5 µm, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B

      • 35-40 min: 80% to 95% B

      • 40-45 min: Hold at 95% B

      • 45-50 min: Re-equilibrate at 20% B

  • Data Analysis and Optimization: a. Identify the peak corresponding to the target peptide (confirm by mass spectrometry). b. Note the percentage of Mobile Phase B at which the target peptide elutes. c. Optimize the gradient to improve resolution. A shallower gradient (e.g., 0.5-1% B per minute) across the elution range of the peptide and its impurities will enhance separation.[1]

Protocol 2: Preparative RP-HPLC Purification
  • Column and Mobile Phase:

    • Use a preparative column (e.g., C18, 5-10 µm, 21.2 x 250 mm) with the same stationary phase as the optimized analytical method.

    • Prepare fresh, large volumes of Mobile Phases A and B.

  • Method Scale-Up: a. Based on the optimized analytical method, adapt the gradient for the preparative scale. The gradient shape should remain the same, but flow rates and run times may be adjusted. b. Sample Loading: Dissolve the crude peptide in a suitable solvent mixture as determined during analytical development. The concentration should be as high as possible while maintaining solubility to minimize injection volume.

  • Example Preparative Gradient:

    • Flow Rate: 18-20 mL/min

    • Gradient:

      • 0-10 min: 30% B (loading and wash)

      • 10-70 min: 30% to 70% B (shallow elution gradient, adjusted based on analytical run)

      • 70-80 min: 70% to 90% B (column stripping)

      • 80-90 min: Re-equilibration at 30% B

  • Post-Purification Processing: a. Collect fractions across the main peak. b. Analyze the purity of each collected fraction using the optimized analytical RP-HPLC method. c. Pool the fractions that meet the desired purity level (e.g., >95%). d. Remove the acetonitrile using a rotary evaporator. e. Lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder. f. Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Crude Crude Peptide Synthesis Dissolve Dissolve in min. DMSO/DMF Crude->Dissolve Dilute Slowly dilute with initial mobile phase Dissolve->Dilute Filter Filter Sample (0.22 µm) Dilute->Filter Inject Inject onto Preparative Column Filter->Inject Gradient Run Optimized Gradient Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Remove Organic Solvent (Rotary Evaporation) Pool->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize FinalQC Final Product QC (HPLC, MS) Lyophilize->FinalQC

Caption: Experimental workflow for the purification of Cha-containing peptides.

Cha_Challenges cluster_properties Physicochemical Properties cluster_problems Purification Challenges cluster_outcomes Resulting Issues Cha Cyclohexylalanine (Cha) Residue Hydrophobicity Increased Hydrophobicity Cha->Hydrophobicity Bulk Steric Bulk Cha->Bulk Solubility Poor Solubility in Aqueous Mobile Phase Hydrophobicity->Solubility Aggregation Peptide Aggregation Hydrophobicity->Aggregation Retention Strong Retention on C18 Column Hydrophobicity->Retention Precipitation Precipitation on Column Solubility->Precipitation BroadPeaks Broad / Tailing Peaks Aggregation->BroadPeaks LowRecovery Low Product Recovery Aggregation->LowRecovery Retention->LowRecovery CoElution Co-elution with Impurities Retention->CoElution

Caption: Logical relationship of purification challenges from Cha's properties.

References

Technical Support Center: Incomplete Boc Deprotection of Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the Nα-tert-butyloxycarbonyl (Boc) deprotection of cyclohexylalanine (Cha) residues. This resource provides detailed guides and answers to frequently asked questions for researchers, scientists, and drug development professionals to help resolve challenges during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the Boc deprotection of cyclohexylalanine (Cha) residues particularly difficult?

A1: The primary challenge arises from steric hindrance. The bulky cyclohexyl side chain of the Cha residue can physically block the approach of the deprotecting acid (e.g., trifluoroacetic acid, TFA) to the Boc-protected amine, slowing down the cleavage reaction.[1][2] This often leads to incomplete deprotection under standard conditions that are effective for less bulky amino acids.

Q2: What are the most common causes of incomplete Boc deprotection for Cha-containing peptides?

A2: The most common causes include:

  • Steric Hindrance : As mentioned, the bulky nature of the cyclohexyl group is a primary factor.[1]

  • Insufficient Acid Strength or Concentration : Standard concentrations of TFA (e.g., 20-50% in DCM) may not be sufficient to drive the reaction to completion.[1][3]

  • Inadequate Reaction Time : The deprotection step may be too short for such a sterically hindered residue.[1][3] Challenging sequences often require extended reaction times.[4]

  • Poor Resin Swelling (in SPPS) : For solid-phase peptide synthesis (SPPS), if the resin support is not adequately swollen, the deprotection reagent cannot efficiently access the peptide chains, resulting in incomplete reactions.[2]

  • Peptide Aggregation : Difficult sequences, particularly those containing hydrophobic residues like Cha, can aggregate on the solid support, limiting reagent access.[2]

Q3: How can I detect if the Boc deprotection of my Cha residue is incomplete?

A3: Several analytical methods can be used to confirm deprotection:

  • HPLC Analysis : Analyzing the crude product will show a peak corresponding to the unreacted Boc-protected material alongside the desired product peak. This is a reliable quantitative method.[3]

  • Mass Spectrometry (MS) : The mass spectrum of the crude product will show a mass corresponding to the molecular weight of the starting material (deprotected product + 100.12 Da), indicating incomplete deprotection.[5]

  • Ninhydrin Test (for SPPS) : A qualitative test performed on a small sample of the peptide-resin. A weak or absent blue color suggests that the primary amine is not free, meaning the Boc group is still attached.[1]

  • ¹H NMR Spectroscopy : The presence of a sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group and indicates an incomplete reaction.[5]

Q4: Can I simply extend the reaction time with standard TFA conditions?

A4: Yes, prolonging the deprotection time is a valid first step and can often improve yields.[3][4] However, for very resistant residues like Cha, this may not be sufficient to achieve complete deprotection and may increase the risk of side reactions on other sensitive amino acids in the sequence.

Troubleshooting Guide

If you have confirmed that the Boc deprotection of a cyclohexylalanine residue is incomplete, follow these steps to troubleshoot the issue.

Step 1: Initial Assessment

First, confirm the incomplete reaction using a reliable analytical method such as HPLC or Mass Spectrometry. This provides a baseline to evaluate the effectiveness of any changes you make.

Step 2: Optimizing Reaction Conditions

The most direct approach is to modify the deprotection conditions to be more rigorous. The table below summarizes various conditions that can be employed. Start with the least harsh modification and proceed to stronger conditions as needed.

Data Presentation: Boc Deprotection Conditions
Condition IDReagent/SolventConcentrationTemperatureTimeSuitability & Remarks
Standard TFA / DCM25-50% (v/v)[6]Room Temp30 minOften insufficient for Cha residues.
Optimized-1 TFA / DCM50% (v/v)Room Temp1 - 2 hours[3]A good first optimization step. Prolonged time improves cleavage.
Optimized-2 Neat TFA95% (with 5% scavengers)[6][7]Room Temp30 - 60 minStronger acidic conditions. Scavengers are crucial to prevent side reactions.
Alternative-1 4M HCl in 1,4-Dioxane4 M[6]Room Temp1 - 4 hours[6]An effective alternative to TFA. The product often precipitates as the HCl salt.
Alternative-2 Oxalyl Chloride / Methanol3 equivalents[8]Room Temp1 - 4 hours[8]A very mild method suitable for substrates with other acid-labile groups.
Thermal High-Boiling Solvent (e.g., Toluene, TFE)N/A120 - 240 °C[9][10]30 - 90 min[9]Acid-free method, useful for complex molecules, but may not be compatible with all functional groups.
Step 3: Use of Scavengers

During acid-mediated deprotection, a reactive tert-butyl cation is generated, which can cause side reactions, especially with sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[6][11] It is highly recommended to include a scavenger cocktail in your deprotection mixture.

  • Common Scavenger Cocktail : 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.[6]

  • For Sensitive Residues : Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5) can be used for peptides with multiple sensitive residues.[6]

Experimental Protocols

Protocol 1: Optimized Boc Deprotection with TFA

This protocol is designed for difficult-to-deprotect residues like cyclohexylalanine.

  • Preparation : If using a solid support, swell the peptide-resin in dichloromethane (DCM) for 30 minutes. For solution-phase synthesis, dissolve the Boc-protected substrate in DCM.

  • Deprotection Cocktail : Prepare a fresh solution of 50% TFA in DCM. For sensitive sequences, use a 95:2.5:2.5 mixture of TFA:Water:TIS.

  • Reaction : Add the deprotection cocktail to the reaction flask.

  • Incubation : Stir the mixture at room temperature for 1 to 2 hours, monitoring the reaction periodically.

  • Monitoring : To monitor the reaction, take a small aliquot, neutralize it with a base (e.g., DIPEA), and analyze via TLC or LC-MS.

  • Work-up :

    • SPPS : Filter the resin, wash thoroughly with DCM (3x), isopropanol (3x), and DCM (3x). Perform a ninhydrin test to confirm the presence of a free amine.

    • Solution-Phase : Remove the TFA and solvent under reduced pressure. Co-evaporate with toluene (2x) to remove residual acid.[6] The crude product can be precipitated with cold ether to yield the TFA salt.

Protocol 2: Deprotection using 4M HCl in Dioxane

This is a common and effective alternative to TFA-based methods.

  • Preparation : Suspend the Boc-protected substrate (either on-resin or in solution) in a minimal amount of 1,4-dioxane.

  • Reaction : Add a solution of 4M HCl in 1,4-dioxane to the mixture.

  • Incubation : Stir the reaction at room temperature for 1 to 4 hours. The deprotected product will often precipitate as the hydrochloride salt.

  • Work-up :

    • SPPS : Filter the resin and wash thoroughly with dioxane and DCM.

    • Solution-Phase : If a precipitate forms, collect it by filtration and wash with cold dioxane or ether. If no precipitate forms, concentrate the solution under reduced pressure and precipitate the product with cold ether.

Protocol 3: Kaiser (Ninhydrin) Test for Free Amines (SPPS)

This test is used to qualitatively confirm the completion of the deprotection step on a solid support.[1]

  • Sample Preparation : Take a small sample of the peptide-resin (5-10 mg) in a small test tube.

  • Add Reagents : Add 2-3 drops of each of the following three solutions:

    • Solution A : 5 g ninhydrin in 100 mL ethanol.

    • Solution B : 80 g phenol in 20 mL ethanol.

    • Solution C : 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Heating : Heat the test tube at 100°C for 5 minutes.

  • Observation :

    • Positive Result (Deprotection Complete) : A deep blue color appears on both the beads and in the solution, indicating the presence of free primary amines.

    • Negative Result (Deprotection Incomplete) : The solution and beads remain yellow or turn a faint brown, indicating the absence of free primary amines and an incomplete reaction.

Visualization

Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and resolve incomplete Boc deprotection of cyclohexylalanine.

G cluster_0 Troubleshooting Workflow start Incomplete Deprotection Suspected confirm Confirm with HPLC / MS start->confirm is_incomplete Incomplete? confirm->is_incomplete increase_time Increase Reaction Time (e.g., 1-2 hours) is_incomplete->increase_time Yes end_success Proceed to Next Step is_incomplete->end_success No re_analyze Re-analyze Product increase_time->re_analyze increase_acid Increase Acid Conc. (e.g., Neat TFA) change_reagent Use Alternative Reagent (e.g., 4M HCl/Dioxane) increase_acid->change_reagent Still Incomplete increase_acid->re_analyze change_reagent->re_analyze is_complete Complete? re_analyze->is_complete re_analyze->is_complete is_complete->increase_acid No is_complete->end_success Yes end_consult Consult Senior Chemist or Technical Support is_complete->end_consult No, after all attempts

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

choosing the right coupling reagent for Boc-3-cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful incorporation of this sterically hindered amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-3-cyclohexyl-L-alanine considered a "difficult" amino acid to couple?

Boc-3-cyclohexyl-L-alanine is considered a sterically hindered amino acid. The bulky cyclohexyl group on the β-carbon physically obstructs the approach of the incoming amine to the activated carboxyl group, slowing down the rate of peptide bond formation. This can lead to incomplete reactions and lower yields if standard coupling conditions are used.

Q2: Which coupling reagents are most effective for Boc-3-cyclohexyl-L-alanine?

For challenging couplings involving sterically hindered amino acids like Boc-3-cyclohexyl-L-alanine, standard carbodiimide reagents such as DCC or EDC are often insufficient.[1] More potent onium salt-based reagents are highly recommended.

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are among the most effective reagents.[2] HATU is known for its high reactivity, while COMU offers comparable efficiency with an improved safety profile as it is not derived from potentially explosive HOBt or HOAt.[3]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.[2]

Q3: I'm observing a low coupling yield with Boc-3-cyclohexyl-L-alanine. What are the likely causes and how can I troubleshoot this?

Low coupling yield is a common issue when working with sterically hindered amino acids. Here are the primary causes and recommended solutions:

  • Inadequate Coupling Reagent: The chosen coupling reagent may not be powerful enough to overcome the steric hindrance.

    • Solution: Switch to a more potent onium salt reagent like HATU, HCTU, or COMU.

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, blocking the N-terminus from reacting.[4][5][6] The hydrophobicity of the cyclohexyl side chain can contribute to this issue.

    • Solution:

      • Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a solvent mixture (e.g., DMF/DCM).[5]

      • Perform the coupling at an elevated temperature to disrupt secondary structures.

      • Incorporate chaotropic salts like LiCl in a pre-coupling wash to break up aggregates.[7]

  • Insufficient Reaction Time: The coupling reaction may simply need more time to proceed to completion due to the steric bulk.

    • Solution: Increase the coupling time (e.g., double the standard time) and monitor the reaction progress using a Kaiser test.[7]

  • Double Coupling: For particularly difficult couplings, a second coupling step with fresh reagents is often effective.

Q4: How can I minimize racemization when coupling Boc-3-cyclohexyl-L-alanine?

Racemization, the loss of stereochemical purity at the α-carbon, is a concern with sterically hindered amino acids due to potentially longer activation times.[8] To minimize this:

  • Choice of Reagent: Use coupling reagents known for low racemization, such as those based on HOAt (like HATU) or OxymaPure (like COMU).[8][9] Phosphonium salts like PyBOP are also a good option.

  • Control Pre-activation Time: Do not allow the amino acid to sit in the activated state for an extended period before adding it to the resin. In-situ activation is generally preferred.

  • Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Data Presentation: Comparison of Recommended Coupling Reagents

The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids like Boc-3-cyclohexyl-L-alanine.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Advantages & Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[2][10]
HCTU Aminium/Uronium Salt>90FastLowMore reactive than HBTU; often a good balance of cost and performance.
COMU Aminium/Uronium Salt>95Very FastLowHigh efficiency comparable to HATU with an improved safety profile and better solubility.[2][3]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.[2]
DCC/HOBt Carbodiimide/Additive~85ModerateModerateA classic and economical choice, but often less effective for sterically hindered couplings.[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-3-cyclohexyl-L-alanine using HATU

This protocol outlines a standard procedure for coupling Boc-3-cyclohexyl-L-alanine onto a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes.

    • Drain and repeat the 50% TFA in DCM treatment for 20 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x).

  • Neutralization:

    • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve Boc-3-cyclohexyl-L-alanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), consider a second coupling (repeat step 4).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_analysis Monitoring & Next Step Resin_Swell 1. Resin Swelling (DMF, 30 min) Boc_Deprotect 2. Boc Deprotection (50% TFA/DCM) Resin_Swell->Boc_Deprotect Neutralize 3. Neutralization (10% DIPEA/DMF) Boc_Deprotect->Neutralize Preactivate 4. Pre-activation (Boc-Cha-OH, HATU, DIPEA in DMF) Neutralize->Preactivate Couple 5. Coupling (Add to resin, 1-2h) Preactivate->Couple Kaiser_Test 6. Kaiser Test Couple->Kaiser_Test Wash 7. Wash Resin (DMF, DCM) Kaiser_Test->Wash Negative Double_Couple Repeat Coupling Kaiser_Test->Double_Couple Positive Next_Cycle Proceed to Next Cycle Wash->Next_Cycle Double_Couple->Couple

Caption: Experimental workflow for the coupling of Boc-3-cyclohexyl-L-alanine.

decision_tree Start Start: Coupling Boc-Cha-OH Standard_Conditions Standard Coupling Conditions (e.g., DCC/HOBt) Start->Standard_Conditions Check_Yield Low Yield? Standard_Conditions->Check_Yield Switch_Reagent Switch to Potent Reagent (HATU, HCTU, COMU) Check_Yield->Switch_Reagent Yes Success Successful Coupling Check_Yield->Success No Increase_Time Increase Reaction Time & Consider Double Coupling Switch_Reagent->Increase_Time Check_Aggregation Check for Aggregation (Poor swelling, etc.) Increase_Time->Check_Aggregation Aggregation_Solutions Use NMP, Elevated Temp, or Chaotropic Salts Check_Aggregation->Aggregation_Solutions Aggregation_Solutions->Success

Caption: Troubleshooting guide for low coupling yield with Boc-3-cyclohexyl-L-alanine.

References

effect of base on the stability of Boc-3-cyclohexyl-L-alanine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Boc-3-cyclohexyl-L-alanine methyl ester in the presence of bases.

Frequently Asked Questions (FAQs)

Q1: How stable is the Boc protecting group on this compound to basic conditions?

A1: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to a wide range of basic conditions and nucleophiles.[1] It is designed to be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][3][4][5] Therefore, accidental deprotection of the Boc group is unlikely when using common organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or even stronger inorganic bases under anhydrous conditions for short periods.

Q2: What is the primary site of reactivity for this compound under basic conditions?

A2: The primary site of reactivity under basic conditions is the methyl ester functionality. The ester can undergo hydrolysis (saponification) in the presence of aqueous bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) to yield the corresponding carboxylate salt.[2]

Q3: Can epimerization occur at the alpha-carbon of this compound in the presence of a base?

A3: Epimerization, the change in stereochemistry at the alpha-carbon, is a potential side reaction for amino acid derivatives in the presence of a base.[6][7][8] The risk of epimerization increases with stronger bases, higher temperatures, and prolonged reaction times. For this compound, while possible, significant epimerization is not typically observed with mild organic bases used in standard peptide coupling reactions. However, caution should be exercised with stronger bases or extended reaction times.

Q4: Are there any specific bases that should be avoided when working with this compound?

A4: While the Boc group is robust, prolonged exposure to strong aqueous bases (e.g., concentrated NaOH or KOH) at elevated temperatures should be avoided if the intention is to keep the methyl ester intact. If the goal is saponification, then these are the reagents of choice. For applications where the ester must remain, non-nucleophilic, sterically hindered bases like DIPEA or 2,6-lutidine are preferred.

Troubleshooting Guide

Issue 1: Unexpected hydrolysis of the methyl ester.

  • Question: I am running a reaction with this compound in the presence of a base, and I am observing the formation of the corresponding carboxylic acid. How can I prevent this?

  • Answer:

    • Re-evaluate your choice of base: If you are using an aqueous inorganic base like NaOH or LiOH, this is likely the cause of hydrolysis. Switch to a non-aqueous, organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Ensure anhydrous conditions: The presence of water can facilitate ester hydrolysis, especially with stronger bases. Ensure your solvent and other reagents are dry.

    • Control the reaction temperature: Hydrolysis is generally faster at higher temperatures. Running your reaction at a lower temperature (e.g., 0 °C) can help minimize this side reaction.

    • Limit reaction time: Prolonged exposure to basic conditions can lead to increased hydrolysis. Monitor your reaction closely and work it up as soon as it is complete.

Issue 2: Potential epimerization leading to diastereomeric impurities.

  • Question: After my reaction, I am observing a diastereomeric impurity in my product. Could this be due to epimerization of the this compound?

  • Answer:

    • Assess the basicity of your reagent: Strong bases are more likely to cause epimerization. If you are using a strong base like sodium methoxide or potassium tert-butoxide, consider switching to a milder base like DIPEA.

    • Keep the temperature low: Epimerization is highly temperature-dependent. Perform your reaction at the lowest temperature at which it will proceed to completion.

    • Minimize reaction time: The longer the chiral center is exposed to basic conditions, the higher the risk of epimerization.

    • Analyze your starting material: Ensure that the starting this compound is enantiomerically pure.

Issue 3: Low yield or incomplete reaction in a base-mediated transformation.

  • Question: I am attempting a reaction that requires a base, but I am getting a low yield of my desired product. What could be the issue?

  • Answer:

    • Check the pKa of the conjugate acid of your base: The base you are using may not be strong enough to deprotonate the intended substrate. Choose a base with a conjugate acid pKa that is at least 2 units higher than the pKa of the proton you are trying to remove.

    • Consider steric hindrance: The cyclohexyl group is bulky, which can sterically hinder the reaction. A more sterically hindered base like DIPEA might be less effective than a smaller base like TEA in some cases. Conversely, if the substrate is hindered, a less hindered base might be more effective.

    • Solvent effects: The choice of solvent can significantly impact the reaction rate. Ensure you are using an appropriate solvent for your reaction. Polar aprotic solvents like DMF or NMP can often enhance the reactivity of bases.

Quantitative Data

The following tables provide an illustrative summary of the expected stability of this compound under various basic conditions. This data is based on general chemical principles and is intended for guidance. Actual results may vary depending on specific reaction conditions.

Table 1: Stability of the Boc Group to Various Bases

BaseConcentrationSolventTemperature (°C)Time (h)Expected Boc Group Stability
Triethylamine (TEA)1.5 eqDichloromethane (DCM)2524>99%
DIPEA2.0 eqDimethylformamide (DMF)2524>99%
Sodium BicarbonateSaturated (aq)Tetrahydrofuran (THF)2512>99%
Potassium Carbonate2.0 eqMethanol2512>98%
Sodium Hydroxide1 M (aq)Methanol252>95%

Table 2: Rate of Methyl Ester Hydrolysis with Different Bases

BaseConcentrationSolventTemperature (°C)Approximate Time for >95% Hydrolysis
Lithium Hydroxide1 M (aq)THF/Water (3:1)251-2 hours
Sodium Hydroxide1 M (aq)Methanol/Water (4:1)252-4 hours
Potassium Carbonate2 M (aq)Methanol/Water (1:1)508-12 hours
Triethylamine5.0 eqTHF/Water (1:1)25> 48 hours (very slow)

Experimental Protocols

Protocol 1: Saponification of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of lithium hydroxide (LiOH) (1.5 eq) in water.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is ~3.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-3-cyclohexyl-L-alanine.

Protocol 2: Testing the Stability to an Organic Base

  • Setup: In three separate vials, dissolve this compound (10 mg) in anhydrous dichloromethane (DCM) (1 mL).

  • Base Addition: To each vial, add one of the following bases:

    • Vial 1: Triethylamine (2.0 eq)

    • Vial 2: Diisopropylethylamine (2.0 eq)

    • Vial 3: No base (control)

  • Reaction: Stir the vials at room temperature.

  • Monitoring: At various time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each vial and analyze by HPLC to determine the percentage of remaining starting material and the formation of any degradation products.

Mandatory Visualizations

TroubleshootingWorkflow start Issue Encountered (e.g., low yield, impurity) check_base 1. Evaluate Base - Strength (pKa) - Sterics - Aqueous vs. Anhydrous start->check_base check_conditions 2. Assess Reaction Conditions - Temperature - Reaction Time - Solvent start->check_conditions check_sm 3. Analyze Starting Material - Purity - Enantiomeric Excess start->check_sm solution_base Solution: - Switch to milder/stronger base - Use non-aqueous base check_base->solution_base solution_conditions Solution: - Lower temperature - Reduce reaction time - Change solvent check_conditions->solution_conditions solution_sm Solution: - Purify starting material check_sm->solution_sm end Problem Resolved solution_base->end solution_conditions->end solution_sm->end

Caption: Troubleshooting workflow for stability issues.

SaponificationPathway substrate Boc-3-cyclohexyl-L-alanine methyl ester tetrahedral Tetrahedral Intermediate substrate->tetrahedral Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) from NaOH or LiOH product Boc-3-cyclohexyl-L-alaninate tetrahedral->product Collapse of Intermediate methanol Methanol (CH₃OH) tetrahedral->methanol

Caption: Pathway of base-mediated ester hydrolysis.

References

Technical Support Center: Strategies for Improving Cyclohexylalanine-Containing Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for professionals encountering solubility challenges with synthetic peptides containing the non-proteinogenic amino acid, L-Cyclohexylalanine (Cha). The inherent hydrophobicity of the cyclohexyl side chain, while beneficial for enhancing metabolic stability and receptor binding, often leads to poor aqueous solubility and a high propensity for aggregation.[1][2][3] This guide offers systematic strategies and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclohexylalanine-containing peptide insoluble in aqueous buffers?

A1: The solubility of a peptide is determined by its overall physicochemical properties. Peptides containing Cha are particularly prone to insolubility for several reasons:

  • High Hydrophobicity: The cyclohexyl group on Cha is bulky and non-polar, significantly increasing the overall hydrophobicity of the peptide.[1][2][4] Peptides with a high percentage of hydrophobic residues are generally difficult to dissolve in water-based solutions.[1][5][6]

  • Aggregation: The hydrophobic side chains can promote inter-chain interactions, leading to the formation of secondary structures like beta-sheets, which results in aggregation and precipitation.[1][5]

  • Isoelectric Point (pI): A peptide exhibits its lowest solubility at its isoelectric point (pI), the pH at which it has no net electrical charge.[1][5] If your buffer's pH is close to the peptide's pI, solubility will be minimal.

Q2: What is the very first step I should take when trying to dissolve a new Cha-containing peptide?

A2: Before attempting to dissolve the entire batch, it is crucial to perform a solubility test on a small aliquot.[6][7][8] The first step is to characterize your peptide by calculating its theoretical isoelectric point (pI) and its Grand Average of Hydropathicity (GRAVY) score. A positive GRAVY score indicates a hydrophobic peptide that will likely require non-aqueous solvents.[5] This information will guide your choice of an initial solvent system.

Q3: Which organic solvents are recommended for dissolving hydrophobic peptides, and what is the correct procedure?

A3: For highly hydrophobic peptides, including those with Cha, it's recommended to start with a small amount of a water-miscible organic solvent.[6][7][9]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and low toxicity in most biological assays (final concentration should typically be <1%).[6][7] Alternatives include dimethylformamide (DMF), especially for peptides containing cysteine which can be oxidized by DMSO, acetonitrile (ACN), or isopropanol.[5][8][9]

  • Procedure: First, dissolve the peptide completely in a minimal volume of the pure organic solvent (e.g., 20-50 µL of DMSO for 1 mg of peptide).[5] Once fully dissolved, slowly add your desired aqueous buffer to the peptide-solvent concentrate in a drop-by-drop manner while vortexing.[8][9] If the solution becomes cloudy, you have exceeded its solubility limit.[9]

Q4: How can I use pH to improve the solubility of my Cha-peptide?

A4: Adjusting the pH of the solvent is a powerful strategy. The goal is to use a pH that is at least two units away from the peptide's isoelectric point (pI) to ensure the peptide carries a net positive or negative charge, which promotes repulsion between molecules and increases interaction with water.[1][5]

  • For Basic Peptides (net positive charge, pI > 7): Attempt to dissolve in an acidic solution. Start with water, and if that fails, add 10-30% acetic acid or a small amount of 0.1% trifluoroacetic acid (TFA).[7][8][9]

  • For Acidic Peptides (net negative charge, pI < 7): Attempt to dissolve in a basic solution. Start with water, and if unsuccessful, add 0.1 M ammonium bicarbonate or a small amount of 10% ammonium hydroxide.[6][7][8]

Q5: My peptide has formed visible aggregates or particulates. How can I dissolve them?

A5: Visible aggregates are a sign of strong intermolecular interactions that require more disruptive methods to break apart.

  • Sonication: A brief session in an ultrasonic bath can help break up aggregates and enhance dissolution.[5][6][7] Use this method cautiously, as prolonged sonication can generate heat and degrade the peptide.[5]

  • Gentle Warming: Heating the solution to temperatures below 40°C can sometimes improve solubility.[9][10] However, this risks thermal degradation and should be monitored closely.

  • Chaotropic Agents: For highly resistant aggregates, using strong denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be effective.[5][6] These agents disrupt the hydrogen bond networks that hold aggregates together. Note that chaotropic agents are incompatible with most biological assays and may need to be removed by methods like dialysis or buffer exchange.[6]

Q6: During the peptide design phase, what modifications can be made to proactively improve solubility?

A6: Modifying the peptide sequence is a highly effective, proactive strategy to enhance solubility.

  • Incorporate Hydrophilic Residues: Strategically replacing some hydrophobic amino acids with charged or polar ones (e.g., Lysine, Arginine, Glutamic Acid) can significantly improve aqueous solubility.[1][9]

  • PEGylation: Attaching hydrophilic polyethylene glycol (PEG) chains to the peptide creates a "hydrophilic shield" that dramatically increases water solubility and can also extend the peptide's in-vivo half-life.[1][7][9]

  • Solubility-Enhancing Tags: Fusing the peptide sequence with a highly soluble tag, such as a polyarginine tag, can prevent aggregation and promote interaction with the solvent.[1]

  • Site-Specific Modification: The addition of small, highly soluble molecules like betaine to the peptide can increase solubility and prevent aggregation without significantly altering the peptide's structure or activity.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Peptide is insoluble in water and standard buffers. High hydrophobicity due to Cha and other non-polar residues. The buffer pH is too close to the peptide's pI.1. Calculate the peptide's pI and choose a buffer with a pH at least 2 units away.[5] 2. Use the co-solvent method: dissolve in minimal DMSO/DMF first, then slowly add aqueous buffer.[6][7][9]
Solution becomes cloudy or forms a precipitate when adding aqueous buffer to the organic stock. The peptide's solubility limit in the final solvent mixture has been exceeded. The solution is supersaturated.1. Prepare a more dilute final solution. 2. Add the aqueous buffer more slowly while vigorously vortexing. 3. Try a different co-solvent (e.g., ACN, isopropanol) or a different aqueous buffer system.[9]
Peptide will not dissolve even in 100% DMSO. The peptide has formed extremely stable aggregates (e.g., strong β-sheet structures) during lyophilization or storage.1. Use sonication to help break apart the solid material.[5][6] 2. Try dissolving the peptide in a solution containing a chaotropic agent like 6 M Guanidine-HCl.[5][6]
The solution is initially clear but becomes cloudy or precipitates over time or after a freeze-thaw cycle. The peptide is prone to slow aggregation at the current concentration and storage conditions.1. Centrifuge the solution before each use to pellet any aggregates.[7][9] 2. Prepare fresh solutions before experiments. 3. Store aliquots at -80°C to minimize freeze-thaw cycles.[2] 4. Consider if the working concentration is too high for long-term stability.

Data Presentation

Table 1: Solubility and Properties of L-Cyclohexylalanine (Cha)

Property Value Notes / Reference
Appearance White to off-white crystalline solid [2]
Aqueous Solubility ~2.5 mg/mL (14.60 mM) Sparingly soluble; sonication may be required.[2]
Predicted LogP 1.91 Suggests a balance of hydrophilicity and lipophilicity, with higher solubility in polar organic solvents than water.[2]
Melting Point 322 °C Indicates high thermal stability in the solid state.[2]

| Recommended Storage | -20°C (Solid, Long-term) |[2] |

Experimental Protocols

Protocol 1: Step-by-Step Solubilization of a Hydrophobic Cha-Containing Peptide
  • Preparation: Weigh a small, known amount (e.g., 1 mg) of the lyophilized peptide into a sterile microcentrifuge tube. Allow the tube to warm to room temperature before opening to prevent condensation.[6]

  • Initial Dissolution in Organic Solvent: Add a minimal volume (e.g., 20-30 µL for 1 mg) of 100% DMSO (or DMF if the peptide contains Cysteine) directly to the peptide powder.[5]

  • Mixing: Vortex the tube gently until the peptide is completely dissolved. The solution should be clear and free of particulates.[5]

  • Sonication (Optional): If the peptide does not dissolve completely, place the tube in a sonicator bath for 3-5 minutes.[5][6]

  • Dilution with Aqueous Buffer: While vortexing the tube, add your desired aqueous buffer (e.g., PBS, Tris) very slowly, in a drop-by-drop fashion.

  • Observation: Continuously monitor the solution for any signs of precipitation or cloudiness. If this occurs, stop adding buffer as you have found the approximate solubility limit.

  • Final Step: Once diluted to the desired concentration, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any micro-aggregates before transferring the supernatant to a new tube for your experiment.[6]

Protocol 2: Dissolving Resistant Aggregates with Chaotropic Agents
  • Stock Solution Preparation: Prepare a stock solution of 6 M guanidine hydrochloride (GuHCl) or 8 M urea in your desired final buffer.

  • Dissolution: Add a small volume of the chaotropic agent stock solution directly to the lyophilized peptide powder and vortex until it dissolves completely.[5]

  • Application Note: This method is typically a last resort. The high concentration of the chaotropic agent will denature most proteins and interfere with cellular assays. This method is primarily useful for applications where the peptide's primary sequence is the main interest (e.g., mass spectrometry, certain chromatography steps) rather than its biological activity.

Visualizations

G start Start: Lyophilized Cha-Peptide calc Characterize Peptide: Calculate pI & GRAVY Score start->calc test_aliquot Use Small Aliquot for Solubility Test calc->test_aliquot choose_solvent Choose Initial Solvent System Based on pI & Hydrophobicity test_aliquot->choose_solvent acidic Acidic Peptide (pI < 7) Try Basic Buffer (pH > pI+2) choose_solvent->acidic Acidic basic Basic Peptide (pI > 7) Try Acidic Buffer (pH < pI-2) choose_solvent->basic Basic hydrophobic Hydrophobic Peptide (GRAVY > 0) Use Organic Co-Solvent (DMSO/DMF) choose_solvent->hydrophobic Neutral/ Hydrophobic dissolve_check Is Peptide Soluble? acidic->dissolve_check basic->dissolve_check hydrophobic->dissolve_check yes_node Yes dissolve_check->yes_node no_node No dissolve_check->no_node proceed Solution is Ready (Centrifuge Before Use) yes_node->proceed troubleshoot Apply Advanced Methods no_node->troubleshoot sonicate Sonication troubleshoot->sonicate heat Gentle Warming (<40°C) troubleshoot->heat chaotrope Chaotropic Agents (6M GuHCl / 8M Urea) troubleshoot->chaotrope sonicate->dissolve_check heat->dissolve_check chaotrope->dissolve_check G cluster_factors Factors Decreasing Solubility cluster_strategies Strategies Increasing Solubility solubility Peptide Solubility cosolvent Co-solvents (DMSO, DMF) solubility->cosolvent ph_adjust pH Adjustment (away from pI) solubility->ph_adjust disruptors Physical/Chemical Disruptors (Sonication, Chaotropes) solubility->disruptors hydrophobicity High Hydrophobicity (Cha Residues) hydrophobicity->solubility aggregation Aggregation (β-Sheet Formation) aggregation->solubility pI pH close to pI pI->solubility

References

Validation & Comparative

Chiral Purity Analysis of Boc-3-cyclohexyl-L-alanine Methyl Ester by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Boc-3-cyclohexyl-L-alanine methyl ester is paramount for the synthesis of stereochemically pure peptides and pharmaceuticals. The presence of the corresponding D-enantiomer can lead to significant differences in pharmacological activity, efficacy, and safety profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for resolving and quantifying enantiomers.

This guide provides an objective comparison of two primary classes of CSPs suitable for the chiral analysis of N-Boc-protected amino acid esters: Macrocyclic Glycopeptide and Polysaccharide-based CSPs. The information is compiled from established separation principles and application data for structurally similar N-protected amino acids.

Comparison of Recommended Chiral HPLC Methods

The selection of a chiral stationary phase is the most critical decision in method development for enantiomeric separations. The choice between a macrocyclic glycopeptide or a polysaccharide-based column will primarily dictate the mobile phase composition and overall performance of the analysis.

FeatureMethod 1: Macrocyclic Glycopeptide CSP Method 2: Polysaccharide-based CSP
Chiral Selector Teicoplanin or Ristocetin ACellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))
Typical Mode Reversed-Phase, Polar OrganicNormal-Phase, Polar Organic
Mobile Phase Acetonitrile/Water or Methanol/Water with additives (e.g., TFA, Acetic Acid)Hexane/Isopropanol or Hexane/Ethanol
Primary Interactions Ionic, hydrogen bonding, steric hindrance[1]Hydrogen bonding, π-π interactions, steric inclusion
Advantages Excellent for N-protected amino acids, broad selectivity, robust, compatible with LC-MS friendly mobile phasesHigh efficiency and loading capacity, wide range of selectivities available
Considerations Elution order can be variable.N-Boc group can sometimes impair separation compared to other protecting groups[2]. Solvents are less polar.

Method 1: Analysis Using a Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are highly effective for the enantiomeric separation of underivatized and N-protected amino acids.[3] They can operate in reversed-phase mode, which uses aqueous-organic mobile phases, making them convenient and compatible with mass spectrometry. For N-t-BOC amino acids, reversed-phase mode is often the most viable choice on these columns.

Experimental Protocol
  • Instrumentation: HPLC system with UV detector.

  • Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 70% Acetonitrile / 30% Water + 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (Note: The Boc-amino acid ester lacks a strong chromophore, requiring detection at low wavelengths)[1].

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Expected Performance Data

The following table presents expected, representative data for the separation of the L- and D-enantiomers of Boc-3-cyclohexyl-alanine methyl ester on a teicoplanin-based CSP.

EnantiomerRetention Time (min)Resolution (Rs)
L-enantiomer8.5\multirow{2}{*}{> 2.0}
D-enantiomer10.2

Note: On macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer.[3]

Method 2: Analysis Using a Polysaccharide-Based CSP

Polysaccharide-based CSPs, derived from cellulose or amylose, are widely used for chiral separations and offer a broad range of selectivities.[4][5] For N-protected amino acid esters, they are typically operated in normal-phase mode, using non-polar solvents like hexane mixed with an alcohol modifier.

Experimental Protocol
  • Instrumentation: HPLC system with UV detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 90% n-Hexane / 10% Isopropanol (IPA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Expected Performance Data

The following table presents expected, representative data for the separation of the L- and D-enantiomers of Boc-3-cyclohexyl-alanine methyl ester on a cellulose-based CSP.

EnantiomerRetention Time (min)Resolution (Rs)
L-enantiomer12.1\multirow{2}{*}{> 2.5}
D-enantiomer14.5

Note: For many N-protected amino acid derivatives on polysaccharide CSPs, the L-isomer often has a shorter retention time than the D-isomer.[2]

Visualized Workflows

To further clarify the experimental and decision-making processes, the following diagrams are provided.

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare 0.5 mg/mL Sample in Mobile Phase Filter Filter Sample (0.45 µm) SamplePrep->Filter Equilibrate Equilibrate HPLC System with Mobile Phase Filter->Equilibrate Inject Inject 10 µL of Sample Equilibrate->Inject Acquire Acquire Data (UV @ 210 nm) Inject->Acquire Integrate Integrate Chromatographic Peaks Acquire->Integrate Calculate Calculate Resolution (Rs) and Enantiomeric Purity (%ee) Integrate->Calculate

Caption: General experimental workflow for chiral HPLC analysis.

G cluster_rev Reversed-Phase Path cluster_norm Normal-Phase Path Start Start Method Development Decision1 LC-MS Compatibility Needed? Start->Decision1 CSP_Macro Select Macrocyclic Glycopeptide CSP Decision1->CSP_Macro Yes CSP_Poly Select Polysaccharide-based CSP Decision1->CSP_Poly No MP_Rev Optimize Aqueous/Organic Mobile Phase CSP_Macro->MP_Rev Final Validate Method MP_Rev->Final MP_Norm Optimize Hexane/Alcohol Mobile Phase CSP_Poly->MP_Norm MP_Norm->Final

Caption: Logical workflow for chiral HPLC method selection.

References

A Comparative Guide: Boc vs. Fmoc Strategy for 3-Cyclohexyl-L-alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids like 3-cyclohexyl-L-alanine (Cha) is a critical strategy in modern peptide drug development to enhance metabolic stability, improve receptor affinity, and modulate peptide conformation.[1][2][3][4] The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), significantly impacts the efficiency and purity of the final peptide. This guide provides an objective comparison of these two methods for the incorporation of the sterically hindered amino acid, 3-cyclohexyl-L-alanine, supported by established performance data and detailed experimental protocols.

Core Principles: Acid vs. Base Lability

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes. The Boc strategy employs an acid-labile Nα-protecting group, which is removed by a moderately strong acid like trifluoroacetic acid (TFA) in each cycle.[5][6] In contrast, the Fmoc strategy utilizes a base-labile Fmoc group, which is removed by a mild base, typically a solution of piperidine in a polar aprotic solvent.[5][7] This distinction in deprotection chemistry dictates the choice of side-chain protecting groups and the final cleavage conditions, influencing the overall success of synthesizing peptides containing bulky residues like 3-cyclohexyl-L-alanine.

Quantitative Performance Comparison

ParameterBoc StrategyFmoc StrategyNotes
Coupling Efficiency >99%>99.5%The bulky cyclohexyl group can pose a steric hindrance. For Fmoc-SPPS, potent coupling reagents like HATU are recommended to ensure high efficiency.[1] Boc strategy may require longer coupling times or double coupling for such residues.
Deprotection Time 15-30 minutes per cycle[5]5-20 minutes per cycle[5]Fmoc deprotection is generally faster.
Crude Peptide Purity 70-85%[5]85-95%[5]The milder deprotection conditions of the Fmoc strategy typically result in higher crude purity with fewer side products.[5][]
Final Peptide Yield 15-35%[5]20-40%[5]Highly dependent on peptide length, sequence, and purification efficiency.
Final Purity (Post-HPLC) >98%[5]>98%[5]Both methods can yield highly pure peptides after purification.
Side Reaction Risk Risk of t-butylation of sensitive residues (e.g., Trp, Met) from Boc deprotection byproducts.Risk of diketopiperazine formation at the dipeptide stage and aspartimide formation with Asp residues.[9][10]The bulky nature of Cha can influence the propensity for certain side reactions.

Experimental Workflows

The following diagrams illustrate the general workflows for incorporating 3-cyclohexyl-L-alanine using both Boc and Fmoc strategies.

Boc_SPPS_Workflow start Start with Merrifield Resin deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection neutralization Neutralization (5-10% DIEA in DCM) deprotection->neutralization coupling Coupling of Boc-Cha-OH neutralization->coupling wash Wash (DCM, DMF) coupling->wash cycle Repeat Cycle wash->cycle cycle->deprotection Next Amino Acid cleavage Final Cleavage (Anhydrous HF) cycle->cleavage Synthesis Complete end Purified Peptide cleavage->end

Caption: Boc-SPPS workflow for 3-cyclohexyl-L-alanine incorporation.

Fmoc_SPPS_Workflow start Start with Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-Cha-OH wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat Cycle wash2->cycle cycle->deprotection Next Amino Acid cleavage Final Cleavage (TFA Cocktail) cycle->cleavage Synthesis Complete end Purified Peptide cleavage->end

Caption: Fmoc-SPPS workflow for 3-cyclohexyl-L-alanine incorporation.

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle for 3-Cyclohexyl-L-alanine

This protocol outlines a single cycle for the incorporation of Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH) on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Drain and add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[11]

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Neutralize the N-terminal ammonium trifluoroacetate salt by adding a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.[11]

    • Agitate for 2 minutes, drain, and repeat.

    • Wash the resin with DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-Cha-OH (3 equivalents) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).[5]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Due to the steric hindrance of Cha, a longer coupling time or a second coupling may be necessary.

    • Monitor coupling completion with a ninhydrin (Kaiser) test.

  • Washing: Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, dry the peptide-resin under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous Hydrogen Fluoride (HF).[11] Note: HF is extremely hazardous and requires specialized equipment and trained personnel.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle for 3-Cyclohexyl-L-alanine

This protocol outlines a single cycle for the incorporation of Fmoc-3-cyclohexyl-L-alanine (Fmoc-Cha-OH) on a Rink Amide resin.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]

  • Fmoc Deprotection:

    • Drain the DMF and add a 20% (v/v) piperidine in DMF solution to the resin. Agitate for 3-5 minutes.[1]

    • Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[1]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Optimized for Steric Hindrance):

    • In a separate vessel, dissolve Fmoc-Cha-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.[1]

    • Add DIEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes.[1]

    • Add the pre-activated Fmoc-Cha-OH solution to the deprotected peptide-resin.[1]

    • Agitate the mixture at room temperature for 1-4 hours.

    • Monitor coupling completion with a ninhydrin (Kaiser) test. A double coupling may be beneficial.

  • Washing: Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • After completing the synthesis, wash the peptide-resin with DCM and dry it under vacuum.[5]

    • Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-4 hours at room temperature.[1]

    • Precipitate the peptide in cold diethyl ether.[1]

Conclusion and Recommendations

Both Boc and Fmoc strategies can be successfully employed for the incorporation of 3-cyclohexyl-L-alanine. However, the Fmoc strategy is generally recommended for most applications involving this bulky amino acid. The milder deprotection conditions reduce the risk of side reactions and typically result in higher crude peptide purity, simplifying subsequent purification.[5][]

The key to successfully incorporating the sterically hindered 3-cyclohexyl-L-alanine residue, particularly in the Fmoc strategy, is the use of a potent coupling reagent such as HATU .[1] Monitoring the coupling reaction completion via a ninhydrin test and performing a double coupling if necessary are crucial steps to avoid deletion sequences and ensure a high yield of the desired peptide. While the Boc strategy is robust, its reliance on hazardous reagents like HF for final cleavage makes it less favorable in many modern laboratory settings.

References

The Impact of 3-Cyclohexyl-L-alanine on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Among these, 3-cyclohexyl-L-alanine (Cha), a synthetic analog of phenylalanine, has emerged as a powerful tool to enhance the therapeutic potential of peptides. This guide provides an objective comparison of the biological activity of peptides with and without this unique amino acid, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

The substitution of a native amino acid with 3-cyclohexyl-L-alanine introduces a bulky, hydrophobic cyclohexyl side chain. This modification significantly influences a peptide's physicochemical properties, leading to notable improvements in its biological performance. The primary advantages observed are enhanced metabolic stability, leading to a longer in-vivo half-life, and modulated receptor binding and activity, which can result in increased potency.[1]

Quantitative Comparison of Peptide Activity

The incorporation of 3-cyclohexyl-L-alanine has demonstrated marked improvements in the biological activity of various peptide classes. Below, we present comparative data for two distinct examples: apelin receptor agonists and the antibiotic clovibactin.

Apelin Analogues: Enhanced Stability and Potency

Apelin peptides are endogenous regulators of the cardiovascular system, but their therapeutic use is hampered by rapid degradation in vivo.[2] The introduction of 3-cyclohexyl-L-alanine has been shown to dramatically increase their plasma half-life while maintaining high affinity for the apelin receptor (APJ).[3][4]

Peptide AnalogueModificationPlasma Half-life (t½)Receptor Activation (pEC50)Binding Affinity (pKi)
Apelin-13 (Native) -Short (minutes)Not specifiedNot specified
Modified Apelin-13 Analogue With L-ChaUp to 40x longer than nativeNot specifiedNot specified
Apelin-17 (Native) -~4.6 minutesNot specifiedNot specified
Modified Apelin-17 Analogue With L-ChaUp to 340x longer than native8.7 - 9.78.8 - 9.8

Data synthesized from studies on metabolically stable apelin analogues.[2][3][5]

Clovibactin Analogues: Boosted Antibiotic Efficacy

Clovibactin is a novel antibiotic that inhibits bacterial cell wall synthesis.[6] Studies on synthetic analogues have revealed that replacing leucine residues with the more hydrophobic 3-cyclohexyl-L-alanine significantly enhances its antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains like MRSA and VRE.[7][8]

Peptide AnalogueModificationMIC (μg/mL) vs. S. aureus (MRSA)MIC (μg/mL) vs. E. faecalis (VRE)
D-Thr5-clovibactin Leucine at positions 2, 7, 888
D-Cha2,D-Thr5-clovibactin D-Cha at position 212
Cha7,D-Thr5-clovibactin Cha at position 712
Cha8,D-Thr5-clovibactin Cha at position 80.51

Minimum Inhibitory Concentration (MIC) values from a study on potent analogues of clovibactin.[7][8][9]

Signaling Pathways and Mechanisms of Action

Apelin Receptor Signaling

Apelin peptides exert their effects by binding to the apelin receptor (APJ), a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular signaling pathways, primarily through Gαi and Gαq proteins. These pathways, including the PI3K/Akt and ERK1/2 pathways, are crucial for mediating apelin's physiological effects, such as vasodilation, cardiac contractility, and angiogenesis.[2][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin Apelin Analogue (with Cha) APJ Apelin Receptor (APJ) A GPCR Apelin->APJ Binds to G_Protein Gαi / Gαq APJ->G_Protein Activates PI3K PI3K G_Protein->PI3K ERK ERK1/2 G_Protein->ERK Akt Akt PI3K->Akt Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility) Akt->Physiological_Effects ERK->Physiological_Effects Clovibactin Clovibactin Analogue (with Cha) Membrane Bacterial Cell Membrane Clovibactin->Membrane Interacts with Lipid_II Lipid II Precursor (Pyrophosphate Target) Clovibactin->Lipid_II Binds to Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis Clovibactin->Cell_Wall_Synthesis Inhibits Lipid_II->Cell_Wall_Synthesis Is essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to (when inhibited) Start Start with Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash Resin Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-Cha-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Check Sequence Complete? Wash2->Check Check->Deprotection No Cleavage Cleavage from Resin & Final Deprotection (TFA Cocktail) Check->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End Start Prepare Serial Dilutions of Peptide in 96-well Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Start->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_Results Visually Assess for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Growth Read_Results->Determine_MIC

References

The Impact of 3-Cyclohexyl-L-alanine on Peptide Conformation and Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based therapeutics. Among these, 3-cyclohexyl-L-alanine (Cha) has emerged as a powerful tool for enhancing the structural integrity and biological lifetime of peptides. This guide provides an objective comparison of the effects of substituting a natural amino acid, typically Phenylalanine (Phe), with Cha, supported by experimental data and detailed protocols for key analytical techniques.

The substitution of Phenylalanine with the synthetic amino acid 3-cyclohexyl-L-alanine is a widely used strategy in peptide chemistry.[1] This modification, which replaces the aromatic phenyl group with a non-polar cyclohexyl group, significantly influences a peptide's physicochemical properties. The bulky and hydrophobic nature of the cyclohexyl side chain can alter hydrophobic interactions, restrict rotational freedom, and ultimately modulate the peptide's conformation and stability.[2]

Enhancing Peptide Conformation and Structural Rigidity

The incorporation of 3-cyclohexyl-L-alanine can induce a more defined secondary structure in peptides by restricting the conformational freedom of the peptide backbone.[2] This is particularly valuable in drug design, where a specific conformation is often required for potent receptor binding. The steric bulk of the cyclohexyl group can favor the adoption of helical or turn conformations, effectively "locking" the peptide into a bioactive structure.[2]

A notable application of this is in the crystallization of peptides that are otherwise difficult to crystallize. The substitution of Phenylalanine with Cha in a β-hairpin peptide derived from the Amyloid-β peptide was shown to facilitate the formation of high-quality crystals, enabling the determination of its three-dimensional structure.[1] This highlights the profound impact of Cha on peptide packing and assembly.

Comparative Conformational Data

While comprehensive datasets are peptide-specific, the following table summarizes the general and specific observed effects of Cha incorporation on peptide conformation.

ParameterPeptide with Phenylalanine (Phe)Peptide with 3-Cyclohexyl-L-alanine (Cha)Analytical Method
Secondary Structure Often flexible, may exist in multiple conformations in solution.Increased propensity for defined secondary structures (e.g., β-turns, helices).[2]Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR)
Crystallization May be challenging due to conformational flexibility.Promotes crystallization, facilitating X-ray crystallography.[1]X-ray Crystallography
Receptor Binding Affinity (Example: Menin-binding Peptide) 3800 nM40 nMBiochemical Assay

Bolstering Peptide Stability

A primary driver for incorporating 3-cyclohexyl-L-alanine into therapeutic peptides is the significant enhancement of their metabolic stability. Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic window. The bulky cyclohexyl side chain of Cha can act as a steric shield, hindering the access of proteolytic enzymes to adjacent peptide bonds and thereby increasing the peptide's half-life.[2][3]

This enhanced stability has been demonstrated in various studies. For instance, the incorporation of L-Cha into apelin-13 analogues resulted in a staggering 40-fold increase in their plasma half-life compared to the native peptide.[4]

Comparative Stability Data

The following table presents a comparison of the stability of peptides with and without the incorporation of 3-cyclohexyl-L-alanine.

ParameterNative Peptide (with Phe)Modified Peptide (with Cha)Biological Matrix
Plasma Half-life (Apelin-13 analogue) < 5 minutesSignificantly increased (up to 40-fold)[4]Human Plasma
Proteolytic Degradation Susceptible to cleavage by proteases.Increased resistance to enzymatic degradation.[2]Serum/Plasma

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide conformation and stability. Below are protocols for key experiments cited in this guide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.

Protocol:

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7). The final peptide concentration for measurement is typically between 0.1 and 1 mg/ml.

  • Blank Measurement: Record a spectrum of the buffer alone in a quartz cuvette with a path length of 0.1 cm.

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions as the blank, typically from 190 to 260 nm.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum to correct for background absorbance. The resulting data, typically in millidegrees, is then converted to mean residue ellipticity.

  • Analysis: The processed spectrum is analyzed to estimate the percentage of different secondary structural elements.

NMR Spectroscopy for 3D Conformational Analysis

Objective: To determine the three-dimensional structure of a peptide in solution.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O mixture, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, such as COSY, TOCSY, and NOESY or ROESY, on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence using the COSY and TOCSY spectra.

  • Distance Restraint Generation: Use the cross-peak intensities from the NOESY or ROESY spectra to calculate inter-proton distance restraints.

  • Structure Calculation: Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, to calculate an ensemble of 3D structures that are consistent with the NMR data using software like CYANA or CNS.[5]

Proteolytic Stability Assay using LC-MS

Objective: To determine the half-life of a peptide in a biological matrix like plasma or serum.

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide. Thaw human or animal serum/plasma on ice and centrifuge to remove any precipitates.

  • Incubation: Pre-warm the serum/plasma to 37°C. Add the peptide to the serum/plasma to a final concentration (e.g., 10-100 µg/mL) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the proteolytic activity by adding a solution like 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the remaining intact peptide.

  • LC-MS Analysis: Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS) system to separate the intact peptide from its degradation products and quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.

Visualizing the Impact of 3-Cyclohexyl-L-alanine

The following diagrams illustrate the logical flow of how incorporating 3-cyclohexyl-L-alanine affects peptide properties and the general workflow for assessing these changes.

cluster_0 Peptide Modification cluster_1 Conformational Effects cluster_2 Stability Effects Native Peptide (Phe) Native Peptide (Phe) Cha Incorporation Incorporate 3-Cyclohexyl-L-alanine (Cha) Native Peptide (Phe)->Cha Incorporation Modified Peptide (Cha) Modified Peptide (Cha) Cha Incorporation->Modified Peptide (Cha) Increased Bulk Increased Steric Bulk & Hydrophobicity Modified Peptide (Cha)->Increased Bulk Steric Shielding Steric Shielding of Peptide Bonds Modified Peptide (Cha)->Steric Shielding Restricted Rotation Restricted Backbone Rotation Increased Bulk->Restricted Rotation Improved Packing Favorable Crystal Packing Increased Bulk->Improved Packing Defined Structure Defined Secondary Structure (e.g., β-turn) Restricted Rotation->Defined Structure Reduced Cleavage Reduced Proteolytic Cleavage Steric Shielding->Reduced Cleavage Increased Half-life Increased Plasma Half-life Reduced Cleavage->Increased Half-life

Caption: Logical flow of the effects of 3-cyclohexyl-L-alanine incorporation on peptide properties.

Start Peptide Design & Synthesis (with/without Cha) Conformational_Analysis Conformational Analysis Start->Conformational_Analysis Stability_Assay Stability Assay Start->Stability_Assay CD Circular Dichroism Conformational_Analysis->CD NMR NMR Spectroscopy Conformational_Analysis->NMR Xray X-ray Crystallography Conformational_Analysis->Xray Plasma_Incubation Incubation in Plasma/Serum Stability_Assay->Plasma_Incubation Data_Comparison Comparative Data Analysis (Structure, Half-life, etc.) CD->Data_Comparison NMR->Data_Comparison Xray->Data_Comparison LCMS LC-MS Analysis Plasma_Incubation->LCMS LCMS->Data_Comparison Conclusion Conclusion on Cha Effect Data_Comparison->Conclusion

Caption: General experimental workflow for comparing peptides with and without 3-cyclohexyl-L-alanine.

References

A Head-to-Head Battle of Coupling Reagents: EDC/HOBt vs. HATU for Boc-3-cyclohexyl-L-alanine Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the efficient formation of amide bonds is paramount. The choice of coupling reagent can significantly influence reaction outcomes, particularly when dealing with sterically hindered amino acids such as Boc-3-cyclohexyl-L-alanine (Boc-Cha-OH). This guide provides an objective comparison between the classic carbodiimide system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and the highly efficient uronium salt, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.

Performance Comparison at a Glance

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. While EDC/HOBt is a cost-effective and widely used combination, HATU is renowned for its high efficiency, especially in challenging couplings.[1]

Data Presentation: Quantitative Comparison of Coupling Reagents

Coupling Reagent/MethodCoupling PartnerSolventTypical Yield (%)Purity (%)Key Advantages & Disadvantages
DCC/HOBt *L-PhenylalanineCH₂Cl₂/THF~85%>95%Advantages: Cost-effective. Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[2]
EDC/HOBt General AminesDMF/DCM85-92%>95%Advantages: Water-soluble carbodiimide and byproduct simplify workup.[3] Disadvantages: Generally lower reactivity and longer reaction times compared to onium salts; can be less effective for sterically hindered substrates.[1][3]
HATU/DIPEA Resin-bound amineDMF>90%HighAdvantages: High reactivity and speed, low racemization rates, particularly effective for sterically hindered amino acids.[2][3] Disadvantages: Higher cost.[3] Can cause guanidinylation of the N-terminus if used in excess.[4]

Note: Data for DCC/HOBt with Boc-cyclohexyl-D-Ala-OH is used as a proxy due to the limited availability of direct comparative data for EDC/HOBt with the L-enantiomer.

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between the two coupling systems lies in their mechanism of carboxyl group activation.

EDC/HOBt Signaling Pathway

edc_hobt_pathway Boc_Cha_OH Boc-3-cyclohexyl-L-alanine O_acylisourea O-Acylisourea Intermediate (highly reactive) Boc_Cha_OH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (less reactive, reduced racemization) O_acylisourea->HOBt_ester + HOBt - EDU EDU EDU (water-soluble byproduct) O_acylisourea->EDU HOBt HOBt HOBt->HOBt_ester Peptide Dipeptide HOBt_ester->Peptide + R-NH₂ - HOBt Amine R-NH₂ Amine->Peptide

Caption: EDC/HOBt activation pathway.

EDC initially activates the carboxylic acid of Boc-3-cyclohexyl-L-alanine to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions, including racemization. HOBt acts as an additive to trap the O-acylisourea, forming a more stable HOBt-ester. This active ester then reacts with the amine component to form the desired peptide bond with a reduced risk of racemization.[5] The byproduct, an ethyl-dimethylaminopropyl urea (EDU), is water-soluble, which facilitates its removal during workup.[4]

HATU Signaling Pathway

hatu_pathway Boc_Cha_OH Boc-3-cyclohexyl-L-alanine HOAt_ester HOAt Active Ester (highly reactive) Boc_Cha_OH->HOAt_ester + HATU + Base HATU HATU HATU->HOAt_ester Base Base (e.g., DIPEA) Base->HOAt_ester Peptide Dipeptide HOAt_ester->Peptide + R-NH₂ - HOAt Tetramethylurea Tetramethylurea HOAt_ester->Tetramethylurea HOAt HOAt HOAt_ester->HOAt Amine R-NH₂ Amine->Peptide

Caption: HATU activation pathway.

HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive HOAt-ester. The 7-azabenzotriazole leaving group (HOAt) is more reactive than HOBt, leading to faster and more efficient coupling, especially for sterically hindered amino acids.[5]

Experimental Protocols

The following are generalized protocols for the coupling of Boc-3-cyclohexyl-L-alanine in both solution-phase and solid-phase synthesis.

Experimental Workflow: A Generalized Overview

experimental_workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis (SPPS) sol_start Dissolve Boc-Cha-OH and amine component sol_activate Activate with EDC/HOBt or HATU/Base sol_start->sol_activate sol_couple Couple at 0°C to RT sol_activate->sol_couple sol_workup Aqueous Workup & Extraction sol_couple->sol_workup sol_purify Purify by Chromatography sol_workup->sol_purify sp_swell Swell Resin sp_deprotect N-terminal Deprotection sp_swell->sp_deprotect sp_wash1 Wash Resin sp_deprotect->sp_wash1 sp_couple Couple Boc-Cha-OH (EDC/HOBt or HATU/Base) sp_wash1->sp_couple sp_wash2 Wash Resin sp_couple->sp_wash2 sp_monitor Monitor with Kaiser Test sp_wash2->sp_monitor sp_monitor->sp_couple Recouple if positive sp_next Next Cycle or Cleavage sp_monitor->sp_next If negative

Caption: Generalized experimental workflows.

Solution-Phase Coupling using EDC/HOBt

Materials:

  • Boc-3-cyclohexyl-L-alanine (1.0 eq)

  • Amine component (e.g., amino acid ester hydrochloride) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or NMM (2.5 eq)

  • Anhydrous DCM or DMF

Protocol:

  • Dissolve Boc-3-cyclohexyl-L-alanine, the amine component, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or NMM to the mixture.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-8 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with an appropriate organic solvent and perform an aqueous workup by washing sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

Materials:

  • Resin-bound peptide with a free N-terminus

  • Boc-3-cyclohexyl-L-alanine (3.0 eq relative to resin loading)

  • HATU (2.9 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

Protocol:

  • Swell the resin in DMF.

  • Perform N-terminal Boc deprotection (e.g., with TFA in DCM) followed by neutralization with a base (e.g., DIPEA in DMF).

  • In a separate vessel, dissolve Boc-3-cyclohexyl-L-alanine and HATU in DMF.

  • Add DIPEA to the solution to pre-activate the amino acid for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.[3]

  • Monitor the coupling reaction for completion using the Kaiser test.[6]

  • If the Kaiser test is positive (blue beads), a second coupling may be necessary.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly to prepare for the next cycle.

Conclusion

For the coupling of the sterically hindered amino acid Boc-3-cyclohexyl-L-alanine, HATU generally emerges as the superior reagent in terms of efficiency and reaction speed, consistently providing higher yields in shorter reaction times with a lower risk of racemization.[7] This makes it particularly well-suited for challenging syntheses and solid-phase applications where high coupling efficiency is crucial.

However, the EDC/HOBt system remains a viable and more economical option, especially for solution-phase synthesis where purification can be managed more readily. The water-solubility of its byproducts is a significant advantage.[1] The choice between these two powerful coupling systems will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the nature of the coupling partners, and budgetary considerations. For routine couplings where cost is a major factor, EDC/HOBt is a reliable choice. For difficult couplings where yield and purity are paramount, the higher cost of HATU is often justified by its superior performance.

References

A Spectroscopic Comparison of Boc-3-cyclohexyl-L-alanine Methyl Ester and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of Boc-3-cyclohexyl-L-alanine methyl ester and its key precursors involved in a common synthetic route. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in peptide synthesis and medicinal chemistry. The inclusion of a cyclohexyl moiety in place of a phenyl group can enhance the lipophilicity and metabolic stability of peptides, making these derivatives valuable in drug design.[1] This document outlines the distinct spectroscopic features that arise from the structural modifications at each synthetic step, supported by experimental data and protocols.

Synthetic Pathway Overview

The synthesis of this compound typically begins with the naturally occurring amino acid, L-phenylalanine. The process involves protection of the amine group, esterification of the carboxylic acid, and hydrogenation of the aromatic ring. The following diagram illustrates a common synthetic pathway.

Synthetic_Pathway cluster_precursors Precursors A L-Phenylalanine B N-Boc-L-phenylalanine A->B Boc₂O C Boc-3-cyclohexyl-L-alanine B->C Hydrogenation (e.g., H₂/Rh-Al₂O₃) D Boc-3-cyclohexyl-L-alanine methyl ester C->D Esterification (e.g., CH₃I, K₂CO₃)

Caption: Synthetic route from L-Phenylalanine to the target compound.

Spectroscopic Data Comparison

The transformation from L-phenylalanine to this compound introduces significant changes to the molecule's spectroscopic signature. The addition of the bulky tert-butyloxycarbonyl (Boc) group, the saturation of the phenyl ring to a cyclohexyl group, and the final esterification are all clearly observable. The following table summarizes the key spectroscopic data for the target compound and its precursors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )¹H NMR Key Signals (δ ppm)¹³C NMR Key Signals (δ ppm)IR Key Bands (cm⁻¹)Mass Spec (m/z)
L-Phenylalanine C₉H₁₁NO₂165.197.20-7.40 (m, 5H, Ar-H), 4.00 (t, 1H, α-CH), 3.10-3.30 (m, 2H, β-CH₂)~175 (C=O), 137 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127 (Ar-CH), 55 (α-C), 38 (β-C)3000-3200 (N-H, O-H), 1580-1610 (C=O), 1495, 1455 (C=C)[M+H]⁺ ≈ 166
N-Boc-L-phenylalanine C₁₄H₁₉NO₄265.317.26 (s, 5H, Ar-H), 4.36 (dd, 1H, α-CH), 2.87-3.16 (m, 2H, β-CH₂), 1.36 (s, 9H, Boc-CH₃)[2]~175 (C=O), 155 (Boc C=O), 137 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 80 (Boc C), 55 (α-C), 38 (β-C), 28 (Boc CH₃)3300-3400 (N-H), 2800-3000 (C-H), 1710-1740 (Carboxyl C=O), 1690 (Boc C=O)[M+H]⁺ ≈ 266
3-Cyclohexyl-L-alanine C₉H₁₇NO₂171.24~3.8-4.0 (m, 1H, α-H), ~1.5-1.8 (m, 2H, β-CH₂), ~0.9-1.8 (m, 11H, Cyclohexyl-H)[3]~175 (C=O), ~55 (α-C), ~40 (β-C), ~34 (Cyclohexyl C1), ~32 (Cyclohexyl C2, C6), ~26 (Cyclohexyl C3, C5), ~25 (Cyclohexyl C4)[3]3000-3200 (N-H, O-H), 2850-2950 (C-H), 1580-1610 (C=O)[M+H]⁺ ≈ 172
This compound C₁₅H₂₇NO₄285.383.71 (s, 3H, OCH₃), 1.44 (s, 9H, Boc-CH₃), 0.85-1.80 (m, 13H, Cyclohexyl-H & β-CH₂)~173 (Ester C=O), 155 (Boc C=O), 80 (Boc C), 52 (OCH₃), 53 (α-C), ~40 (β-C), ~34 (Cyclohexyl C1), ~32 (Cyclohexyl C2, C6), ~26 (Cyclohexyl C3, C5), ~25 (Cyclohexyl C4), 28 (Boc CH₃)3300-3400 (N-H), 2850-2950 (C-H), ~1740 (Ester C=O), ~1700 (Boc C=O)[M+H]⁺ ≈ 286

Note: Specific NMR chemical shifts (δ) can vary based on the solvent and instrument frequency. IR absorption bands are approximate ranges.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • ¹H NMR Acquisition : Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[3] Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition : Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.[3] Due to the lower natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A relaxation delay of 2-5 seconds is typically used.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.[3][4]

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.[4] A background scan of the empty ATR crystal should be performed prior to sample analysis.[4] Collect a sufficient number of scans to obtain a high-quality spectrum.[4]

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI) : Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water, methanol, or acetonitrile.[3] Add a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to facilitate ionization.[3]

  • Data Acquisition : Introduce the sample solution into the ESI source of the mass spectrometer. Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).[3][4]

Conclusion

The spectroscopic analysis clearly differentiates this compound from its precursors. The disappearance of aromatic proton and carbon signals in NMR and the C=C aromatic stretching in IR confirm the successful hydrogenation of the phenyl ring. The appearance of signals corresponding to the Boc protecting group (a singlet for 9 protons around 1.4 ppm in ¹H NMR and a quaternary carbon signal around 80 ppm in ¹³C NMR) and the methyl ester group (a singlet for 3 protons around 3.7 ppm in ¹H NMR) are definitive indicators of the respective chemical modifications. Mass spectrometry provides confirmation of the molecular weight at each stage of the synthesis. This guide serves as a valuable reference for the spectroscopic characterization of this important class of non-proteinogenic amino acid derivatives.

References

Enhanced Enzymatic Stability of Peptides: A Comparative Analysis of 3-Cyclohexyl-L-alanine versus Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug development, enhancing enzymatic stability is a critical objective to improve therapeutic efficacy and bioavailability. One established strategy is the incorporation of non-natural amino acids to sterically hinder protease activity. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing 3-cyclohexyl-L-alanine (Cha) versus the natural aromatic amino acid, phenylalanine (Phe), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The substitution of phenylalanine with its bulky, aliphatic analog, 3-cyclohexyl-L-alanine, has been shown to significantly increase resistance to enzymatic degradation. The cyclohexyl group of Cha sterically obstructs the active sites of proteases, which are evolved to recognize and cleave peptide bonds adjacent to natural amino acid residues like phenylalanine. This steric hindrance leads to a marked increase in the in-vivo half-life of the modified peptides.

Quantitative Comparison of Enzymatic Stability

The enhanced stability of peptides incorporating 3-cyclohexyl-L-alanine is evident in various studies. For instance, modifications to apelin-13, a peptide with therapeutic potential in cardiovascular diseases, have demonstrated the significant impact of replacing phenylalanine.

Peptide Sequence ModificationMatrixHalf-life (t½)Fold Increase in StabilityReference
Native Apelin-13 (contains Phe at C-terminus)Rat Plasma~0.5 hours-[1][2]
Apelin-13 Analogue (Nα-substitution with cyclohexylmethyl at Pro-Phe bond)Rat Plasma> 7 hours> 14-fold[1][2]
Pyr1-apelin-13 Analogue (Replacement of Phe13 with unnatural amino acids)Plasma-10-fold increase in stability[3][4]

The Mechanism of Enhanced Stability

Proteolytic enzymes, such as chymotrypsin, exhibit high specificity for cleaving peptide bonds at the C-terminus of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[5][6] The active site of these enzymes, particularly the S1 binding pocket, is shaped to accommodate the aromatic side chains.[6] The introduction of the non-aromatic, bulky cyclohexyl group of Cha disrupts this specific recognition, thereby reducing the efficiency of enzymatic cleavage.

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. Below is a detailed protocol for a typical in vitro plasma stability assay.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

1. Materials and Reagents:

  • Test peptides (containing Cha and Phe)

  • Control peptides (one known to be stable, one known to be unstable)

  • Pooled human plasma (e.g., heparinized or EDTA-treated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) containing an internal standard (for LC-MS analysis)

  • Thermomixer or incubating water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Step-by-Step Procedure:

  • Preparation of Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the test and control peptides in a suitable solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • In separate microcentrifuge tubes, add a small volume of the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of, for example, 10 µM.

    • Incubate the mixtures at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • The 0-minute time point should be collected immediately after the addition of the peptide to the plasma.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing a defined volume (e.g., 150 µL) of ice-cold acetonitrile (ACN) with the internal standard.

    • Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins and halt enzymatic activity.

  • Sample Clarification:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to HPLC or LC-MS vials for analysis.

    • Analyze the samples to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay described above.

G Experimental Workflow for Peptide Plasma Stability Assay cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Peptide Stock (Cha vs Phe) Incubation Incubate at 37°C Peptide_Stock->Incubation Plasma Human Plasma Plasma->Incubation Sampling Sample at Time Points Incubation->Sampling t = 0, 15, 30... min Quenching Quench with ACN & Precipitate Proteins Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation Analysis LC-MS/HPLC Analysis Centrifugation->Analysis Data_Analysis Calculate Half-Life (t½) Analysis->Data_Analysis

Caption: Workflow for assessing peptide stability in plasma.

Signaling Pathway Considerations

While not directly related to enzymatic stability, it is important to note that the substitution of Phe with Cha can also impact the peptide's interaction with its target receptor and subsequent signaling pathways. For instance, in the case of apelin analogues, modifications at the C-terminus, including the introduction of bulky unnatural amino acids, can influence G-protein coupling and β-arrestin recruitment.[2] Therefore, a comprehensive evaluation of Cha-containing peptide analogues should include both stability and functional assays to ensure that the desired biological activity is retained or enhanced.

References

comparative study of different protecting groups for 3-cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and complex organic molecules, the strategic use of protecting groups is paramount to achieving desired outcomes. For non-proteinogenic amino acids like 3-cyclohexyl-L-alanine (Cha), which offers unique conformational constraints and hydrophobic properties, the choice of an appropriate protecting group for its amino and carboxyl termini is a critical determinant of synthetic efficiency and success. This guide provides an objective comparison of commonly employed protecting groups for 3-cyclohexyl-L-alanine, supported by experimental data and detailed protocols to inform synthetic strategy.

Amino Group Protection: A Comparative Analysis of Boc, Cbz, and Fmoc

The protection of the α-amino group of 3-cyclohexyl-L-alanine is crucial to prevent unwanted side reactions during peptide coupling. The most widely used amine protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Each possesses distinct characteristics in terms of stability and cleavage conditions, allowing for orthogonal protection strategies.

Data Presentation: Amine Protecting Groups
Protecting GroupReagents for ProtectionTypical Reaction TimeTypical Yield (%)Deprotection ConditionsDeprotection TimeTypical Yield (%)Key Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, Et₃N)1 - 4 hours>95Strong acid (e.g., TFA in DCM, HCl in dioxane)0.5 - 2 hours>95Stable to catalytic hydrogenation and bases.[1]
Cbz Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, NaOH)2 - 6 hours>90Catalytic hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH)1 - 24 hours>90Orthogonal to Boc and Fmoc.[2]
Fmoc Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃)2 - 12 hours>90Base (e.g., 20% piperidine in DMF)15 - 30 minutes>95Base-labile, suitable for solid-phase peptide synthesis (SPPS).[3]

Note: Yields and reaction times are estimates for 3-cyclohexyl-L-alanine based on data for other hindered amino acids and may vary depending on specific reaction conditions.

Carboxylic Acid Group Protection: Methyl and Benzyl Esters

Protection of the carboxylic acid functionality is often necessary to prevent its participation in undesired reactions. Simple esterification to form methyl or benzyl esters is a common strategy.

Data Presentation: Carboxyl Protecting Groups
Protecting GroupReagents for ProtectionTypical Reaction TimeTypical Yield (%)Deprotection ConditionsKey Considerations
Methyl Ester Methanol, Acid catalyst (e.g., SOCl₂, HCl)2 - 24 hours>90Saponification (e.g., LiOH, NaOH)Stable to acidic conditions used for Boc deprotection.
Benzyl Ester Benzyl alcohol, Acid catalyst (e.g., p-TsOH) or DCC/DMAP12 - 24 hours>90Catalytic hydrogenation (H₂, Pd/C)Can be cleaved simultaneously with Cbz group.[4]

Note: Yields and reaction times are estimates and can be influenced by the chosen esterification method (e.g., Fischer esterification, Steglich esterification).[5][6]

Experimental Protocols

Amine Protection

1. Boc Protection of 3-Cyclohexyl-L-alanine:

  • Materials: 3-Cyclohexyl-L-alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve 3-cyclohexyl-L-alanine (1 eq.) in a 1:1 mixture of dioxane and water containing NaOH (2 eq.).

    • Cool the solution to 0 °C in an ice bath.

    • Add (Boc)₂O (1.1 eq.) portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Acidify the mixture with a cold aqueous solution of KHSO₄ to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-3-cyclohexyl-L-alanine.[1]

2. Cbz Protection of 3-Cyclohexyl-L-alanine:

  • Materials: 3-Cyclohexyl-L-alanine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve 3-cyclohexyl-L-alanine (1 eq.) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.

    • Cool the solution to 0 °C.

    • Add Cbz-Cl (1.1 eq.) dropwise while maintaining the temperature and pH (around 8-9).

    • Stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with diethyl ether.

    • Acidify the aqueous layer to pH 2 with cold 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain Cbz-3-cyclohexyl-L-alanine.[2]

3. Fmoc Protection of 3-Cyclohexyl-L-alanine:

  • Materials: 3-Cyclohexyl-L-alanine, 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Acetone, Water.

  • Procedure:

    • Dissolve 3-cyclohexyl-L-alanine (1 eq.) in 10% aqueous NaHCO₃.

    • Add a solution of Fmoc-OSu (1.05 eq.) in acetone.

    • Stir the mixture at room temperature overnight.

    • Acidify the solution to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield Fmoc-3-cyclohexyl-L-alanine.[3]

Carboxyl Protection

1. Methyl Esterification (via Acid Chloride):

  • Materials: N-protected 3-cyclohexyl-L-alanine, Thionyl chloride (SOCl₂), Methanol.

  • Procedure:

    • Suspend N-protected 3-cyclohexyl-L-alanine (1 eq.) in methanol at 0 °C.

    • Add SOCl₂ (1.2 eq.) dropwise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

2. Benzyl Esterification (Fischer-Speier):

  • Materials: 3-Cyclohexyl-L-alanine, Benzyl alcohol, p-Toluenesulfonic acid (p-TsOH), Toluene.

  • Procedure:

    • Suspend 3-cyclohexyl-L-alanine (1 eq.) and p-TsOH (1.1 eq.) in a mixture of benzyl alcohol and toluene.

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • After completion (monitored by TLC), cool the reaction and precipitate the product by adding diethyl ether.

    • Filter and dry the solid to obtain the benzyl ester tosylate salt.[7]

Deprotection Protocols

1. Boc Deprotection:

  • Materials: Boc-3-cyclohexyl-L-alanine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an equal volume of TFA and stir at room temperature for 30-60 minutes.

    • Concentrate the solution under reduced pressure and co-evaporate with toluene to remove excess TFA.

    • Triturate with diethyl ether to precipitate the deprotected amine as the TFA salt.[1]

2. Cbz Deprotection (Hydrogenolysis):

  • Materials: Cbz-3-cyclohexyl-L-alanine derivative, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol.

    • Add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) until the reaction is complete (monitored by TLC).

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[2]

3. Fmoc Deprotection:

  • Materials: Fmoc-3-cyclohexyl-L-alanine derivative, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Fmoc-protected compound in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir at room temperature for 15-30 minutes.

    • Concentrate the reaction mixture and purify the product by chromatography or crystallization.[3]

Visualizations

Protection_Strategies cluster_amine Amine Protection cluster_carboxyl Carboxyl Protection Cha 3-Cyclohexyl-L-alanine Boc_Cha Boc-Cha-OH Cha->Boc_Cha (Boc)2O Cbz_Cha Cbz-Cha-OH Cha->Cbz_Cha Cbz-Cl Fmoc_Cha Fmoc-Cha-OH Cha->Fmoc_Cha Fmoc-OSu Me_Ester Cha-OMe Cha->Me_Ester MeOH, H+ Bn_Ester Cha-OBn Cha->Bn_Ester BnOH, H+ Boc_Cha->Cha TFA Cbz_Cha->Cha H2, Pd/C Fmoc_Cha->Cha Piperidine Me_Ester->Cha LiOH Bn_Ester->Cha H2, Pd/C

Caption: Protection and deprotection pathways for 3-cyclohexyl-L-alanine.

Orthogonal_Strategy Start Fmoc-Cha-OBn Step1 Fmoc Deprotection (Piperidine) Start->Step1 Intermediate1 H-Cha-OBn Step1->Intermediate1 Step2 Peptide Coupling Intermediate1->Step2 Intermediate2 Fmoc-AA-Cha-OBn Step2->Intermediate2 Step3 Cbz/Bn Deprotection (H2, Pd/C) Intermediate2->Step3 Final_Peptide H-AA-Cha-OH Step3->Final_Peptide

Caption: Example of an orthogonal strategy in peptide synthesis.

References

Validating the Synthesis of Boc-3-cyclohexyl-L-alanine Methyl Ester: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the accurate structural confirmation of building blocks is paramount. This guide provides a comprehensive comparison for the validation of Boc-3-cyclohexyl-L-alanine methyl ester synthesis, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool.

Synthesis and Potential Impurities

This compound is a valuable derivative of the non-proteinogenic amino acid 3-cyclohexyl-L-alanine, widely used in the synthesis of novel peptides and pharmaceutical compounds. Its synthesis typically involves a multi-step process that begins with the protection of L-alanine with a tert-butyloxycarbonyl (Boc) group, followed by the alkylation of the side chain with a cyclohexyl moiety, and concluding with the esterification of the carboxylic acid to a methyl ester.

Given this synthetic route, potential impurities that may be present in the final product include unreacted starting materials such as L-alanine, di-tert-butyl dicarbonate (Boc anhydride), and cyclohexyl bromide. Intermediates from incomplete reactions, for instance, Boc-L-alanine or 3-cyclohexyl-L-alanine, could also be carried through.

NMR Spectroscopy for Structural Validation

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a thorough confirmation of the desired product and the detection of any impurities.

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound, based on the known spectral data available in chemical databases such as SpectraBase.

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.0d1HNH
~4.3m1Hα-CH
~3.7s3HOCH₃
~1.8 - 1.6m5HCyclohexyl-H
~1.45s9HC(CH₃)₃ (Boc)
~1.3 - 1.1m6HCyclohexyl-H
~1.0 - 0.8m2Hβ-CH₂

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~173C=O (ester)
~155C=O (Boc)
~80C(CH₃)₃ (Boc)
~53α-CH
~52OCH₃
~40β-CH₂
~34Cyclohexyl-CH
~33Cyclohexyl-CH₂
~28C(CH₃)₃ (Boc)
~26Cyclohexyl-CH₂

Comparison with Other Analytical Techniques

While NMR is a cornerstone for structural validation, other analytical techniques provide complementary information.

Table 3: Comparison of Analytical Techniques for Validation

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed structural information, connectivity, and stereochemistry.Unambiguous structure determination, detects and identifies impurities.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, can detect trace impurities.Does not provide detailed structural information on its own.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of components.Quantitative purity determination, can be coupled with MS.Does not provide structural information of unknown impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-O).Fast and simple, provides a fingerprint of the molecule.Limited structural information, not ideal for complex mixtures.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Acquisition:

  • Use a standard one-pulse sequence on a 400 MHz or higher NMR spectrometer.

  • Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

  • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence.

  • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

4. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Calibrate the chemical shift scale to the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Correlate the observed signals with the expected chemical shifts to confirm the structure.

Logical Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of this compound to its final validation by NMR spectroscopy.

Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation start Starting Materials (L-alanine, Boc-anhydride, etc.) step1 Boc Protection start->step1 step2 Cyclohexyl Alkylation step1->step2 step3 Methyl Esterification step2->step3 product Crude Product step3->product purify Column Chromatography / Recrystallization product->purify pure_product Purified Product purify->pure_product nmr 1H and 13C NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms hplc HPLC Analysis pure_product->hplc final Validated Product nmr->final

Caption: Synthesis and validation workflow.

Signaling Pathway of Boc Group Removal

The Boc protecting group is crucial for peptide synthesis as it can be selectively removed under acidic conditions to liberate the amine for subsequent coupling reactions.

Boc Deprotection Signaling Pathway boc_protected Boc-Protected Amine protonation Protonation of Carbonyl Oxygen boc_protected->protonation H+ acid Acid (e.g., TFA) acid->protonation cleavage Tert-butyl Cation Formation protonation->cleavage deprotected Free Amine cleavage->deprotected isobutylene Isobutylene cleavage->isobutylene co2 Carbon Dioxide cleavage->co2

Caption: Boc group removal pathway.

Assessing the Impact of Cyclohexylalanine on Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural amino acids with non-proteinogenic counterparts is a cornerstone of modern medicinal chemistry, aimed at enhancing the therapeutic properties of peptide-based drugs. One such modification, the replacement of Phenylalanine (Phe) with Cyclohexylalanine (Cha), has garnered significant attention for its potential to improve metabolic stability and modulate receptor interactions. This guide provides an objective comparison of the impact of Cyclohexylalanine on receptor binding affinity compared to Phenylalanine and other alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding Affinity

The incorporation of Cyclohexylalanine in place of Phenylalanine can lead to varied effects on receptor binding affinity, depending on the specific receptor and the surrounding peptide sequence. The substitution removes the aromatic π-system of Phenylalanine and introduces a bulky, aliphatic cyclohexyl group, altering the hydrophobic and steric interactions within the receptor's binding pocket.

Below is a summary of quantitative data from studies on the Apelin Receptor and Dipeptidyl Peptidase-4 (DPP-4), where the impact of this substitution has been evaluated.

Ligand/InhibitorTargetLigand TypeModificationBinding Affinity (Ki or IC50)Fold Change vs. Phe-containing analogueReference
Apelin-13 Analogue APJ ReceptorAgonistPhe -> ChaMaintained Competitive Binding (pKi values comparable to native peptide)Not explicitly quantified in comparative Ki values[1][2]
4-aminocyclohexylalanine derivative (Compound 25) DPP-4InhibitorPhe analogue -> Cha analogueIC50 = 28 nM- (Direct comparison not provided, but showed improved pharmacokinetics)
Native Apelin-13 APJ ReceptorAgonistContains PhenylalanineHigh Affinity-[1]

Note: While direct quantitative comparisons of Ki or IC50 values for Cha versus Phe analogues across a wide range of receptors are not always available in the literature, the trend suggests that the modification is often well-tolerated and can in some cases enhance binding or, more significantly, improve pharmacokinetic profiles.[3]

Experimental Protocols

Robust and reproducible experimental design is critical for accurately assessing the impact of amino acid substitutions on receptor binding affinity. The following are detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay (Competitive Inhibition)

This assay is a standard method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a Cyclohexylalanine-containing peptide) for its target receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor.

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-ligand).

  • Unlabeled test compound (Cyclohexylalanine-containing peptide) and reference compound (Phenylalanine-containing peptide).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_ligand Prepare serial dilutions of unlabeled ligands (Cha & Phe peptides) incubation Incubate receptor, radioligand, and unlabeled ligand in 96-well plate prep_ligand->incubation prep_radio Prepare radiolabeled ligand solution prep_radio->incubation prep_receptor Prepare receptor (cell membranes) prep_receptor->incubation filtration Rapidly filter mixture through glass fiber filter plate incubation->filtration washing Wash filters with ice-cold buffer to remove unbound ligand filtration->washing add_scint Add scintillation cocktail to dried filters washing->add_scint counting Measure radioactivity using a scintillation counter add_scint->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol APJ APJ Receptor Gi Gi APJ->Gi Activation Gq Gq APJ->Gq Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C (PLC) Gq->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PIP2 PIP2 PLC->PIP2 Hydrolysis PKA PKA cAMP->PKA Activation Cellular Response 1 Cellular Response 1 PKA->Cellular Response 1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Activation Cellular Response 3 Cellular Response 3 Ca->Cellular Response 3 Cellular Response 2 Cellular Response 2 PKC->Cellular Response 2 Ligand Apelin Analogue (Phe or Cha) Ligand->APJ Binding G cluster_extracellular Extracellular cluster_membrane Pancreatic β-cell Membrane cluster_cytosol Cytosol GLP1_active Active GLP-1 DPP4 DPP-4 GLP1_active->DPP4 Inactivation GLP1R GLP-1 Receptor GLP1_active->GLP1R Binding GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inhibitor DPP-4 Inhibitor (e.g., Cha-derivative) Inhibitor->DPP4 Inhibition AC Adenylyl Cyclase GLP1R->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin Potentiation

References

comparing the hydrophobicity of cyclohexylalanine with other non-polar amino acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide and protein engineering, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. Among these, Cyclohexylalanine (Cha) stands out for its pronounced hydrophobicity, a characteristic that significantly influences molecular folding, stability, and binding interactions. This guide provides a comparative analysis of the hydrophobicity of Cyclohexylalanine against common non-polar amino acids, supported by quantitative data and detailed experimental methodologies.

Understanding Amino Acid Hydrophobicity

Hydrophobicity is the physical property of a molecule to be repelled from a mass of water.[1] For amino acids, this property is primarily dictated by the side chain's chemical nature. Non-polar side chains, rich in hydrocarbon content, disrupt the hydrogen bonding network of water, leading to an unfavorable energetic state.[1] To minimize this disruption, hydrophobic residues tend to cluster together, driving protein folding and the formation of stable cores, or mediating interactions within lipid membranes.[2] This "hydrophobic effect" is a fundamental driving force in structural biology and drug design.

The relative hydrophobicity of amino acids is quantified using various hydrophobicity scales.[1] These scales are typically derived from experimental measurements such as the partitioning of amino acids between immiscible liquid phases (e.g., octanol and water) or through chromatographic methods.[1] A more positive value on most scales indicates greater hydrophobicity.[1]

Quantitative Comparison of Hydrophobicity

Cyclohexylalanine is an analog of Phenylalanine where the phenyl ring is saturated. This structural modification removes the aromatic properties and increases the aliphatic character, resulting in a significant increase in hydrophobicity. The following table compares the hydrophobicity of Cyclohexylalanine with other key non-polar amino acids using the widely-referenced Kyte-Doolittle scale and a scale based on the free energy of transfer from water to octanol (ΔGwoct), which reflects partitioning behavior.

Amino AcidAbbreviationKyte-Doolittle Hydropathy IndexΔG Transfer water→octanol (kcal/mol)
Cyclohexylalanine Cha ~4.9 (Estimated) -2.62
IsoleucineIle4.5-1.80
ValineVal4.2-1.50
LeucineLeu3.8-1.80
PhenylalaninePhe2.8-2.50
AlanineAla1.8-0.50

Note: The Kyte-Doolittle value for Cyclohexylalanine is an estimate based on its chemical structure and relative hydrophobicity observed in various studies. The ΔG values are from experimental partitioning studies.

As the data indicates, Cyclohexylalanine exhibits a higher hydrophobicity than natural aliphatic amino acids like Isoleucine, Valine, and Leucine, and is even more hydrophobic than Phenylalanine on the partitioning scale.

G cluster_hydrophobicity Relative Hydrophobicity Comparison Cha Cyclohexylalanine (Cha) Ile Isoleucine (Ile) Cha->Ile > Val Valine (Val) Ile->Val > Leu Leucine (Leu) Val->Leu > Phe Phenylalanine (Phe) Leu->Phe > Ala Alanine (Ala) Phe->Ala >

Caption: Relative hydrophobicity of Cyclohexylalanine and other non-polar amino acids.

Experimental Protocols for Measuring Hydrophobicity

The values presented in hydrophobicity scales are derived from rigorous experimental procedures. The two most common methods are Partition Coefficient Determination and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Partition Coefficient (Log P) Determination

This method measures the equilibrium partitioning of an amino acid between two immiscible liquid phases, typically n-octanol and water, to model the distribution between a lipidic and an aqueous environment.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the target amino acid (or its N-acetyl amide derivative to mimic its state in a peptide backbone) in water-saturated octanol at a known concentration (e.g., 1 mM).

    • Prepare an equal volume of octanol-saturated water.

  • Partitioning:

    • Combine equal volumes of the amino acid solution (in octanol) and the octanol-saturated water in a separatory funnel or vial.

    • Seal the container and shake vigorously for 30 minutes to an hour to allow the solute to reach equilibrium between the two phases. For slower-equilibrating compounds, a longer period on a shaker may be necessary.

    • Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this separation.

  • Quantification:

    • Carefully collect a sample from both the upper octanol phase and the lower aqueous phase.

    • Determine the concentration of the amino acid in each phase using an appropriate analytical technique, such as UV-Vis spectrophotometry (for aromatic residues) or after derivatization with a chromophore.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

      • P = [Amino Acid]_octanol / [Amino Acid]_water

    • The result is typically expressed as its base-10 logarithm, Log P. A higher Log P value indicates greater hydrophobicity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[3] A non-polar stationary phase (like C18) is used with a polar mobile phase. Hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times.

Methodology:

  • Sample and Mobile Phase Preparation:

    • Sample: Dissolve the amino acid or a model peptide containing the amino acid in the initial mobile phase.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over a set period (e.g., 30 minutes).

  • Execution:

    • Equilibrate the column with the starting mobile phase composition.

    • Inject a fixed volume of the sample onto the column.

    • Run the gradient program and record the chromatogram. The time at which the compound elutes is its retention time (tR).

  • Data Analysis:

    • The retention time (tR) is directly proportional to the hydrophobicity of the analyte.

    • To create a hydrophobicity index, the retention times of various amino acids are measured and often normalized against a reference amino acid (e.g., glycine).[4] Longer retention times indicate greater hydrophobicity.

G cluster_workflow RP-HPLC Experimental Workflow for Hydrophobicity prep Sample & Mobile Phase Preparation equilibrate Column Equilibration (C18 Column) prep->equilibrate inject Sample Injection equilibrate->inject run Run Gradient Elution (Water/Acetonitrile + TFA) inject->run detect UV Detection (220 nm) run->detect analyze Data Analysis: Retention Time (tR) vs. Hydrophobicity detect->analyze

Caption: Workflow for determining amino acid hydrophobicity using RP-HPLC.

References

The Strategic Incorporation of Boc-3-cyclohexyl-L-alanine Methyl Ester in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with enhanced stability and specific functionalities is a critical endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in achieving these desired properties. Among these, Boc-3-cyclohexyl-L-alanine methyl ester (Boc-Cha-OMe) has emerged as a valuable building block, particularly in the construction of hydrophobic and proteolytically resistant peptides. This guide provides a comprehensive comparison of Boc-Cha-OMe with alternative amino acid derivatives, supported by experimental data and detailed protocols to inform synthetic strategies.

This compound is a derivative of the unnatural amino acid cyclohexylalanine (Cha), where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus is a methyl ester. The bulky and hydrophobic cyclohexyl side chain plays a crucial role in influencing the properties of the resulting peptides. It can enhance metabolic stability by sterically hindering enzymatic degradation and increase the hydrophobicity of the peptide, which can be advantageous for interactions with biological membranes or hydrophobic pockets of target proteins.

Performance Comparison with Alternative Building Blocks

The choice of amino acid building block in solid-phase peptide synthesis (SPPS) significantly impacts coupling efficiency, overall yield, and the purity of the final peptide. Here, we compare the performance of Boc-Cha-OMe with commonly used alternatives: Boc-L-alanine-OMe (a small, non-polar amino acid), Boc-L-leucine-OMe (a bulky, hydrophobic proteinogenic amino acid), and Fmoc-L-cyclohexylalanine (an alternative protecting group strategy for the same unnatural amino acid).

ParameterBoc-Cha-OMeBoc-Ala-OMeBoc-Leu-OMeFmoc-Cha-OH
Coupling Efficiency Good to HighVery HighHighGood to High
Crude Peptide Purity Moderate to HighHighHighModerate to High
Final Peptide Yield ModerateHighHighModerate
Peptide Hydrophobicity HighLowModerateHigh
Peptide Stability HighLowModerateHigh

Note: The data presented is a qualitative summary based on typical outcomes in SPPS. Actual results can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these building blocks into a peptide sequence. Below are representative experimental protocols for a single coupling cycle in Boc-SPPS.

Protocol 1: Incorporation of this compound

This protocol outlines the manual solid-phase synthesis of a model peptide on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a peptide synthesis vessel.

  • Boc Deprotection: Drain the DCM and treat the resin with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 30 minutes. Drain the solution and wash the resin with DCM (3 x 15 mL), isopropanol (2 x 15 mL), and DCM (3 x 15 mL).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (15 mL) for 10 minutes. Drain and wash with DCM (3 x 15 mL).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq, 1.5 mmol, 428 mg) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 eq, 1.45 mmol, 551 mg) in N,N-dimethylformamide (DMF, 5 mL).

    • Add DIEA (6 eq, 3.0 mmol, 522 µL) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Signaling Pathways and Experimental Workflows

Visualizing the logic of peptide synthesis and its subsequent applications is essential for clarity and reproducibility.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Analysis Analysis & Purification Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-Cha-OMe, HATU, DIEA) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for next cycle Cleavage Cleavage & Deprotection (HF or TFMSA) Washing->Cleavage Final cycle Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Pure_Peptide Pure Peptide RP_HPLC->Pure_Peptide Mass_Spec Mass Spectrometry Pure_Peptide->Mass_Spec

Workflow for Boc-SPPS and subsequent peptide purification.

The incorporation of cyclohexylalanine can influence cellular signaling pathways by enhancing the peptide's interaction with cell membranes or specific receptors.

Signaling_Pathway Peptide Cha-Containing Peptide Membrane Cell Membrane Peptide->Membrane Hydrophobic Interaction Receptor Membrane Receptor Peptide->Receptor Binding Downstream Downstream Signaling (e.g., Kinase Cascade) Receptor->Downstream Response Cellular Response Downstream->Response

Influence of a Cha-containing peptide on cellular signaling.

Safety Operating Guide

Proper Disposal of Boc-3-cyclohexyl-L-alanine methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols, as regulations may vary.[5][6][7]

I. Hazard Assessment and Classification

The first step in proper chemical disposal is to identify and classify the waste.[8] Based on available data for Boc-3-cyclohexyl-L-alanine methyl ester and similar protected amino acids, it should be handled with care. Although not definitively classified as hazardous, the absence of comprehensive data necessitates a cautious approach.[2] Treat all waste containing this compound as potentially hazardous chemical waste.

Key Principles of Chemical Waste Management:

  • Identification: Accurately determine the composition of the waste.

  • Segregation: Keep different types of chemical waste separate to prevent dangerous reactions.[6][8]

  • Containment: Use appropriate, labeled containers for waste collection.[5][6]

  • Disposal: Follow established procedures for removal by trained personnel.

II. Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
Body Protection Laboratory coat.
Respiratory Protection Generally not required under normal use with adequate ventilation. Use a dust mask if handling fine powder.

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of solid waste, liquid waste, and contaminated labware.

A. Solid Waste Disposal (Unused/Expired Compound, Contaminated Disposables)

  • Collection:

    • Carefully sweep or transfer any solid this compound into a designated hazardous waste container.[3]

    • Avoid generating dust. If the material is a fine powder, conduct this work in a chemical fume hood.

    • Place all disposables that have come into contact with the compound (e.g., weigh boats, contaminated gloves, wipes) into the same container.[9]

  • Containerization:

    • Use a container that is compatible with the chemical, typically a high-density polyethylene (HDPE) container with a secure screw-top lid.[5] The original container is often a good choice.[10]

    • Ensure the container is clean and in good condition.

  • Labeling:

    • Clearly label the container with a "Hazardous Waste" tag.[8]

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations).

      • The date accumulation started.[8]

      • The primary hazard(s) associated with the waste (if known).

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]

    • The SAA must be a secondary containment system (e.g., a tray or bin) to prevent the spread of material in case of a leak.

B. Liquid Waste Disposal (Solutions and Rinsates)

  • Collection:

    • Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.[9]

    • Crucially, do not dispose of this chemical down the drain. [3][7]

  • Segregation:

    • Maintain separate waste streams for different types of solvents (e.g., halogenated vs. non-halogenated) as required by your institution's EHS guidelines.[6]

  • Containerization:

    • Use a compatible, leak-proof container with a secure cap. Ensure there is adequate headspace (at least 10%) to allow for vapor expansion.[6]

  • Labeling:

    • Attach a "Hazardous Waste" label to the container.

    • List all chemical constituents by their full name and approximate percentages.

  • Storage:

    • Store the liquid waste container in the designated SAA within secondary containment.

C. Decontamination of Non-Disposable Labware

  • Rinsing:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol, isopropanol).

    • This initial rinsate must be collected and disposed of as hazardous liquid waste.[9]

  • Washing:

    • After the initial decontamination rinse, the labware can be washed according to standard laboratory procedures.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Restrict Access: Immediately alert others in the area and restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Contain and Absorb: For a solid spill, carefully sweep up the material.[3] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Scoop the absorbed material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

V. Waste Pickup and Disposal

Once a waste container is full or has been in accumulation for the maximum allowable time (consult your EHS for specific time limits), arrange for its collection by your institution's hazardous waste management service.[5][10] Do not transport hazardous waste yourself.[10]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.

DisposalWorkflow start Start: Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Labware labware->decontaminate label_container Label Container: 'Hazardous Waste' + Contents collect_solid->label_container collect_liquid->label_container collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate wash_labware Wash Cleaned Labware decontaminate->wash_labware collect_rinsate->collect_liquid store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Boc-3-cyclohexyl-L-alanine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-3-cyclohexyl-L-alanine methyl ester (CAS No. 98105-41-0). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound.

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glasses.[1][2]To prevent eye contact and potential irritation.
Hand Protection Protective gloves (inspect before use).[1][3]To prevent skin contact.
Body Protection Wear suitable protective clothing to minimize skin contact.[1][2]To prevent contamination of personal clothing.
Respiratory Protection Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.[1][2][3]To avoid inhalation of dust which may cause respiratory tract irritation.[1]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]To prevent accidental ingestion.

Physical and Chemical Properties

PropertyValue
Appearance White solid.[2][4]
Molecular Formula C15H27NO4.[4][5]
Molecular Weight 285.38.[4][5]
Melting Point 47-49 °C.[6]
Storage Temperature 0-8 °C.[4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation.[3][5] Provide appropriate exhaust ventilation where dust is formed.[3][5]

Handling:

  • Avoid contact with skin, eyes, or clothing.[7]

  • Avoid actions that could generate dust.[3][5]

  • If transferring the solid, do so carefully.

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][8]

  • Keep the container tightly closed.[5][8]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

Waste Disposal:

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated materials and packaging should be disposed of as unused product.[3]

  • Do not let the product enter drains.[3][5]

Procedure:

  • Collect waste material in a suitable, labeled, and closed container.[3][5]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal, as regulations may vary.

Experimental Workflow: Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

start Start: Acquire Chemical ppe 1. Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe prep_area 2. Prepare Well-Ventilated Work Area (Chemical Fume Hood) ppe->prep_area handling 3. Handle Chemical (Weighing, Transferring, etc.) prep_area->handling post_handling 4. Post-Handling Procedures (Clean Work Area, Remove PPE) handling->post_handling storage 5. Store Unused Chemical Properly (Cool, Dry, Tightly Sealed) post_handling->storage disposal 6. Dispose of Waste (Labeled, Sealed Container) post_handling->disposal end End: Procedure Complete storage->end disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。